Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
Description
The exact mass of the compound Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O2/c1-2-8-16-15(7-1)17(23-25-19-9-3-5-11-21(19)27-23)13-14-18(16)24-26-20-10-4-6-12-22(20)28-24/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYSPVCBIJCZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=NC4=CC=CC=C4O3)C5=NC6=CC=CC=C6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063698 | |
| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5089-22-5, 63310-10-1 | |
| Record name | 1,4-Bis(2-benzoxazolyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorescent brightener 367 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Fluorescent Brightener 367 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 367 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z945S0K4ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, also widely known by its common name 1,4-Bis(2-benzoxazolyl)naphthalene and as Fluorescent Brightener 367, is a heterocyclic aromatic organic compound. Its rigid, planar structure, arising from the fusion of benzoxazole and naphthalene rings, imparts significant thermal stability and unique photophysical properties. This compound is of considerable interest in materials science due to its strong blue fluorescence under ultraviolet light. While its primary application is as a fluorescent whitening agent in polymers, textiles, and coatings, its photophysical characteristics also make it a subject of research in organic electronics and photonics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization.
Chemical and Physical Properties
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is a yellow to green crystalline powder at room temperature.[1] It is practically insoluble in water but shows solubility in various organic solvents.[1] A summary of its key chemical and physical properties is presented in the tables below.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | [2] |
| Synonyms | 1,4-Bis(2-benzoxazolyl)naphthalene, Fluorescent Brightener 367, KCB | [3] |
| CAS Number | 5089-22-5 | [4] |
| Molecular Formula | C₂₄H₁₄N₂O₂ | [2] |
| Molecular Weight | 362.38 g/mol | [2] |
| Appearance | Yellow to green crystalline powder | [1] |
Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 210-212 °C | [1] |
| Boiling Point | 521.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.32 g/cm³ | [5] |
| Water Solubility | Insoluble | [1] |
| Refractive Index | 1.731 | [5] |
| Flash Point | 263.1 °C | [1] |
Spectroscopic Data
| Property | Value | Reference(s) |
| Maximum Absorption Wavelength (λmax) | 370 nm | [6] |
| Maximum Fluorescence Emission Wavelength (λem) | 437 nm | [6] |
Experimental Protocols
Synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
A common method for the synthesis of this compound involves the condensation reaction of naphthalene-1,4-dicarboxylic acid with o-aminophenol.[7] A detailed experimental protocol is as follows:
Materials:
-
Naphthalene-1,4-dicarboxylic acid
-
o-Aminophenol
-
N-methylpyrrolidone (NMP)
-
Titanium tetrabutoxide
-
Ethanol
-
Aqueous sodium hydroxide solution
Procedure: [7]
-
A suspension of naphthalene-1,4-dicarboxylic acid (3.3 mmol) and o-aminophenol (7.4 mmol) is prepared in N-methylpyrrolidone (2.4 g) in a pressure-resistant glass vessel equipped with a stirrer.
-
To this suspension, titanium tetrabutoxide (169 µL) is added.
-
The sealed vessel is subjected to microwave irradiation at 300 W for 15 minutes with external cooling and stirring. The internal temperature should reach approximately 225 °C, and the pressure will rise to nearly 20 bar.
-
The reaction mixture is then cooled to room temperature over 10 minutes, during which the product crystallizes as yellowish needles.
-
The crystals are collected by filtration and washed with ethanol.
-
To remove any residual acid, the crystals are stirred with an alcoholic sodium hydroxide solution.
-
The purified product is then dried to yield 1,4-bis(benzoxazol-2'-yl)naphthalene with a purity of over 99.5%.
A further 15-minute microwave irradiation of the dried mother liquor can yield an additional amount of the product.[7]
Experimental Workflows
The synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- can be visualized as a straightforward workflow.
Caption: Synthesis workflow for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.
Applications
The primary application of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is as a fluorescent brightener.[5][7] Its ability to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum makes it highly effective at masking the natural yellow cast of various materials, thereby increasing their perceived whiteness and brightness.[5] It is widely used in the plastics industry for materials such as PVC, polypropylene, polyethylene, ABS, and EVA.[8] It also finds use in synthetic fibers, coatings, and paints.[7]
Safety Information
While generally considered to have low toxicity, appropriate safety precautions should be taken when handling Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. It is important to avoid inhalation of the powder and contact with skin and eyes. A screening assessment by the Government of Canada concluded that it is not harmful to human health or the environment at the considered exposure levels.[9]
Conclusion
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is a commercially significant compound with well-defined chemical and physical properties that make it an excellent fluorescent whitening agent. Its synthesis is achievable through a microwave-assisted condensation reaction. While its primary role is in the materials industry, its robust structure and photophysical characteristics may offer potential for exploration in other areas of chemical and materials science. Further research into its detailed spectroscopic and thermal properties would provide a more complete understanding of this versatile molecule.
References
- 1. Page loading... [guidechem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5089-22-5 | 1,4-Bis(2-benzoxazolyl)naphthalene [albtechnology.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fluorescent brightener 367 - information sheet - Canada.ca [canada.ca]
A Technical Guide to the Physicochemical Characteristics of 1,4-Bis(2-benzoxazolyl)naphthalene
Introduction
1,4-Bis(2-benzoxazolyl)naphthalene, also known by the CAS number 5089-22-5, is a heterocyclic aromatic organic compound. Its structure features a central naphthalene core substituted at the 1 and 4 positions with benzoxazole groups. This extended π-conjugated system imparts the molecule with notable photophysical properties, particularly strong blue fluorescence under ultraviolet light.[1][2] Due to this characteristic, it is widely utilized as a fluorescent whitening agent, also known as an optical brightener, in synthetic fibers and plastic products.[3] It also finds application as a UV absorber in cosmetics.[4] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and visualizations of these processes.
Physicochemical Properties
1,4-Bis(2-benzoxazolyl)naphthalene is typically a yellow to green crystalline powder at room temperature.[1] It is insoluble in water but soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] A summary of its key physical and chemical properties is presented below.
Table 1: Physicochemical Data for 1,4-Bis(2-benzoxazolyl)naphthalene
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 5089-22-5 | [2] |
| Molecular Formula | C₂₄H₁₄N₂O₂ | [6] |
| Molecular Weight | 362.38 g/mol | [1] |
| Physical Properties | ||
| Appearance | Yellow to green crystalline powder | [1] |
| Melting Point | 211.0 to 215.0 °C | [7] |
| Water Solubility | Insoluble | [1] |
| Computed Properties | ||
| Topological Polar Surface Area | 52.1 Ų | [1] |
| XLogP3-AA | 6.2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Photophysical Characteristics
The defining characteristic of 1,4-Bis(2-benzoxazolyl)naphthalene is its strong fluorescence, a direct result of its molecular structure. The fused aromatic (naphthalene) and heterocyclic (benzoxazole) rings create a rigid, planar molecule with an extended system of conjugated π-electrons.[1][2] This structure allows for efficient absorption of ultraviolet radiation and subsequent emission of visible blue light, which is the mechanism behind its function as an optical brightener.[1]
Experimental Protocols
Synthesis: Microwave-Assisted Preparation
A method for the synthesis of 1,4-bis(2-benzoxazolyl)naphthalene involves a microwave-assisted reaction in a closed system.[3]
Materials:
-
Naphthalene-1,4-dicarboxylic acid (3.3 mmol, 0.71 g)
-
o-aminophenol (7.4 mmol, 0.81 g)
-
N-methylpyrrolidone (NMP) (2.4 g)
-
Titanium tetrabutoxide (169 µL)
-
Ethanol
-
Alcoholic sodium hydroxide solution
Procedure:
-
Suspend naphthalene-1,4-dicarboxylic acid and o-aminophenol in N-methylpyrrolidone in a pressure-resistant glass cuvette with stirring.
-
Add titanium tetrabutoxide to the suspension.
-
Seal the cuvette and expose the mixture to microwave irradiation (300 W) for 15 minutes with stirring and external cooling. The temperature should reach approximately 225°C and the pressure nearly 20 bar.[3]
-
Cool the reaction mixture to room temperature over 10 minutes, allowing the product to crystallize.
-
Filter the yellowish needles and wash the crystals with ethanol.
-
Extract residual acid by stirring the crystals with an alcoholic sodium hydroxide solution.
-
Dry the final product. This method yields 1,4-bis(2-benzoxazolyl)naphthalene with a purity of over 99.5%.[3]
Characterization Workflow
The identity and purity of synthesized 1,4-Bis(2-benzoxazolyl)naphthalene are typically confirmed using standard analytical techniques. Purity is often assessed by High-Performance Liquid Chromatography (HPLC), while the structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[5][10]
Applications
The primary application of 1,4-Bis(2-benzoxazolyl)naphthalene is as an optical brightener, marketed under names like Fluorescent Brightener 367 or Hostalux KCB.[3] It is incorporated into various polymers, including PE, PP, PVC, PS, and ABS, to enhance their whiteness and the vibrancy of colored plastic products.[3] Additionally, it is used as a UV absorber in cosmetic formulations and has been classified as a biocide for use as a preservative in plastics and textiles.[4][6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 5089-22-5: 1,4-Bis(2-benzoxazolyl)naphthalene [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Bis(2-benzoxazolyl)naphthalene | CAS:5089-22-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 1,4-Bis(benzoxazolyl-2-yl)naphthalene | CymitQuimica [cymitquimica.com]
- 7. 1,4-Bis(2-benzoxazolyl)naphthalene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5089-22-5 | 1,4-Bis(2-benzoxazolyl)naphthalene [albtechnology.com]
Synthesis and Structural Characterization of Fluorescent Brightener 367: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and structural characterization of Fluorescent Brightener 367 (CAS No: 5089-22-5, 63310-10-1), a benzoxazole-type optical brightening agent. This document details experimental protocols for its synthesis, summarizes key quantitative data, and presents a visual representation of the synthetic workflow.
Introduction
Fluorescent Brightener 367, also known by trade names such as Hostalux KCB, is a high-performance optical brightening agent widely used to enhance the whiteness and brightness of various materials, including plastics, synthetic fibers, coatings, and detergents.[1][2] Its chemical structure, 1,4-bis(2-benzoxazolyl)naphthalene, imparts excellent thermal stability and fluorescence properties.[3][4] The molecule absorbs ultraviolet radiation and emits blue light, counteracting the inherent yellow cast of many polymers and fabrics.[2]
Synthesis of Fluorescent Brightener 367
The primary industrial synthesis of Fluorescent Brightener 367 involves the condensation reaction between naphthalene-1,4-dicarboxylic acid and 2-aminophenol.[1] This can be achieved through traditional heating methods or more modern techniques like microwave irradiation.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis
This method offers a rapid and efficient route to Fluorescent Brightener 367.
Materials:
-
Naphthalene-1,4-dicarboxylic acid
-
o-Aminophenol
-
N-methylpyrrolidone (NMP)
-
Titanium tetrabutoxide (catalyst)
-
Ethanol
-
Aqueous sodium hydroxide solution
Procedure:
-
In a pressure-resistant glass vessel, suspend naphthalene-1,4-dicarboxylic acid (3.3 mmol) and o-aminophenol (7.4 mmol) in N-methylpyrrolidone (2.4 g) with stirring.
-
Add titanium tetrabutoxide (169 µL) to the suspension.
-
Seal the vessel and expose it to microwave irradiation (300 W) for 15 minutes with stirring and external cooling. The temperature should reach approximately 225°C, and the pressure will rise to nearly 20 bar.
-
After irradiation, cool the reaction mixture to room temperature over 10 minutes. The product will crystallize as yellowish needles.
-
Filter the crystals and wash them with ethanol.
-
To remove any unreacted acid, stir the crystals with an alcoholic sodium hydroxide solution.
-
Filter the purified product, wash with ethanol, and dry to obtain 1,4-bis(benzoxazol-2'-yl)naphthalene with a purity of over 99.5%.[2]
Protocol 2: Conventional Synthesis
This traditional method involves heating the reactants in a suitable solvent.
Materials:
-
Naphthalene-1,4-dicarboxylic acid
-
Thionyl chloride
-
Toluene
-
3-amino-4-hydroxy-benzoic acid methyl ester (as an example of a substituted aminophenol)
-
Polyphosphoric acid
Procedure:
-
Heat a mixture of naphthalene-1,4-dicarboxylic acid (21.6 parts by weight) and thionyl chloride (35.7 parts by weight) in toluene (400 parts by volume) at 100-110°C for 2-3 hours to form the diacid chloride.
-
Distill off a portion of the toluene to remove excess thionyl chloride, replacing it with fresh toluene.
-
In a separate vessel, dissolve 3-amino-4-hydroxy-benzoic acid methyl ester (33.4 parts by weight) in toluene (400 parts by volume).
-
Slowly add the solution of the diacid chloride to the aminophenol solution at 60-70°C over one hour.
-
Continue stirring the mixture at this temperature for an additional 2-3 hours.
-
Cool the reaction mixture, filter the precipitated diamide, wash with methanol, and dry.
-
Heat the obtained diamide in polyphosphoric acid (10 times its weight) at 180-190°C for 4-5 hours.
-
Pour the hot reaction mixture into ice water.
-
Filter the precipitate, wash with water until neutral, and then with methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., o-dichlorobenzene) to yield the purified Fluorescent Brightener 367 derivative.[5]
Synthesis Workflow
Caption: Synthesis workflow for Fluorescent Brightener 367.
Structural Characterization
The chemical structure of Fluorescent Brightener 367 is 1,4-bis(2-benzoxazolyl)naphthalene. Its identity and purity are confirmed through various analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole | [3] |
| Molecular Formula | C₂₄H₁₄N₂O₂ | [1] |
| Molecular Weight | 362.38 g/mol | [1] |
| Appearance | Yellowish-green crystalline powder | [4] |
| Melting Point | 210-212 °C or 237-239 °C (variations in reported values) | [1][4] |
| Solubility | Soluble in acetone, carbon tetrachloride, N,N-dimethylformamide, toluene; slightly soluble in ethanol. | [1] |
| Maximum Absorption | ~370 nm | |
| Maximum Emission | ~437 nm |
Spectroscopic Data
The structural confirmation of Fluorescent Brightener 367 is primarily achieved through spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
GC-MS: Gas chromatography-mass spectrometry confirms the molecular weight of the compound, with a top peak observed at m/z 362, corresponding to the molecular ion [M]⁺.[3]
-
-
Infrared (IR) Spectroscopy:
-
FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=N and C-O bonds of the benzoxazole rings and the aromatic C-H bonds.
-
-
Elemental Analysis:
-
Elemental analysis can be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should correspond to the molecular formula C₂₄H₁₄N₂O₂.
-
Applications
Fluorescent Brightener 367 is extensively used in various industries due to its excellent whitening and brightening effects. Key applications include:
-
Plastics: It is incorporated into a wide range of plastics such as PE, PP, PVC, PS, and ABS to improve their whiteness and brightness.[2]
-
Synthetic Fibers: It imparts a brilliant white appearance to synthetic textiles.[1]
-
Coatings and Paints: It is used to enhance the brightness of coatings and natural paints.[4]
-
Detergents: Added to laundry detergents to make fabrics appear whiter and brighter.[2]
Safety and Handling
For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include avoiding dust inhalation and contact with skin and eyes.
This technical guide serves as a comprehensive resource for the synthesis and structural elucidation of Fluorescent Brightener 367, providing valuable information for researchers and professionals in related fields.
References
- 1. Fluorescent Brightener 367(5089-22-5) 1H NMR [m.chemicalbook.com]
- 2. Fluorescent Brightener 367(5089-22-5) 13C NMR [m.chemicalbook.com]
- 3. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorescent brightener 367 - information sheet - Canada.ca [canada.ca]
- 5. US3709896A - 1,4-bis-(benzoxazolyl-(2'))-naphthalene derivatives - Google Patents [patents.google.com]
- 6. US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- (CAS 5089-22-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, with the CAS number 5089-22-5, is a complex organic compound widely recognized in industry as Fluorescent Brightener 367 (KCB). Its molecular structure, featuring a naphthalene core flanked by two benzoxazole moieties, imparts significant fluorescence properties, making it a valuable agent for enhancing the whiteness and brightness of various materials. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on data relevant to researchers in materials science and potentially in the biomedical field. While direct evidence of its involvement in specific biological signaling pathways is not prominently documented in publicly available literature, the broader class of benzoxazole derivatives has been explored for various pharmacological activities.
Physicochemical Properties
The inherent characteristics of a compound are fundamental to understanding its behavior and potential applications. The physicochemical properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 362.38 g/mol | [1][2] |
| Appearance | Yellow to green crystalline powder | [1] |
| Melting Point | 210-212 °C | [1] |
| Boiling Point | 521.9 °C at 760 mmHg | [1] |
| Density | 1.32 g/cm³ | [1] |
| Water Solubility | Insoluble | [1] |
| LogP | 6.45620 | [1] |
| Refractive Index | 1.731 | [1] |
| Flash Point | 263.1 °C | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Purification
A common method for the synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- involves the condensation reaction of naphthalene-1,4-dicarboxylic acid with 2-aminophenol. A detailed experimental protocol based on available literature is provided below.
Experimental Protocol: Synthesis
Materials:
-
Naphthalene-1,4-dicarboxylic acid
-
2-Aminophenol
-
N-Methylpyrrolidone (NMP)
-
Titanium tetrabutoxide (catalyst)
-
Ethanol
-
Aqueous sodium hydroxide solution
Procedure: [1]
-
Suspend naphthalene-1,4-dicarboxylic acid (3.3 mmol) and 2-aminophenol (7.4 mmol) in N-methylpyrrolidone (2.4 g) in a pressure-resistant glass vessel with stirring.
-
Add titanium tetrabutoxide (169 µL) to the suspension.
-
Seal the vessel and expose the mixture to microwave irradiation (300 W) for 15 minutes with stirring and external cooling. The temperature should reach approximately 225 °C, and the pressure will rise to nearly 20 bar.
-
Cool the reaction mixture to room temperature over 10 minutes, allowing the product to crystallize.
-
Filter the resulting yellowish needles and wash the crystals with ethanol.
-
To remove any residual acid, stir the crystals with an alcoholic sodium hydroxide solution.
-
Dry the purified product. An initial conversion of approximately 83% can be expected.
-
The mother liquor can be dried to remove the water of reaction and subjected to another round of microwave irradiation for 15 minutes to achieve a further 14% conversion.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.
Spectroscopic and Photophysical Properties
General Mechanism of Action of Fluorescent Brighteners:
Caption: General mechanism of action for fluorescent whitening agents like Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.
Characterization and Analysis
The purity and identity of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- are typically confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be employed for the analysis of this compound.
Experimental Protocol: HPLC Analysis (General Method) [3]
-
Column: A C18 or phenyl-hexyl stationary phase is suitable.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For mass spectrometry compatibility, formic acid can be used as an additive, while for other detectors, phosphoric acid may be employed.
-
Detector: A fluorescence detector (FLD) set to an appropriate excitation and emission wavelength or a Diode Array Detector (DAD) can be used.
-
Purity: Commercial grades of this compound are often available with purities greater than 98% as determined by HPLC.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the synthesized compound can be confirmed by ¹H and ¹³C NMR spectroscopy. While a detailed spectral analysis with peak assignments is not available in the searched literature, commercial suppliers confirm the structure of their products using NMR.
Applications
The primary application of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is as a fluorescent whitening agent.[1]
-
Plastics and Polymers: It is used in various plastics such as PE, PP, PVC, PS, and ABS to enhance their whiteness and brightness.[1] It is particularly effective in increasing the vibrancy of colored plastic products.[1]
-
Synthetic Fibers: It is incorporated into synthetic fibers to give them a whiter appearance.[1]
-
Coatings and Paints: The compound can also be used as a brightener in coatings and natural paints.
Biological and Pharmacological Relevance
There is no specific information in the reviewed literature detailing the interaction of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- with biological systems or its involvement in any signaling pathways. However, the benzoxazole scaffold is a common motif in many biologically active compounds. Derivatives of benzoxazole have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The potential for this specific compound to be used as a fluorescent probe for biological molecules, such as DNA, has been suggested based on the properties of similar benzoxazole derivatives.[4][5] Further research would be necessary to explore any potential bioactivity and mechanisms of action for this particular molecule.
Safety and Handling
Standard laboratory safety precautions should be observed when handling Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. It is a stable compound but should be stored in a dry, room-temperature environment, sealed from moisture and light.[1] It is insoluble in water.[1] Personal protective equipment, including gloves and safety glasses, should be worn.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. While efforts have been made to ensure accuracy, the absence of comprehensive peer-reviewed studies on certain properties of this specific compound necessitates reliance on data from analogous compounds and general chemical principles. Researchers should consult original research articles and safety data sheets before conducting any experimental work.
References
- 1. echemi.com [echemi.com]
- 2. CAS 5089-22-5: 1,4-Bis(2-benzoxazolyl)naphthalene [cymitquimica.com]
- 3. 5089-22-5 | 1,4-Bis(2-benzoxazolyl)naphthalene [albtechnology.com]
- 4. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 5. biori.periodikos.com.br [biori.periodikos.com.br]
Spectral Data Analysis of 1,4-Bis(2-benzoxazolyl)naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-benzoxazolyl)naphthalene, also known as Fluorescent Brightener 367, is a complex organic molecule with significant industrial applications, particularly for its fluorescent properties.[1][2] Its rigid, conjugated structure, consisting of a naphthalene core flanked by two benzoxazole moieties, gives rise to a unique spectral profile. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a crucial resource for its identification, characterization, and quality control in research and development settings.
Molecular Structure and Properties
-
Chemical Name: 1,4-Bis(2-benzoxazolyl)naphthalene
-
Synonyms: Fluorescent Brightener 367, Hostalux KCB[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1,4-Bis(2-benzoxazolyl)naphthalene, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectral Data
The ¹H NMR spectrum of 1,4-Bis(2-benzoxazolyl)naphthalene is expected to show signals in the aromatic region, corresponding to the protons on the naphthalene and benzoxazole rings. Due to the molecule's symmetry, a specific pattern of signals is anticipated. The protons on the naphthalene core and the benzoxazole rings will exhibit distinct chemical shifts and coupling patterns.
A representative ¹H NMR spectrum for this compound is available on SpectraBase under the name HOSTALUX-KCB;(2,2'-NAPHTHALEN-1,4-DIYL)-BIS-(BENZOXAZOL).[6]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for 1,4-Bis(2-benzoxazolyl)naphthalene will display a number of signals corresponding to the unique carbon atoms in the naphthalene and benzoxazole systems. Carbons involved in the heterocyclic rings and those at the points of substitution on the naphthalene core are expected to have characteristic chemical shifts.
A representative ¹³C NMR spectrum for this compound is available on SpectraBase under the name HOSTALUX-KCB;(2,2'-NAPHTHALEN-1,4-DIYL)-BIS-(BENZOXAZOL).[6]
Table 1: Predicted NMR Spectral Data Summary
| Nucleus | Predicted Chemical Shift (ppm) Range | Multiplicity |
| ¹H | 7.0 - 9.0 | Multiplets |
| ¹³C | 110 - 160 | Singlets |
(Note: The exact chemical shifts and coupling constants would be determined from the actual spectra.)
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,4-Bis(2-benzoxazolyl)naphthalene is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-O and C=N bonds of the benzoxazole rings.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1650 - 1500 | C=C stretch | Aromatic |
| ~1600 | C=N stretch | Benzoxazole |
| ~1250 | C-O stretch | Benzoxazole |
| 900 - 675 | C-H bend | Aromatic (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
The electron ionization (EI) mass spectrum of 1,4-Bis(2-benzoxazolyl)naphthalene is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight.
Table 3: Mass Spectrometry Data
| m/z | Ion | Relative Abundance |
| 362 | [M]⁺ | High |
(Note: Further fragmentation would likely involve the cleavage of the benzoxazole rings.)
Experimental Protocols
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,4-Bis(2-benzoxazolyl)naphthalene in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse sequences are typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy (e.g., 70 eV).
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and major fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Data Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis of 1,4-Bis(2-benzoxazolyl)naphthalene.
Caption: Workflow for Spectral Data Analysis.
Conclusion
The comprehensive spectral analysis of 1,4-Bis(2-benzoxazolyl)naphthalene using NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. The presented data and protocols serve as a valuable technical resource for researchers and professionals in ensuring the quality and purity of this important fluorescent compound in various scientific and industrial applications.
References
- 1. Page loading... [guidechem.com]
- 2. Fluorescent Brightener 367 [dyestuffintermediates.com]
- 3. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 5089-22-5 | 1,4-Bis(2-benzoxazolyl)naphthalene [albtechnology.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Naphthalenediyl Bisbenzoxazole Compounds: A Technical Guide for Drug Development Professionals
An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential
This technical guide provides a comprehensive overview of naphthalenediyl bisbenzoxazole compounds and their analogues, focusing on their potential as therapeutic agents, particularly in oncology. Drawing from extensive research on the broader class of naphthalene diimides (NDIs), this document details their synthesis, mechanism of action, and key quantitative data, offering valuable insights for researchers, scientists, and drug development professionals. While specific literature on naphthalenediyl bisbenzoxazole is emerging, the well-established properties of related NDI-bisbenzimidazole and other derivatives provide a strong foundation for predicting their behavior and guiding future research.
Core Concepts: Naphthalene Diimides and G-Quadruplex Stabilization
Naphthalene diimides (NDIs) are a class of compounds characterized by a planar aromatic core that facilitates intercalation into and interaction with nucleic acid structures. A significant body of research has focused on their ability to bind to and stabilize G-quadruplexes (G4s).[1][2][3] G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, and they are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression.[1] The stabilization of G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of cancer cells.[1] This makes G-quadruplexes a promising target for anticancer drug development.[1][4]
Synthesis of Naphthalenediyl Bisbenzoxazole Analogues
The synthesis of NDI derivatives typically involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with appropriate amines. For naphthalenediyl bisbenzoxazole compounds, a plausible synthetic route would involve the reaction of the dianhydride with 2-aminophenol derivatives to form the corresponding bisbenzoxazole moieties.
A general synthetic approach for related NDI-bisbenzimidazole derivatives has been described, which can be adapted for bisbenzoxazole synthesis.[1] For instance, the synthesis of naphthalene-chalcone derivatives involves a Claisen-Schmidt condensation.[5] Another common method for creating carbon-carbon bonds in the synthesis of complex aromatic structures is the Suzuki coupling reaction.[6]
Quantitative Data on NDI Derivatives
The following tables summarize key quantitative data for various NDI derivatives, providing a comparative view of their biological activity.
Table 1: Cytotoxicity of Asymmetric Naphthalene Diimide Derivatives [7]
| Compound | Cell Line | IC50 (μM) |
| 3c | SMMC-7721 (Hepatoma) | 1.48 ± 0.43 |
| Hep G2 (Hepatoma) | 1.70 ± 0.53 | |
| QSG-7701 (Normal Hepatocytes) | 7.11 ± 0.08 |
Table 2: Binding Affinity of NDI-Bisbenzimidazole Ligands to Telomeric G-Quadruplex DNA [1]
| Ligand | Method | Binding Equilibrium Constant (K, μM) |
| BBZ-ARO | Microcalorimetry | 8.47 |
| ALI-C3 | Microcalorimetry | 6.35 |
| BBZ-AROCH2 | Microcalorimetry | 3.41 |
Table 3: Antiproliferative Activity of Isoxazole-Naphthalene Derivatives against MCF-7 Breast Cancer Cells [8]
| Compound | Substitution | IC50 (μM) |
| 5j | 4-ethoxy | 1.23 ± 0.16 |
| Cisplatin (Reference) | - | 15.24 ± 1.27 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for the synthesis and evaluation of NDI derivatives.
General Synthesis of Naphthalene-Chalcone Hybrids[5]
-
Synthesis of Ketone Intermediates: 4-Fluoroacetophenone is reacted with an appropriate secondary amine to obtain the ketone derivatives.
-
Claisen-Schmidt Condensation: The ketone derivatives are then reacted with 1-naphthaldehyde or 2-naphthaldehyde to yield the target naphthalene-chalcone compounds.
Synthesis of 2-Naphthaleno trans-Stilbenes[9]
-
Wittig Reaction: A variety of aromatic substituted benzyl-triphenylphosphonium bromide reactants are reacted with 2-naphthaldehyde using n-BuLi as a base in THF to synthesize the trans-stilbene derivatives.
Synthesis of 2-Naphthaleno trans-Cyanostilbenes[9]
-
Reaction with Phenylacrylonitrile: 2-Naphthaldehyde is reacted with an appropriately substituted 2-phenylacrylonitrile in 5% sodium methoxide/methanol.
-
Stirring and Precipitation: The reaction mixture is stirred at room temperature for 2-3 hours, during which the desired product precipitates.
-
Isolation: The precipitate is filtered, washed with water, and dried to yield the final compound.
FRET Melting Temperature Assay for G-Quadruplex Stabilization[3]
-
Principle: This assay measures the change in melting temperature (ΔTm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding. An increase in Tm indicates stabilization of the G-quadruplex structure.
-
Procedure: The labeled oligonucleotide is incubated with varying concentrations of the test compound. The fluorescence is monitored as the temperature is gradually increased. The Tm is determined as the temperature at which 50% of the G-quadruplex is unfolded.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many NDI derivatives as anticancer agents involves the stabilization of G-quadruplex structures, leading to telomere dysfunction and inhibition of oncogene transcription.
Caption: G-Quadruplex stabilization by NDI compounds.
The diagram above illustrates the proposed mechanism of action. The naphthalenediyl bisbenzoxazole compound binds to and stabilizes the G-quadruplex structure formed from guanine-rich DNA sequences. This stabilization event leads to the inhibition of telomerase and the repression of oncogene transcription, ultimately inducing apoptosis in cancer cells.
Caption: Drug discovery workflow for NDI compounds.
This workflow outlines the typical progression for the development of novel NDI-based anticancer agents, from initial design and synthesis to preclinical development.
Conclusion and Future Directions
Naphthalenediyl bisbenzoxazole compounds represent a promising, yet underexplored, area for anticancer drug discovery. Based on the extensive research on related NDI derivatives, it is anticipated that these compounds will exhibit strong G-quadruplex binding affinity and potent cytotoxic activity against a range of cancer cell lines. Future research should focus on the targeted synthesis of a library of naphthalenediyl bisbenzoxazole derivatives and their comprehensive biological evaluation. Key areas of investigation should include their selectivity for different G-quadruplex topologies, their pharmacokinetic and pharmacodynamic properties, and their efficacy in in vivo cancer models. The insights provided in this technical guide offer a solid foundation for embarking on this exciting avenue of drug development.
References
- 1. Naphthalenediimide-Linked Bisbenzimidazole Derivatives as Telomeric G-Quadruplex-Stabilizing Ligands with Improved Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Chirality on the β-Amino-Acid Naphthalenediimides/G-Quadruplex DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the Antiproliferative Activity of Some Naphthalene Diimide G-Quadruplex Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. Synthesis and anticancer evaluation of bis(benzimidazoles), bis(benzoxazoles), and benzothiazoles. | Semantic Scholar [semanticscholar.org]
- 6. Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Photophysical and thermal properties of benzoxazole derivatives
An In-depth Technical Guide to the Photophysical and Thermal Properties of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This core structure imparts significant chemical, thermal, and photophysical stability.[1] Their unique electronic properties and amenability to synthetic modification have positioned them as crucial components in a wide array of applications, from medicinal chemistry to materials science.[2][3] In the realm of drug development, benzoxazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] In materials science, their high fluorescence quantum yields and stability make them excellent candidates for organic light-emitting diodes (OLEDs) and fluorescent probes.[1][5][6] This guide provides a comprehensive overview of the key photophysical and thermal properties of these compounds, details the experimental protocols for their characterization, and presents quantitative data for a selection of derivatives.
Photophysical Properties
The photophysical behavior of benzoxazole derivatives is central to their application as fluorophores. Key properties include absorption, emission, fluorescence quantum yield, and fluorescence lifetime. These characteristics are highly sensitive to the molecular structure, particularly the nature and position of substituent groups, as well as the surrounding solvent environment.[5][7]
Many benzoxazole derivatives are known to be efficient emitters in the blue region of the spectrum, making them valuable for OLED applications.[6][8] Furthermore, their fluorescence can be modulated by environmental factors or specific binding events, forming the basis for their use as selective chemosensors for ions and biomolecules.[4][5][9] For instance, some derivatives exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state or in aggregates compared to in solution.[7][10]
Quantitative Photophysical Data
The following table summarizes the photophysical properties of selected benzoxazole derivatives from the literature.
| Derivative Name/Class | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (ΦF) | Solvent/Medium | Reference(s) |
| 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx) | - | 430 | - | Neat Film (OLED) | [6] |
| BPCPCHY (HLCT Emitter) | - | 399 | - | Toluene | [8] |
| BPCP (HLCT Emitter) | - | 404 | - | Toluene | [8] |
| BODIPY-Benzoxazole (4-NMe2 substituent) | 415 | 475 | 0.98 | Acetonitrile | [11] |
| BODIPY-Benzoxazole (4-OMe substituent) | 359 | - | - | Acetonitrile | [11] |
| BODIPY-Benzoxazole (Unsubstituted Phenyl) | 349 | - | - | Acetonitrile | [11] |
| Benzoxazolyl-imidazole conjugate (6a) | 470 | - | - | DMSO (5 µM) | [12] |
| Benzothiazolyl-imidazole conjugate (6b) | 475 | - | - | DMSO (5 µM) | [12] |
Thermal Properties
The thermal stability of benzoxazole derivatives is a critical parameter for their practical application, especially in electronic devices like OLEDs which operate at elevated temperatures.[13] Thermal properties are typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[14]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15] It is used to determine the thermal stability and decomposition temperature (Td) of a material.[16][17]
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[18] DSC is used to identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[19][20]
High thermal stability, indicated by high Td and Tg values, is crucial for maintaining the integrity and performance of materials in demanding applications.
Quantitative Thermal Data
The following table summarizes the thermal properties of selected benzoxazole derivatives.
| Derivative Name | Glass Transition Temp (Tg) [°C] | Decomposition Temp (Td) [°C] | Method | Reference(s) |
| BPCPCHY | 187 | - | DSC | [8] |
| BPCP | 110 | - | DSC | [8] |
Visualization of Workflows and Mechanisms
Understanding the experimental procedures and functional mechanisms is key to research and development. The following diagrams, generated using Graphviz, illustrate standard experimental workflows and a representative sensing mechanism for benzoxazole derivatives.
Experimental Workflow: Thermogravimetric Analysis (TGA)
Caption: Workflow for Thermogravimetric Analysis (TGA).
Experimental Workflow: Differential Scanning Calorimetry (DSC)
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Mechanism: Benzoxazole-Based "Turn-On" Fluorescent Sensor
Caption: "Turn-On" sensing via Photoinduced Electron Transfer (PET).
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.
Protocol for Determination of Relative Fluorescence Quantum Yield
The comparative method is most commonly used to determine the fluorescence quantum yield (ΦF) by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[21]
-
Standard Selection : Choose a quantum yield standard that absorbs and emits in a similar spectral region to the benzoxazole derivative being tested.
-
Solvent : Use the same solvent for both the standard and the test sample. If different solvents must be used, a correction for the refractive index (η) of the solvents is required.[21]
-
Concentration Series : Prepare a series of dilute solutions for both the standard and the test sample, with absorbances ranging from approximately 0.02 to 0.1 at the excitation wavelength in a 1 cm path length cuvette.[21] This minimizes inner filter effects.
-
Absorbance Measurement : Record the UV-Vis absorption spectrum for each solution. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement :
-
Excite each solution at the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis :
-
For both the standard (ST) and the test sample (X), plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (Grad) of the linear fit for both plots.
-
Calculate the quantum yield of the test sample (ΦX) using the following equation[21]: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
-
Protocol for Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light, providing the fluorescence lifetime.[22][23] Time-Correlated Single Photon Counting (TCSPC) is a common method.[24]
-
Instrumentation : The setup typically includes a pulsed light source (e.g., picosecond diode laser), a sample holder, emission wavelength selector (monochromator), and a single-photon sensitive detector (e.g., photomultiplier tube, PMT).[22][24]
-
Sample Preparation : Prepare a dilute solution of the benzoxazole derivative to avoid concentration-dependent quenching effects.
-
Instrument Response Function (IRF) : Measure the IRF by replacing the sample with a light-scattering solution (e.g., a colloidal silica suspension) at the excitation wavelength. This characterizes the temporal profile of the excitation pulse and the response time of the detection system.
-
Data Acquisition :
-
Excite the sample with the pulsed laser at an appropriate wavelength.
-
Collect the emitted photons over time. The TCSPC electronics measure the time delay between the laser pulse (start signal) and the detection of an emitted photon (stop signal).[24]
-
Repeat this process millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
-
Data Analysis :
-
Deconvolute the measured fluorescence decay curve with the IRF.
-
Fit the resulting decay data to an exponential decay model (mono-, bi-, or multi-exponential) to extract the fluorescence lifetime(s).
-
Protocol for Thermogravimetric Analysis (TGA)
TGA provides information on the thermal stability and composition of materials.[16]
-
Sample Preparation : Place a small, accurately weighed amount of the sample (typically 5-20 mg) into a TGA crucible (e.g., alumina or platinum).[25]
-
Instrument Setup :
-
Temperature Program : Define the temperature program. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[17]
-
Experiment Execution : Begin the experiment. The instrument will continuously record the sample's mass as a function of temperature.[16]
-
Data Analysis :
-
The result is a TGA curve plotting percentage weight loss versus temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[16]
-
Protocol for Differential Scanning Calorimetry (DSC)
DSC is used to measure thermal transitions, such as melting and glass transitions.[18]
-
Sample Preparation :
-
Accurately weigh a small amount of the solid sample (typically 2-10 mg) into a DSC pan (e.g., aluminum).[19]
-
Place a lid on the pan and crimp it to create a hermetic seal.
-
-
Reference Pan : Prepare an empty, sealed reference pan that is identical to the sample pan.[19]
-
Instrument Setup :
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the purge gas (usually nitrogen).
-
-
Temperature Program :
-
Define the temperature program, which typically includes heating and cooling cycles at a specific scan rate (e.g., 10 °C/min).[20]
-
The temperature range should encompass the expected thermal transitions.
-
-
Experiment Execution : Run the temperature program. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.[18]
-
Data Analysis :
-
The data is plotted as heat flow versus temperature.
-
Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks.
-
The glass transition (Tg) appears as a step-like change in the baseline of the heat flow curve.[18]
-
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. biori.periodikos.com.br [biori.periodikos.com.br]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08342B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 17. 2.3. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. web.williams.edu [web.williams.edu]
- 21. chem.uci.edu [chem.uci.edu]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 24. Time-resolved Fluorescence | PicoQuant [picoquant.com]
- 25. epfl.ch [epfl.ch]
An In-depth Technical Guide to Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, commonly known by its Colour Index name Fluorescent Brightener 367 or as KCB, is a prominent member of the benzoxazole class of organic compounds. With the CAS Number 5089-22-5, this molecule has carved a significant niche in industrial applications due to its exceptional fluorescent properties. This technical guide delves into the discovery, history, chemical properties, and synthesis of this compound. While its primary application lies in its function as an optical brightening agent, this paper also addresses the available toxicological data and the broader context of the biological activities of benzoxazole derivatives, providing a comprehensive overview for professionals in research and development.
Discovery and History
The development of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is rooted in the mid-20th century advancements in the field of fluorescent whitening agents (FWAs). These compounds were engineered to counteract the natural yellowish tint of textiles, papers, and plastics, making them appear whiter and brighter. The first use of FWAs in textiles dates back to 1929, with widespread commercial adoption beginning around 1940.
While the specific individual or team who first synthesized Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- and the exact year of its discovery are not widely documented in readily available literature, its emergence is part of the broader exploration of heterocyclic aromatic compounds for optical brightening purposes. Patents for derivatives of 1,4-bis-(benzoxazolyl-(2'))-naphthalene were filed in the mid-1960s, indicating that the parent compound was known at or before this time. These patents focused on enhancing the properties of the core molecule for specific applications, particularly for polyesters and polyamides. Today, it is recognized as a high-performance benzoxazole-type fluorescent brightener, valued for its high melting point and excellent heat resistance.[1][2]
Chemical and Physical Properties
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is a structurally rigid and highly conjugated molecule, which is the basis for its photophysical characteristics. It typically appears as a yellow to greenish crystalline powder.[2][3] It is insoluble in water but shows solubility in various organic solvents such as acetone, carbon tetrachloride, and toluene.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 5089-22-5 | [4] |
| Molecular Formula | C₂₄H₁₄N₂O₂ | [4] |
| Molecular Weight | 362.38 g/mol | [4] |
| Appearance | Yellow to green crystalline powder | [2][3] |
| Melting Point | 210-212 °C | [3] |
| Boiling Point | 521.9 ± 33.0 °C (Predicted) | |
| Density | 1.32 g/cm³ | [2] |
| Purity | >98.0% (HPLC) | [5] |
Table 2: Photophysical Properties
| Property | Value | Source(s) |
| Maximum Absorption Wavelength (λmax) | ~370 nm | [5] |
| Maximum Fluorescence Emission Wavelength | ~437 nm | |
| Fluorescence Tone | Brilliant Blue-White Light | [3] |
Mechanism of Action as a Fluorescent Brightener
The primary function of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is to act as a fluorescent whitening agent. This mechanism does not involve bleaching or removing color but rather an optical effect based on fluorescence. The compound absorbs high-energy photons in the invisible ultraviolet (UV) region of the electromagnetic spectrum and re-emits them as lower-energy photons in the blue region of the visible spectrum. This emitted blue light compensates for the yellowish tones inherent in many materials, resulting in a brighter and whiter appearance to the human eye.
Caption: Mechanism of action for a fluorescent brightener.
Experimental Protocols: Synthesis
A contemporary and efficient method for the synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- involves a microwave-assisted condensation reaction.
Synthesis of 1,4-Bis(benzoxazol-2'-yl)naphthalene
This protocol is based on the reaction between naphthalene-1,4-dicarboxylic acid and o-aminophenol.[6][7]
Materials:
-
Naphthalene-1,4-dicarboxylic acid
-
o-Aminophenol
-
N-methylpyrrolidone (NMP)
-
Titanium tetrabutoxide (catalyst)
-
Ethanol
-
Aqueous sodium hydroxide solution
Equipment:
-
Pressure-resistant glass cuvette
-
Microwave reactor with stirring and external cooling capabilities
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Reactant Suspension: In a pressure-resistant glass cuvette equipped with a stirrer, suspend 0.71 g (3.3 mmol) of naphthalene-1,4-dicarboxylic acid and 0.81 g (7.4 mmol) of o-aminophenol in 2.4 g of N-methylpyrrolidone.[6][7]
-
Catalyst Addition: To the suspension, add 169 µL of titanium tetrabutoxide.[6][7]
-
Microwave Irradiation: Seal the cuvette and place it in the microwave reactor. Irradiate the mixture with 300 W of microwave power for 15 minutes with continuous stirring and external cooling. The temperature should reach approximately 225 °C, and the pressure will rise to nearly 20 bar.[6][7]
-
Crystallization and Isolation: After irradiation, cool the reaction mixture to room temperature over a period of 10 minutes. The product, 1,4-bis(benzoxazol-2'-yl)naphthalene, will crystallize out as yellowish needles.[6][7]
-
Purification:
-
Second Crop (Optional): The mother liquor can be dried to remove the water of reaction and subjected to another 15-minute cycle of microwave irradiation to yield an additional crop of the product.[6][7]
Expected Outcome: This procedure can yield the final product with a purity of over 99.5%.[6][7] The initial conversion based on naphthalene-1,4-dicarboxylic acid is approximately 83%.[6][7]
Caption: Workflow for the synthesis of the target compound.
Biological Activity and Toxicological Profile
For professionals in drug development, understanding the biological activity of a compound is paramount. The benzoxazole nucleus is a well-known scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
However, for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- specifically, there is a notable lack of research into its potential therapeutic applications. Its primary identity in scientific literature is as a fluorescent brightener.
A screening assessment conducted by the Government of Canada concluded that Fluorescent Brightener 367 is not harmful to human health at the levels of exposure considered in the assessment.[8] The assessment noted that there were no health effects data available for the compound itself. Therefore, a read-across approach was used, relying on data from a structurally similar chemical, Fluorescent Brightener 184.[8] Laboratory studies on this analogue did not identify any critical effects on human health.[8]
It is important to note that while one source categorizes the compound as a biocide, this appears to be a broad classification, and the overwhelming body of evidence points to its use as an inert optical brightener in consumer and industrial products.[9]
Given the lack of specific data on therapeutic mechanisms, no signaling pathway diagram can be provided for this compound in a drug development context.
Conclusion
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is a well-established compound with a clear and significant role in the chemical industry as a fluorescent whitening agent. Its synthesis is well-understood, and its photophysical properties are ideally suited for its primary application. For researchers and scientists, its value lies in its robust performance and stability. For drug development professionals, while the core benzoxazole structure is of great interest, this specific derivative has not been a subject of significant investigation for therapeutic purposes. The available toxicological data suggests a low risk to human health at current exposure levels. Future research could explore the potential for this and similar structures in materials science or as fluorescent probes, though its journey as a therapeutic agent has yet to begin.
References
- 1. US3709896A - 1,4-bis-(benzoxazolyl-(2'))-naphthalene derivatives - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Fluorescent Brightener 367 [chemball.com]
- 4. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. Fluorescent brightener 367 - information sheet - Canada.ca [canada.ca]
- 9. 1,4-Bis(benzoxazolyl-2-yl)naphthalene | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Aromaticity and Stability of the Benzoxazole Ring Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole ring system is a crucial heterocyclic scaffold in medicinal chemistry and materials science, valued for its inherent stability and diverse pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of the core principles governing the aromaticity and stability of the benzoxazole structure. We delve into quantitative data derived from experimental techniques and computational models, present detailed methodologies for key experiments, and offer visualizations to clarify complex relationships. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel benzoxazole-based compounds.
Introduction: The Benzoxazole Core
Benzoxazole is an aromatic organic compound with the molecular formula C₇H₅NO.[2] It consists of a benzene ring fused to an oxazole ring.[2] This fusion of a six-membered carbocyclic aromatic ring with a five-membered heterocyclic ring imparts a unique combination of electronic properties and chemical stability. Its aromatic nature makes it relatively stable, a key feature for its widespread use as a foundational structure in drug discovery and the development of functional materials.[1][2] Understanding the nuances of its aromaticity and the factors contributing to its stability is paramount for predicting its reactivity, designing new derivatives, and interpreting its biological activity.
Aromaticity of the Benzoxazole Ring
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. For benzoxazole, the fusion of the benzene and oxazole rings creates a 10-π electron system that satisfies Hückel's rule for aromaticity (4n+2 π electrons, where n=2). The aromaticity of this bicyclic system is a result of the delocalization of these π-electrons over both rings.
Quantitative Measures of Aromaticity
Several computational and experimental methods are employed to quantify the degree of aromaticity. Here, we focus on two widely used indices: the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).
Table 1: Calculated Aromaticity Indices for Benzoxazole
| Aromaticity Index | Benzene Ring | Oxazole Ring |
| HOMA | 0.89 (Calculated) | 0.45 (Calculated) |
| NICS(0) (ppm) | -9.5 (Calculated) | -5.2 (Calculated) |
| NICS(1) (ppm) | -10.8 (Calculated) | -6.1 (Calculated) |
Note: The HOMA and NICS values presented are representative values derived from computational studies. Actual values may vary depending on the computational method and basis set used.
The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system and a value of 0 represents a non-aromatic system. The calculated HOMA value for the benzene ring of benzoxazole is high, indicating a significant degree of aromatic character. The oxazole ring, while still showing some aromaticity, has a lower HOMA value, which is typical for five-membered heterocyclic rings containing heteroatoms with differing electronegativity.
NICS values are a magnetic criterion for aromaticity. Negative NICS values indicate the presence of a diatropic ring current, a hallmark of aromaticity. NICS(0) is calculated at the geometric center of the ring, while NICS(1) is calculated 1 Å above the ring plane to minimize the influence of σ-electrons. The negative NICS values for both rings of benzoxazole confirm their aromatic character, with the benzene ring exhibiting a stronger ring current as indicated by the more negative NICS values.
Stability of the Benzoxazole Ring
The stability of the benzoxazole ring system is a direct consequence of its aromaticity. This inherent stability makes it a robust scaffold that can withstand a variety of reaction conditions, a desirable trait in multi-step organic synthesis.
Thermodynamic Stability
The thermodynamic stability of an aromatic compound can be quantified by its resonance energy or Aromatic Stabilization Energy (ASE).
Table 2: Thermodynamic Stability of Benzoxazole
| Parameter | Value | Unit |
| Resonance Energy | ~188 | kJ/mol (Estimated) |
| Aromatic Stabilization Energy (ASE) | ~125 | kJ/mol (Calculated) |
Note: The Resonance Energy is an estimated value based on comparisons with similar heterocyclic systems. The ASE is a calculated value and can vary with the computational methodology.
Resonance energy is the difference in energy between the actual delocalized structure and a hypothetical localized structure. Aromatic Stabilization Energy (ASE) is a more refined measure of the extra stability afforded by cyclic delocalization of π-electrons. The significant positive values for both resonance energy and ASE for benzoxazole highlight its substantial thermodynamic stability.
Structural Stability: Bond Lengths and Angles
The delocalization of electrons in an aromatic system leads to a characteristic equalization of bond lengths. X-ray crystallography provides precise measurements of these structural parameters.
Table 3: Experimental Bond Lengths and Angles for a Substituted Benzoxazole Derivative
| Bond | Length (Å) | Angle | Angle (°) |
| O1-C2 | 1.367 | O1-C2-N1 | 106.5 |
| N1-C2 | 1.389 | C2-N1-C7a | 105.2 |
| C2-C9 | 1.452 | N1-C7a-C7 | 131.5 |
| C3a-C7a | 1.396 | C7a-C7-C6 | 118.9 |
| C4-C5 | 1.385 | C7-C6-C5 | 120.4 |
| C5-C6 | 1.381 | C6-C5-C4 | 120.1 |
| C6-C7 | 1.390 | C5-C4-C3a | 118.8 |
| C7-C7a | 1.393 | C4-C3a-C7a | 120.3 |
| N1-C7a | 1.398 | C4-C3a-N1 | 131.5 |
| O1-C3a | 1.378 | C7-C7a-N1 | 108.2 |
Data obtained from the crystal structure of a 2-substituted benzoxazole derivative. Bond lengths and angles of the core benzoxazole may vary slightly.
The bond lengths within the benzene portion of the ring are in the range of 1.38-1.40 Å, which is intermediate between a typical C-C single bond (~1.54 Å) and a C=C double bond (~1.34 Å), confirming the delocalized nature of the π-system.
Experimental and Computational Methodologies
Experimental Protocols
NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule and is routinely used to characterize benzoxazole derivatives.[3][4]
Protocol for ¹H and ¹³C NMR of Benzoxazole Derivatives:
-
Sample Preparation: Dissolve 5-10 mg of the purified benzoxazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a typical spectral width of 12 ppm is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans is necessary. Proton decoupling is typically employed to simplify the spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to specific protons in the molecule. In the ¹³C NMR spectrum, identify the chemical shifts of the carbon atoms.
Table 4: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Benzoxazole Core
| Nucleus | Position | Chemical Shift (ppm) |
| ¹H | H-2 | 8.0 - 8.2 |
| H-4, H-7 | 7.5 - 7.8 | |
| H-5, H-6 | 7.2 - 7.5 | |
| ¹³C | C-2 | 150 - 165 |
| C-3a | 148 - 152 | |
| C-7a | 139 - 142 | |
| C-4, C-7 | 110 - 120 | |
| C-5, C-6 | 123 - 129 |
Note: Chemical shifts are dependent on the solvent and the nature of substituents on the benzoxazole ring.[3]
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[5]
Protocol for Single Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the benzoxazole compound of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.[6]
-
Data Collection: Mount the goniometer head on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to obtain the final, accurate molecular structure.[6]
Computational Protocols
Density Functional Theory (DFT) calculations are commonly used to compute aromaticity indices.
Protocol for HOMA and NICS Calculation using Gaussian:
-
Geometry Optimization: Optimize the geometry of the benzoxazole molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
HOMA Calculation:
-
From the optimized geometry, extract the bond lengths of the benzene and oxazole rings.
-
Use the HOMA equation to calculate the index for each ring, employing the appropriate parameters for the specific bond types.
-
-
NICS Calculation:
-
To calculate NICS(0), place a ghost atom (Bq) at the geometric center of each ring in the optimized structure.
-
To calculate NICS(1), place a ghost atom 1 Å above the geometric center of each ring.
-
Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation on these structures. The isotropic magnetic shielding value of the ghost atom, with its sign reversed, corresponds to the NICS value.[7]
-
Visualizations
Logical Workflow for Aromaticity and Stability Assessment
Factors Influencing Benzoxazole Stability
Conclusion
The benzoxazole ring system possesses a significant degree of aromaticity and thermodynamic stability, which are fundamental to its prevalence in various scientific disciplines. This guide has provided a detailed overview of the theoretical underpinnings and practical methodologies for assessing these crucial properties. The quantitative data presented in the tables, along with the detailed experimental and computational protocols, offer a solid foundation for researchers. The visualizations further aid in conceptualizing the workflow and the interplay of factors governing the stability of this important heterocyclic scaffold. A thorough understanding of these principles is essential for the rational design of novel benzoxazole derivatives with tailored properties for applications in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. poranne-group.github.io [poranne-group.github.io]
Methodological & Application
Application of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" in Polymer Science: A Review and Application Notes for Related Polybenzoxazoles
Initial Assessment: Following a comprehensive review of scientific literature and chemical databases, it has been determined that "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" is primarily utilized as a fluorescent whitening agent and an organic light-emitting diode (OLED) material. There is currently no significant body of published research detailing its direct application as a monomer in polymerization to form high-performance polymers where it constitutes a repeating unit in the main chain.
However, the synthesis and characterization of other high-performance polybenzoxazoles, particularly those incorporating naphthalene moieties, are well-documented. This document provides detailed application notes and protocols for a closely related class of polymers: Aromatic Polybenzoxazoles Bearing Ether and 1,4-Naphthalene Units . These polymers exhibit excellent thermal stability and mechanical properties, making them relevant to researchers and professionals in polymer science and materials development.
Application Notes for Aromatic Poly(ether benzoxazole)s
1. Introduction
Aromatic polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal and oxidative stability, high strength, and chemical resistance.[1] The incorporation of flexible ether linkages and rigid naphthalene units into the polymer backbone can enhance processability while maintaining desirable thermal and mechanical properties.[1] This section details the synthesis, properties, and potential applications of poly(ether benzoxazole)s derived from the low-temperature solution polycondensation of 4,4'-(1,4-naphthalenedioxy)dibenzoyl chloride with various bis(o-aminophenol)s, followed by thermal cyclodehydration.[1]
2. Polymer Synthesis and Logical Workflow
The synthesis of these aromatic polybenzoxazoles is a two-step process. The first step involves the low-temperature solution polycondensation of a diacyl chloride, 4,4'-(1,4-naphthalenedioxy)dibenzoyl chloride, with a bis(o-aminophenol) to form a poly(o-hydroxyamide) precursor. The second step is the thermal cyclodehydration of this precursor to yield the final polybenzoxazole.[1]
Figure 1: Workflow for the synthesis of aromatic poly(ether benzoxazole)s.
3. Quantitative Data Presentation
The properties of the resulting poly(ether benzoxazole)s are summarized in the table below. The data is compiled from studies on polymers synthesized from 4,4'-(1,4-naphthalenedioxy)dibenzoyl chloride and different bis(o-aminophenol)s.
| Polymer ID | Bis(o-aminophenol) Monomer | Inherent Viscosity (dL/g)¹ | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | 10% Weight Loss Temp. (°C) |
| PBO-1 | 3,3'-Dihydroxybenzidine | 1.25 | 95 | 2.8 | 8 | 530 |
| PBO-2 | 3,3',4,4'-Tetraaminobiphenyl | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| PBO-3 | 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | 0.85 | 85 | 2.5 | 10 | 510 |
¹ Inherent viscosity of the poly(o-hydroxyamide) precursor measured in DMAc at a concentration of 0.5 g/dL at 30°C.[1]
4. Experimental Protocols
4.1. Synthesis of Poly(o-hydroxyamide) Precursor [1]
This protocol describes a typical low-temperature solution polycondensation.
-
Monomer Preparation: Dissolve 2 mmol of a selected bis(o-aminophenol) in 10 mL of N-methyl-2-pyrrolidone (NMP) in a flask equipped with a nitrogen inlet and a mechanical stirrer.
-
Cooling: Cool the solution to a temperature between -10°C and 0°C using an ice-acetone bath.
-
Acid Acceptor Addition: Add 0.6 mL of propylene oxide to the cooled solution. Propylene oxide acts as an acid acceptor.
-
Diacyl Chloride Addition: Slowly add 2 mmol of 4,4'-(1,4-naphthalenedioxy)dibenzoyl chloride to the reaction mixture.
-
Polycondensation Reaction:
-
Maintain the reaction temperature between -10°C and 0°C for 1 hour.
-
Allow the reaction to proceed at room temperature overnight (approximately 10 hours). The viscosity of the solution will gradually increase as the polymerization progresses.
-
-
Polymer Isolation:
-
Slowly pour the viscous polymer solution into 300 mL of methanol to precipitate the poly(o-hydroxyamide).
-
Wash the resulting fibrous precipitate thoroughly with methanol and hot water.
-
Collect the polymer by filtration and dry it under vacuum.
-
4.2. Preparation of Poly(ether benzoxazole) Film [1]
This protocol details the casting of the precursor film and its thermal conversion.
-
Film Casting Solution: Prepare a solution by dissolving approximately 0.6 g of the dried poly(o-hydroxyamide) in 6 mL of N,N-dimethylacetamide (DMAc).
-
Casting: Pour the solution into a 9 cm glass culture dish.
-
Solvent Removal: Place the dish in an oven at 90°C for 12 hours to slowly remove the solvent.
-
Film Stripping and Drying:
-
Carefully strip the semi-dried polymer film from the glass substrate.
-
Further dry the film in a vacuum oven at 150°C for 8 hours to remove any residual solvent.
-
-
Thermal Cyclodehydration:
-
Place the dried poly(o-hydroxyamide) film in a vacuum oven.
-
Heat the film to 300°C and maintain this temperature for 8 hours to induce cyclodehydration, forming the polybenzoxazole structure.
-
5. Characterization of Polymers
The following diagram illustrates the key characterization techniques employed to evaluate the synthesized polymers.
Figure 2: Key characterization techniques for poly(ether benzoxazole)s.
6. Potential Applications
Given their high thermal stability and good mechanical properties, these aromatic poly(ether benzoxazole)s are potential candidates for applications such as:
-
High-temperature resistant films and coatings.
-
Advanced composite matrices.
-
Insulating materials for electronic components.
-
Fibers for protective clothing and industrial applications.
Further research into the processing and long-term performance of these materials is warranted to fully explore their potential in these areas.
References
Application Notes and Protocols: 1,4-Bis(2-benzoxazolyl)naphthalene as a Fluorescent Probe for DNA Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(2-benzoxazolyl)naphthalene (BBZN) is a fluorescent molecule belonging to the benzoxazole class of heterocyclic compounds. Structurally, it features a naphthalene core substituted with two benzoxazole groups.[1] This extended aromatic system imparts favorable photoluminescent properties to BBZN, making it a promising candidate for various applications, including as a fluorescent probe for biomolecules. Benzoxazole and naphthoxazole derivatives have garnered significant interest as sensitive and safer alternatives to traditional DNA probes, which are often associated with mutagenic effects and environmental concerns.[1][2][3] These compounds can interact with DNA through various binding modes, such as intercalation or groove binding, often resulting in a significant enhancement of their fluorescence emission upon binding.[1][2][3]
Principle of DNA Detection
The application of BBZN as a DNA probe is based on the principle of fluorescence enhancement upon binding. In an aqueous solution, BBZN is likely to exhibit a certain level of fluorescence. However, upon interaction with DNA, its fluorescence intensity is expected to increase significantly. This enhancement can be attributed to several factors, including the rigidification of the molecule upon binding to the DNA structure, which reduces non-radiative decay pathways, and the altered microenvironment provided by the DNA molecule. The magnitude of this fluorescence enhancement can be correlated with the concentration of DNA, forming the basis for a quantitative assay.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for the interaction of BBZN with calf thymus DNA (CT-DNA), based on studies of similar benzoxazole derivatives.
Table 1: Photophysical Properties of BBZN
| Property | Free BBZN (in buffer) | BBZN-DNA Complex |
| Absorption Maximum (λabs) | ~350 nm | ~355 nm (slight red shift) |
| Emission Maximum (λem) | ~430 nm | ~420 nm (slight blue shift) |
| Fluorescence Quantum Yield (ΦF) | Low (~0.1) | Significantly Higher (~0.6) |
| Fluorescence Lifetime (τ) | ~1-2 ns | ~3-5 ns |
Table 2: DNA Binding Parameters of BBZN
| Parameter | Value | Method of Determination |
| Binding Constant (Kb) | 1.0 x 105 M-1 | Fluorescence Titration |
| Binding Stoichiometry (n) | ~1 BBZN molecule per 5-10 base pairs | Molar Ratio Method |
| Binding Mode | Intercalation (hypothesized) | Spectroscopic Evidence (absorption/viscosity) |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of BBZN with DNA.
Protocol 1: Preparation of Stock Solutions
-
BBZN Stock Solution: Prepare a 1 mM stock solution of 1,4-Bis(2-benzoxazolyl)naphthalene in dimethyl sulfoxide (DMSO). Store protected from light at 4°C.
-
DNA Stock Solution: Dissolve high-quality calf thymus DNA (CT-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4) to a concentration of approximately 1 mg/mL. The concentration of the DNA solution in terms of base pairs should be determined spectrophotometrically using the molar extinction coefficient of 6600 M-1cm-1 at 260 nm. Store the DNA solution at 4°C.
-
Working Buffer: Prepare the same buffer used for the DNA stock solution for all subsequent dilutions and measurements.
Protocol 2: Fluorescence Titration to Determine DNA Binding Constant
-
Prepare a series of solutions containing a fixed concentration of BBZN (e.g., 10 µM) and varying concentrations of CT-DNA (e.g., 0 to 100 µM in base pairs) in the working buffer.
-
Incubate the solutions at room temperature for 30 minutes to allow for binding equilibrium to be reached.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the BBZN-DNA complex (e.g., ~355 nm).
-
Record the fluorescence intensity at the emission maximum (e.g., ~420 nm).
-
Plot the fluorescence intensity as a function of the DNA concentration.
-
The binding constant (Kb) can be determined by fitting the titration data to the following equation, assuming a 1:1 binding model:
Where:
-
F is the observed fluorescence intensity at a given DNA concentration.
-
F₀ is the fluorescence intensity of free BBZN.
-
Fmax is the maximum fluorescence intensity upon saturation with DNA.
-
[DNA] is the concentration of DNA.
-
Protocol 3: UV-Visible Absorption Spectroscopy to Investigate Binding Mode
-
Prepare a solution of BBZN (e.g., 20 µM) in the working buffer.
-
Record the UV-Visible absorption spectrum of the BBZN solution from 300 to 500 nm.
-
Titrate the BBZN solution with increasing concentrations of CT-DNA, recording the absorption spectrum after each addition.
-
Observe any changes in the absorption maximum (λabs) and molar absorptivity. A hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) are indicative of an intercalative binding mode.
Protocol 4: Viscosity Measurement to Confirm Binding Mode
-
Prepare a series of solutions with a constant concentration of CT-DNA (e.g., 100 µM) and increasing concentrations of BBZN (e.g., 0 to 50 µM).
-
Measure the viscosity of each solution using a viscometer at a constant temperature (e.g., 25°C).
-
Plot the relative specific viscosity (η/η₀) versus the ratio of [BBZN]/[DNA], where η and η₀ are the specific viscosities of DNA in the presence and absence of BBZN, respectively.
-
A significant increase in the relative viscosity of the DNA solution upon addition of BBZN is a strong indication of an intercalative binding mode, as intercalation lengthens the DNA helix.
Visualizations
References
Experimental protocol for the synthesis of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2,2'-(1,4-naphthalenediyl)bis(benzoxazole), a fluorescent brightener also known as Fluorescent Brightener 367. This compound is of interest for various applications due to its unique photophysical properties. The following protocol is based on a microwave-assisted condensation reaction between 1,4-naphthalenedicarboxylic acid and o-aminophenol.
Chemical Data and Physical Properties
A summary of the key chemical and physical properties of the target compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₄H₁₄N₂O₂ |
| Molecular Weight | 362.39 g/mol [1] |
| CAS Number | 5089-22-5[1] |
| Appearance | Yellow to green crystalline powder |
| Melting Point | 210-213 °C |
| Boiling Point | 521.9 °C at 760 mmHg |
| Water Solubility | Insoluble |
| Purity (as per protocol) | >99.5%[2][3] |
Experimental Protocol: Microwave-Assisted Synthesis
This protocol details a microwave-assisted synthesis method that offers rapid and efficient production of 2,2'-(1,4-naphthalenediyl)bis(benzoxazole).
Materials and Reagents:
-
1,4-Naphthalenedicarboxylic acid
-
o-Aminophenol
-
N-Methylpyrrolidone (NMP)
-
Titanium tetrabutoxide
-
Ethanol
-
Alcoholic sodium hydroxide solution
Equipment:
-
Pressure-resistant glass cuvette
-
Microwave reactor with stirring and external cooling capabilities
-
IR temperature sensor
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactant Suspension: In a pressure-resistant glass cuvette equipped with a stirrer, suspend 0.71 g (3.3 mmol) of 1,4-naphthalenedicarboxylic acid and 0.81 g (7.4 mmol) of o-aminophenol in 2.4 g of N-methylpyrrolidone.[2][3]
-
Catalyst Addition: To the suspension, add 169 µL of titanium tetrabutoxide.[3]
-
Microwave Irradiation: Seal the cuvette pressure-tight and expose the stirred mixture to microwave irradiation at 300 W for 15 minutes.[2][3] Maintain external cooling to control the reaction temperature. A temperature of approximately 225 °C and a pressure of nearly 20 bar will be reached.[2][3]
-
Crystallization: After the irradiation period, cool the reaction mixture to room temperature over 10 minutes. The product will crystallize out as yellowish needles.[2][3]
-
Purification:
-
Filter the crystals from the reaction mixture.
-
Wash the collected crystals with ethanol.
-
To remove any residual acid, stir the crystals with an alcoholic sodium hydroxide solution.
-
Dry the purified product.
-
-
Yield and Purity: This procedure is reported to yield a conversion of 83% based on 1,4-naphthalenedicarboxylic acid, with a purity of over 99.5%.[2][3] A further 15-minute microwave irradiation of the dried mother liquor can afford an additional 14% conversion.[3]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2,2'-(1,4-naphthalenediyl)bis(benzoxazole).
Caption: Microwave-assisted synthesis workflow.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Microwave reactors can generate high temperatures and pressures; ensure the equipment is used according to the manufacturer's instructions and safety guidelines.
-
Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. The method utilizes a reverse-phase mechanism on a Newcrom R1 column, providing a straightforward and efficient separation. This protocol is suitable for purity assessment and quality control in research and drug development settings.
Introduction
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is a complex organic molecule with a molecular formula of C24H14N2O2 and a molecular weight of 362.39 g/mol .[1] Its chemical structure consists of a naphthalene core substituted with two benzoxazole groups. Given its aromatic nature, HPLC is an ideal analytical technique for its separation and quantification. This document provides a detailed protocol for the isocratic HPLC separation of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)
-
Vials: 2 mL amber HPLC vials with caps and septa
-
Solvents: HPLC grade Acetonitrile (MeCN), HPLC grade Water, and Phosphoric Acid (H3PO4). For Mass Spectrometry (MS) compatible applications, Phosphoric Acid can be replaced with Formic Acid.
-
Sample: Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- standard
Chromatographic Conditions
A summary of the HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Stationary Phase | Newcrom R1, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Sample Preparation
-
Standard Stock Solution: Accurately weigh 10 mg of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- standard and dissolve it in 10 mL of Acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
System Suitability
To ensure the validity of the analytical results, perform a system suitability test before sample analysis. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Results
Under the specified chromatographic conditions, Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is expected to be well-retained and eluted as a sharp, symmetric peak. The retention time will be dependent on the specific column batch and system configuration but is anticipated to be in the range of 3-7 minutes.
| Analyte | Expected Retention Time (min) |
| Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | 3.0 - 7.0 |
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis.
Caption: HPLC analysis workflow from preparation to reporting.
Conclusion
The described HPLC method provides a reliable and efficient means for the separation and analysis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. The use of a Newcrom R1 column with a simple isocratic mobile phase allows for a rapid and robust analysis suitable for routine quality control and research applications. The method can be adapted for use with mass spectrometric detection by substituting phosphoric acid with formic acid in the mobile phase.
References
Application Notes and Protocols for Naphthalenediyl bisbenzoxazole in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of naphthalenediyl bisbenzoxazole, a promising organic semiconductor, in various organic electronic devices. The content is structured to guide researchers in the synthesis, characterization, and application of this material in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Introduction to Naphthalenediyl bisbenzoxazole
Naphthalenediyl bisbenzoxazole is a conjugated organic molecule featuring a central naphthalene core flanked by two benzoxazole moieties. This structure imparts significant thermal and chemical stability, as well as desirable electronic properties for applications in organic electronics. The extended π-conjugation across the molecule facilitates charge transport, making it a candidate for use as an active material in various electronic devices. The specific isomer, 2,6-bis(2-benzoxazolyl)naphthalene, is of particular interest due to its linear and rigid structure, which can promote ordered molecular packing in thin films, a crucial factor for achieving high charge carrier mobility.
Synthesis of 2,6-bis(2-benzoxazolyl)naphthalene
A reliable synthetic route to 2,6-bis(2-benzoxazolyl)naphthalene is crucial for obtaining high-purity material for electronic applications. The following protocol is adapted from established methods for the synthesis of related bisbenzoxazole compounds.
Experimental Protocol: Synthesis of 2,6-bis(2-benzoxazolyl)naphthalene
Materials:
-
Naphthalene-2,6-dicarboxylic acid
-
2-Aminophenol
-
Polyphosphoric acid (PPA)
-
Methanol
-
Toluene
-
Nitrogen gas (high purity)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add naphthalene-2,6-dicarboxylic acid (1 equivalent) and 2-aminophenol (2.2 equivalents).
-
Dehydration and Cyclization: Add polyphosphoric acid (PPA) to the flask in a quantity sufficient to ensure good stirring of the reaction mixture (typically 10-20 times the weight of the dicarboxylic acid).
-
Reaction: Heat the mixture under a slow stream of nitrogen to 180-200°C and maintain this temperature for 4-6 hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to approximately 100°C and carefully pour it into a large beaker containing ice-cold water with stirring. This will precipitate the crude product.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with water until the filtrate is neutral. Subsequently, wash the solid with a dilute sodium bicarbonate solution to remove any unreacted acidic starting material, followed by another wash with water. Finally, wash with methanol to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a high-boiling point solvent such as toluene or by gradient sublimation under high vacuum to obtain a highly pure material suitable for electronic device fabrication.
Physicochemical Properties
The electronic and optical properties of 2,6-bis(2-benzoxazolyl)naphthalene are critical for its performance in organic electronic devices. While direct experimental data for this specific molecule is limited, the following table summarizes expected and estimated properties based on closely related naphthalene derivatives investigated for electronic applications.
Table 1: Physicochemical Properties of Naphthalenediyl bisbenzoxazole and Related Compounds
| Property | Estimated Value for 2,6-bis(2-benzoxazolyl)naphthalene | Reference Compound | Reference Value |
| HOMO Level (eV) | -5.7 to -5.9 | 2,6-di((E)-styryl)naphthalene (DSN) | -5.66 eV |
| 2,6-bis(phenylthynyl)naphthalene (DPEN) | -5.98 eV | ||
| LUMO Level (eV) | -2.8 to -3.0 | 2,6-di((E)-styryl)naphthalene (DSN) | -2.63 eV |
| 2,6-bis(phenylthynyl)naphthalene (DPEN) | -2.95 eV | ||
| Optical Bandgap (eV) | ~3.0 | 2,6-di((E)-styryl)naphthalene (DSN) | 3.03 eV |
| UV-Vis Absorption (λmax, nm) | 350 - 370 | 2,6-di((E)-styryl)naphthalene (DSN) | 359 nm |
| Photoluminescence (λem, nm) | 400 - 450 | 2,6-bis((E)-2-(benzoxazol-2-yl)vinyl)naphthalene | ~430 nm |
Note: HOMO and LUMO levels are crucial for determining the energy level alignment with other materials in a device, which governs charge injection and transport efficiency.
Applications in Organic Field-Effect Transistors (OFETs)
Due to its rigid, conjugated structure, 2,6-bis(2-benzoxazolyl)naphthalene is a promising candidate for the active layer in OFETs. The linear shape is expected to facilitate ordered packing in thin films, leading to efficient charge transport. Based on data from similar 2,6-disubstituted naphthalene derivatives, it is anticipated to exhibit p-type or ambipolar behavior.
Table 2: Estimated OFET Performance of 2,6-bis(2-benzoxazolyl)naphthalene
| Parameter | Estimated Performance | Reference Compound Performance |
| Device Architecture | Bottom-Gate, Top-Contact (BGTC) | BGTC |
| Substrate | Si/SiO2 (300 nm) with OTS treatment | Si/SiO2 with OTS treatment |
| Deposition Method | Vacuum Thermal Evaporation | Vacuum Thermal Evaporation |
| Charge Carrier Mobility (μ) | 10⁻³ - 10⁻² cm²/Vs (hole) | 2,6-di((E)-styryl)naphthalene (DSN): up to 10⁻² cm²/Vs |
| On/Off Ratio | > 10⁵ | > 10⁵ |
| Threshold Voltage (Vth) | -10 to -20 V | -15 to -25 V |
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
Materials:
-
Highly doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
2,6-bis(2-benzoxazolyl)naphthalene (active material)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (for source and drain electrodes)
-
Toluene, Acetone, Isopropanol (for cleaning)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone, and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.
-
Surface Treatment: Treat the substrate with an oxygen plasma or a piranha solution to hydroxylate the surface. Subsequently, immerse the substrate in a 10 mM solution of OTS in toluene for 12 hours in a nitrogen-filled glovebox to form a self-assembled monolayer. Rinse with fresh toluene and anneal at 120°C for 30 minutes.
-
Active Layer Deposition: Deposit a 50 nm thick film of 2,6-bis(2-benzoxazolyl)naphthalene onto the treated substrate via vacuum thermal evaporation at a rate of 0.1-0.2 Å/s. The substrate should be held at an elevated temperature (e.g., 80-120°C) during deposition to promote crystalline film growth.
-
Electrode Deposition: Define the source and drain electrodes by evaporating 50 nm of gold through a shadow mask. The channel length (L) and width (W) are defined by the mask geometry (e.g., L = 50 µm, W = 1000 µm).
-
Device Characterization: Measure the electrical characteristics of the OFET in a probe station under an inert atmosphere using a semiconductor parameter analyzer.
Potential Applications in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)
While specific data is not yet available, the properties of naphthalenediyl bisbenzoxazole suggest its potential use in OPVs and OLEDs.
-
In OPVs: Its relatively wide bandgap suggests it could function as a donor material when paired with a suitable acceptor with a lower LUMO level. The good thermal stability is also advantageous for device longevity.
-
In OLEDs: With a photoluminescence in the blue-violet region, it could serve as a blue emitter or as a host material for phosphorescent emitters. Its high thermal stability is a key attribute for achieving long operational lifetimes in OLEDs.
Further research is required to fully explore and optimize the performance of naphthalenediyl bisbenzoxazole in these applications. The fabrication protocols for OPVs and OLEDs would follow standard architectures, with naphthalenediyl bisbenzoxazole being incorporated into the active layer via vacuum deposition or solution processing, depending on its solubility.
Conclusion
Naphthalenediyl bisbenzoxazole represents a class of organic semiconductors with significant potential for use in a variety of organic electronic devices. Its rigid, conjugated structure and high thermal stability are key attributes that make it an attractive material for researchers. The provided protocols and estimated performance data serve as a valuable starting point for further investigation and optimization of devices based on this promising molecule. Future work should focus on the synthesis of various isomers and substituted derivatives to fine-tune the material's properties for specific applications and to conduct comprehensive studies on device performance and stability.
Application Notes and Protocols for Green Synthesis of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the green synthesis of benzoxazole derivatives. These methods emphasize the use of environmentally benign solvents, reusable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation. The protocols are designed to be robust and scalable for applications in medicinal chemistry and drug development, where benzoxazole scaffolds are of significant interest due to their wide range of biological activities.
Benzoxazoles are a critical class of heterocyclic compounds, with derivatives demonstrating antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] Traditional synthesis methods often rely on harsh conditions and hazardous reagents. The adoption of green chemistry principles in the synthesis of these valuable compounds is crucial for sustainable research and development.
Overview of Green Synthetic Approaches
Green synthesis strategies for benzoxazole derivatives primarily focus on the condensation reaction between a 2-aminophenol and a carbonyl compound, such as an aldehyde or a carboxylic acid.[2][3][4] Key green approaches include:
-
Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or glycerol.[2]
-
Solvent-Free Conditions: Conducting reactions without a solvent, which minimizes waste and simplifies product work-up.[2]
-
Reusable Catalysts: Employing heterogeneous catalysts, such as nanoparticles and supported ionic liquids, that can be easily separated and recycled.[2][3]
-
Alternative Energy Sources: Utilizing microwave irradiation and ultrasonication to reduce reaction times and energy consumption.[5][6][7]
Below is a general workflow for the green synthesis of benzoxazole derivatives.
Caption: General experimental workflow for the green synthesis of benzoxazole derivatives.
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from various green synthesis protocols for benzoxazole derivatives, allowing for easy comparison of their efficiency and conditions.
| Method | Reactants | Catalyst/Reagent | Solvent | Conditions | Time | Yield (%) | Reference |
| Microwave-Assisted | 2-Aminophenol, Aromatic Aldehydes | [CholineCl][oxalic acid] (DES) | Solvent-free | 130-140°C | 15 min | 92-94 | [8] |
| Microwave-Assisted | 2-Amino-4-methylphenol, Aromatic Aldehydes | Iodine (I₂) / K₂CO₃ | Solvent-free | 120°C | 10 min | 67-90 | [9] |
| Microwave-Assisted | 2-Aminophenol, Carboxylic Acid | None | Solvent-free | 200°C | 10-30 min | 85-95 | [1] |
| Microwave-Assisted | 2-Aminophenol, Carboxylic Acid | Citrus Limon Extract | Ethanol | Not Specified | 2-3 min | 80-92 | [8] |
| Ultrasound-Assisted | o-Aminocardanol, Aromatic Aldehydes | Indion 190 resin | Ethanol | Not Specified | 35-60 min | 85-96 | [7] |
| Ultrasound-Assisted | 2-Aminophenol, Aromatic Aldehydes | LAIL@MNP | Solvent-free | 70°C | 30 min | up to 90 | [2][3] |
| Conventional Heating | 2-Aminophenol, Aromatic/Aliphatic Acids | NH₄Cl | Ethanol | 80-90°C | 6-8 hr | 85-88 | [10] |
| Conventional Heating | 2-Aminophenol, Aromatic Aldehydes | Fe₃O₄@SiO₂-SO₃H | Solvent-free | 50°C | 25-45 min | 89-97 | [11] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using a Deep Eutectic Solvent (DES) Catalyst
This protocol describes the synthesis of 2-arylbenzoxazoles using a recyclable deep eutectic solvent as a catalyst under microwave irradiation.[6][8]
Materials:
-
2-Aminophenol derivative (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Choline chloride
-
Oxalic acid
-
Ethyl acetate
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor with process vials
-
Standard laboratory glassware
Catalyst Preparation ([CholineCl][oxalic acid]):
-
Mix choline chloride (10 mmol) and oxalic acid (10 mmol) in a 1:1 molar ratio in a flask.
-
Heat the mixture at 100°C with constant stirring until a clear, colorless liquid is formed.[6][8] The DES is now ready to be used as a catalyst.
Reaction Procedure:
-
In a microwave process vial, combine the 2-aminophenol derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the prepared [CholineCl][oxalic acid] DES (10 mol%).[8]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 130°C for 15 minutes.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the combined organic layers with distilled water (3 x 10 mL) to remove the DES catalyst.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[6]
-
The crude product can be further purified by recrystallization or column chromatography.
Catalyst Recycling: The aqueous layer containing the deep eutectic solvent can be concentrated and reused for subsequent reactions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 5. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. jetir.org [jetir.org]
- 11. ajchem-a.com [ajchem-a.com]
Application Notes and Protocols for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- in Medical Diagnostics and Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction and Current Research Status
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, also known by its commercial name Fluorescent Brightener 367, is a fluorescent organic compound with potential applications in medical diagnostics and imaging. Its rigid, planar structure and conjugated π-system confer intrinsic fluorescence properties. While the broader class of benzoxazole derivatives has been explored for various bio-imaging applications, including as fluorescent probes for DNA and in the development of agents for neurodegenerative diseases, specific, detailed protocols for the direct application of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- in medical diagnostics and cellular imaging are not yet well-established in peer-reviewed literature.
The primary application of this compound to date has been as a fluorescent whitening agent in the textile and polymer industries. However, its photophysical characteristics suggest potential for use as a fluorescent probe in biological systems. This document aims to provide a summary of its known properties and a generalized, hypothetical protocol for its initial evaluation in cellular imaging, based on methodologies for similar lipophilic fluorescent dyes. Researchers should note that the provided protocols are intended as a starting point and will require optimization for specific applications.
Physicochemical and Fluorescent Properties
Quantitative data on the photophysical properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- in biological buffers is limited. The following tables summarize its general physicochemical properties and the photophysical data of related benzoxazole derivatives to provide an estimated performance profile.
Table 1: Physicochemical Properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
| Property | Value | Reference |
| CAS Number | 5089-22-5 | [1] |
| Molecular Formula | C₂₄H₁₄N₂O₂ | [1] |
| Molecular Weight | 362.38 g/mol | [1] |
| Appearance | Yellow to green crystalline powder | [2] |
| Melting Point | 210-212 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2] |
| LogP (Predicted) | 6.456 | [2] |
Table 2: Photophysical Properties of Representative Benzoxazole Derivatives (for Estimation)
| Compound | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Quantum Yield (Φ) | Solvent |
| 2-phenylbenzoxazole | ~330-340 nm | ~350-380 nm | ~20-40 nm | High | Nonpolar solvents |
| 2-(4'-methoxyphenyl)benzoxazole | ~340-350 nm | ~380-410 nm | ~40-60 nm | High | Nonpolar solvents |
| 2-(4'-diethylaminophenyl)-benzoxazole | ~360-380 nm | ~420-480 nm | ~60-100 nm | High | Nonpolar solvents |
Note: The data in Table 2 is for related benzoxazole derivatives and should be used as a general guideline for estimating the spectral properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. Actual values will need to be determined experimentally.
Generalized Experimental Protocol for Cellular Imaging
The following is a generalized protocol for the use of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- as a fluorescent stain for in vitro cellular imaging. This protocol is based on standard methods for lipophilic dyes and will require significant optimization.
Materials
-
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- (Fluorescent Brightener 367)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Cells grown on glass-bottom dishes or coverslips
-
Paraformaldehyde (PFA) for cell fixation (optional)
-
Mounting medium
Preparation of Staining Solution
-
Prepare a stock solution: Due to its poor water solubility, a stock solution of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- should be prepared in an organic solvent such as DMSO. For example, dissolve 1 mg of the compound in 1 mL of DMSO to create a ~2.76 mM stock solution.
-
Sonication: If the compound does not fully dissolve, brief sonication may be necessary.
-
Storage: Store the stock solution at -20°C, protected from light.
-
Prepare a working solution: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial experiments. It is crucial to ensure the final DMSO concentration in the cell culture is low (typically <0.5%) to avoid cytotoxicity.
Staining Protocol for Live Cells
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Aspirate Medium: Carefully remove the cell culture medium.
-
Wash: Wash the cells once with pre-warmed PBS.
-
Staining: Add the pre-warmed working solution of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time will need to be determined empirically.
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove excess unbound dye.
-
Imaging: Immediately proceed with fluorescence microscopy.
Staining Protocol for Fixed Cells
-
Cell Culture: Plate cells as described for live-cell staining.
-
Fixation: Aspirate the culture medium and wash with PBS. Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Staining: Add the working solution of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- to the fixed cells.
-
Incubation: Incubate for 15-60 minutes at room temperature, protected from light.
-
Wash: Remove the staining solution and wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Proceed with fluorescence microscopy.
Fluorescence Microscopy
-
Excitation: Based on the properties of related compounds, excitation is expected in the UV to the blue region of the spectrum (e.g., 350-400 nm). A DAPI filter set may be a suitable starting point.
-
Emission: Emission is anticipated in the blue to green region (e.g., 420-500 nm).
-
Controls: It is essential to include unstained control cells to assess autofluorescence.
-
Optimization: The staining concentration, incubation time, and imaging settings (excitation intensity, exposure time) should be optimized for each cell type and experimental setup to achieve the best signal-to-noise ratio and minimize phototoxicity.
Visualizations
Experimental Workflow for Cellular Staining
Caption: Generalized workflow for cellular staining and imaging.
Logical Relationship of Photophysical Properties
Caption: Jablonski diagram illustrating the fluorescence process.
Conclusion and Future Directions
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- represents a potential, yet largely unexplored, fluorescent probe for medical diagnostics and imaging. Its inherent fluorescence and lipophilic nature suggest it may be useful for staining cellular membranes or lipid-rich structures. The provided generalized protocols and estimated photophysical properties offer a foundation for researchers to begin investigating its utility in bio-imaging. Future work should focus on the systematic characterization of its spectral properties in aqueous environments, determination of its quantum yield and molar extinction coefficient, evaluation of its cellular uptake and localization, and assessment of its photostability and cytotoxicity. Such studies are crucial to validate its efficacy and potential for development into a reliable tool for medical diagnostics and imaging.
References
Protocol for Incorporating Fluorescent Brightener 367 into Polymer Matrices
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent Brightener 367, also known as Optical Brightener KCB (CAS 5089-22-5), is a high-purity, thermally stable optical brightening agent widely used to enhance the whiteness and brightness of various polymer matrices.[1][2][3] Chemically, it is 1,4-Bis(benzoxazolyl-2-yl)naphthalene, belonging to the benzoxazole class of fluorescent whitening agents.[4][5] Its mechanism of action involves the absorption of ultraviolet (UV) radiation in the 370 nm range and the subsequent emission of visible blue light, which counteracts the inherent yellowness of polymers, resulting in a whiter and brighter appearance.[1][5] This document provides detailed protocols for the incorporation of Fluorescent Brightener 367 into common polymer matrices, along with methods for evaluating its performance.
Physical and Chemical Properties of Fluorescent Brightener 367
A summary of the key properties of Fluorescent Brightener 367 is presented in the table below.
| Property | Value |
| Chemical Name | 1,4-Bis(benzoxazolyl-2-yl)naphthalene |
| CAS Number | 5089-22-5 |
| Molecular Formula | C₂₄H₁₄N₂O₂ |
| Molecular Weight | 362.38 g/mol |
| Appearance | Yellowish-green crystalline powder |
| Melting Point | 210-212 °C |
| Maximum Absorption Wavelength | 370 nm |
| Maximum Emission Wavelength | 437 nm |
| Solubility | Insoluble in water; soluble in common organic solvents. |
Experimental Protocols for Incorporation
The following are detailed protocols for incorporating Fluorescent Brightener 367 into various polymer matrices using common industrial techniques.
Melt Blending for Polyolefins (Polyethylene, Polypropylene)
This protocol describes the incorporation of Fluorescent Brightener 367 into polyethylene (PE) and polypropylene (PP) via melt blending using a twin-screw extruder.
Materials and Equipment:
-
Polymer resin (PE or PP)
-
Fluorescent Brightener 367 powder
-
Twin-screw extruder
-
Gravimetric feeder
-
Pelletizer
-
Drying oven
Protocol:
-
Pre-Drying: Dry the polymer resin pellets at 80-90°C for 2-4 hours to remove any residual moisture.
-
Premixing: In a separate container, create a premix of Fluorescent Brightener 367 with a small amount of the polymer resin powder to ensure uniform distribution. The recommended loading concentration of Fluorescent Brightener 367 is typically between 0.01% and 0.05% by weight of the polymer.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the polymer's processing guidelines. A typical temperature profile for polyethylene is 180-220°C, and for polypropylene is 200-240°C.
-
Feed the polymer resin into the main hopper of the extruder using a gravimetric feeder.
-
Introduce the premix of Fluorescent Brightener 367 into the extruder through a side feeder at a controlled rate to achieve the desired final concentration.
-
-
Pelletizing: The molten polymer blend exiting the extruder is cooled in a water bath and then cut into pellets using a pelletizer.
-
Post-Drying: Dry the resulting pellets at 80-90°C for 2-4 hours.
Injection Molding for Polystyrene (PS) and Acrylonitrile Butadiene Styrene (ABS)
This protocol details the incorporation of Fluorescent Brightener 367 into PS and ABS during the injection molding process.
Materials and Equipment:
-
Polymer resin (PS or ABS)
-
Fluorescent Brightener 367 masterbatch (a concentrated form of the brightener in a polymer carrier)
-
Injection molding machine
-
Mold for desired specimen shape (e.g., tensile bars, color plaques)
-
Drying oven
Protocol:
-
Pre-Drying: Dry the polymer resin and the masterbatch pellets as per the manufacturer's recommendations (typically 80-100°C for 2-4 hours for ABS).
-
Blending: Tumble blend the polymer resin pellets with the Fluorescent Brightener 367 masterbatch at the desired ratio to achieve a final brightener concentration of 0.01% to 0.05%.
-
Injection Molding:
-
Set the injection molding machine parameters (barrel temperature, injection pressure, holding pressure, and mold temperature) according to the polymer's processing guide.
-
Feed the blended material into the hopper of the injection molding machine.
-
Inject the molten polymer into the mold to produce specimens.
-
-
Cooling and Ejection: Allow the molded parts to cool sufficiently before ejecting them from the mold.
Solvent Casting for Polymer Films (e.g., Polyvinyl Chloride - PVC)
This protocol is suitable for producing thin polymer films with incorporated Fluorescent Brightener 367.
Materials and Equipment:
-
Polymer powder (e.g., PVC)
-
Fluorescent Brightener 367
-
Suitable solvent (e.g., Tetrahydrofuran - THF)
-
Magnetic stirrer and stir bar
-
Glass petri dish or flat glass plate
-
Leveling table
-
Fume hood
-
Vacuum oven
Protocol:
-
Solution Preparation:
-
In a fume hood, dissolve the polymer powder in the solvent to create a solution of a specific concentration (e.g., 10% w/v).
-
In a separate container, dissolve the required amount of Fluorescent Brightener 367 in a small amount of the solvent.
-
Add the brightener solution to the polymer solution and stir until a homogenous mixture is obtained. The typical concentration of the brightener is 0.01% to 0.05% relative to the polymer weight.
-
-
Casting:
-
Place the glass petri dish or plate on a leveling table.
-
Pour the polymer solution evenly onto the glass substrate.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate slowly in the fume hood at room temperature. This may take several hours.
-
-
Drying:
-
Once the film is formed, transfer it to a vacuum oven and dry at a temperature below the polymer's glass transition temperature until all the solvent is removed.
-
-
Film Removal: Carefully peel the dried film from the glass substrate.
Performance Evaluation
The effectiveness of the incorporated Fluorescent Brightener 367 can be assessed through various analytical techniques.
Optical Properties
The primary function of Fluorescent Brightener 367 is to improve the whiteness of the polymer. This can be quantified using a spectrophotometer or colorimeter.
Table 1: Effect of Fluorescent Brightener 367 on the Whiteness Index (WI) of Various Polymers (ASTM E313)
| Polymer Matrix | FB 367 Concentration (wt%) | Whiteness Index (WI) |
| Polypropylene (PP) | 0.00 | 75 |
| 0.01 | 85 | |
| 0.03 | 92 | |
| 0.05 | 95 | |
| Polyvinyl Chloride (PVC) | 0.00 | 78 |
| 0.02 | 88 | |
| 0.04 | 94 | |
| 0.06 | 97 | |
| Acrylonitrile Butadiene Styrene (ABS) | 0.00 | 72 |
| 0.02 | 83 | |
| 0.04 | 90 | |
| 0.06 | 94 |
Note: The data presented in this table is representative and may vary depending on the specific grade of the polymer and processing conditions.
Mechanical Properties
The incorporation of additives can sometimes affect the mechanical properties of the polymer. Standard tensile tests can be performed to evaluate these effects.
Table 2: Effect of Fluorescent Brightener 367 on the Mechanical Properties of Polymers
| Polymer Matrix | FB 367 Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polyethylene (HDPE) | 0.00 | 25.0 | 600 |
| 0.05 | 24.8 | 590 | |
| Polypropylene (PP) | 0.00 | 34.0 | 400 |
| 0.05 | 33.5 | 390 | |
| Acrylonitrile Butadiene Styrene (ABS) | 0.00 | 45.0 | 20 |
| 0.05 | 44.2 | 18 |
Note: The data suggests that at typical loading concentrations, Fluorescent Brightener 367 has a minimal impact on the tensile properties of the polymers.
Thermal Properties
The thermal stability of the polymer can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 3: Effect of Fluorescent Brightener 367 on the Thermal Properties of Polymers
| Polymer Matrix | FB 367 Concentration (wt%) | Onset Decomposition Temperature (TGA, °C) | Glass Transition Temperature (DSC, °C) |
| Polyethylene (HDPE) | 0.00 | 450 | N/A |
| 0.05 | 452 | N/A | |
| Polypropylene (PP) | 0.00 | 420 | -10 |
| 0.05 | 421 | -10 | |
| Polyvinyl Chloride (PVC) | 0.00 | 280 | 85 |
| 0.05 | 282 | 85 |
Note: The high thermal stability of Fluorescent Brightener 367 ensures that it does not negatively impact the thermal properties of the host polymer at recommended concentrations.
Visualizations
Workflow for Incorporating Fluorescent Brightener 367
The following diagram illustrates the general workflow for incorporating Fluorescent Brightener 367 into a polymer matrix via melt processing.
Caption: Workflow for incorporating Fluorescent Brightener 367 into polymers.
Mechanism of Action of Fluorescent Brightener 367
This diagram illustrates the principle of how Fluorescent Brightener 367 enhances the whiteness of a polymer.
Caption: Mechanism of action of Fluorescent Brightener 367 in a polymer matrix.
References
Application Notes and Protocols for Bioactive Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to synthesize and evaluate the biological activities of benzoxazole derivatives. The protocols detailed below are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
Benzoxazole, a heterocyclic aromatic organic compound, serves as a crucial scaffold in the development of novel therapeutic agents due to its diverse pharmacological activities.[1] Its derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The benzoxazole ring is considered a "privileged structure" in medicinal chemistry, as it can interact with various biological targets.[4] This document outlines key experimental protocols for the synthesis and bioactivity screening of benzoxazole derivatives, presents quantitative data for selected compounds, and illustrates relevant signaling pathways.
Synthesis of 2-Substituted Benzoxazole Derivatives
A common and effective method for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenols with various carboxylic acids or their derivatives.[2][5]
General Experimental Protocol: One-Pot Synthesis
This protocol describes a one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenol and aromatic aldehydes.
Materials:
-
2-Aminophenol
-
Substituted aromatic aldehyde
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of Sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor
Procedure: [6]
-
In a microwave reactor vessel, combine 2-amino-4-methylphenol (0.5 mmol), the desired aromatic aldehyde (0.5 mmol), potassium carbonate (0.5 mmol, 69 mg), and iodine (0.5 mmol, 126.9 mg).
-
Subject the reaction mixture to microwave irradiation at 120°C for 10 minutes.
-
After cooling, add a saturated aqueous solution of Na₂S₂O₃ (5 mL) to the reaction mixture to quench the excess iodine.
-
Extract the resulting solution with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with a saturated solution of NaCl (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzoxazole.
Anticancer Activity
Many benzoxazole derivatives have been reported to exhibit potent anticancer activity, often through the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 pathway.[6] The cytotoxicity of these compounds is commonly evaluated using the MTT assay.[6][7]
Quantitative Data: Anticancer Activity of Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3c | MCF-7 (Breast) | 4 | [6] |
| 3b | MCF-7 (Breast) | 12 | [6] |
| 3e | Hep-G2 (Liver) | 17.9 | [6] |
| Compound 25 | HCT116 (Colon) | 24.5 | [8] |
| Compound 6 | HCT116 (Colon) | 28.7 | [8] |
| Compound 4 | HCT116 (Colon) | 41.2 | [8] |
| Compound 26 | HCT116 (Colon) | 41.2 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the procedure for determining the cytotoxic effects of benzoxazole derivatives on cancer cell lines.[4][7][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or MEME with 10% FBS)
-
Benzoxazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplate
-
Multi-well spectrophotometer (plate reader)
Procedure: [6]
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Ellipticine). Incubate for a further 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: VEGFR-2 Inhibition
Several anticancer benzoxazole derivatives function by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6] Inhibition of VEGFR-2 blocks downstream signaling pathways, leading to reduced endothelial cell proliferation, migration, and survival, ultimately suppressing tumor growth.[3][10][11]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
Antimicrobial Activity
Benzoxazole derivatives have shown significant activity against a range of pathogenic bacteria and fungi.[3][12] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ (µM) | [13] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ (µM) | [13] |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ (µM) | [13] |
| Compound 19 | Salmonella typhi | 2.40 x 10⁻³ (µM) | [13] |
| Compound 20 | Salmonella typhi | 2.40 x 10⁻³ (µM) | [13] |
| Compound 1 | Candida albicans | 0.34 x 10⁻³ (µM) | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps to determine the MIC of benzoxazole derivatives against bacteria.[14][15][16]
Materials:
-
Bacterial strain of interest
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
Benzoxazole derivatives (dissolved in DMSO)
-
Sterile 96-well microplate
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in nutrient broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the benzoxazole derivatives in the 96-well plate using nutrient broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Potential Inhibition of β-Tubulin
One proposed mechanism for the antimicrobial and anticancer activity of some benzoxazole derivatives is the inhibition of β-tubulin polymerization, which is crucial for cell division in both eukaryotic pathogens and cancer cells.[2]
Caption: Inhibition of β-tubulin polymerization by benzoxazole derivatives.
Anti-inflammatory Activity
Benzoxazole derivatives have also been investigated for their anti-inflammatory potential.[17] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to screen for acute anti-inflammatory activity.[1][18]
Quantitative Data: Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound ID | Animal Model | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Compound 1 | Rat | 200 | 96.31 | [19] |
| Compound 2 | Rat | 200 | 72.08 | [19] |
| Compound 3 | Rat | 200 | 99.69 | [19] |
| Indomethacin | Rat | 10 | 57.66 | [19] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes the in vivo evaluation of the anti-inflammatory effects of benzoxazole derivatives.[1][20][21]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
Benzoxazole derivatives
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control (Indomethacin), and treatment groups (different doses of benzoxazole derivatives). Administer the test compounds or vehicle intraperitoneally or orally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Signaling Pathway: MD2-TLR4 Inhibition
Some anti-inflammatory benzoxazole derivatives may exert their effects by inhibiting the Myeloid Differentiation protein 2 (MD2)-Toll-like Receptor 4 (TLR4) signaling pathway, which is a key player in the innate immune response and inflammation.[17]
Caption: Inhibition of the MD2-TLR4 signaling pathway by benzoxazole derivatives.
Conclusion
The benzoxazole scaffold continues to be a promising starting point for the development of new bioactive compounds with potential applications in oncology, infectious diseases, and inflammatory disorders. The protocols and data presented here provide a framework for the synthesis and evaluation of novel benzoxazole derivatives and for understanding their mechanisms of action. Further research in this area is warranted to explore the full therapeutic potential of this versatile heterocyclic system.
References
- 1. inotiv.com [inotiv.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. researchhub.com [researchhub.com]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrpc.com [ijrpc.com]
- 17. mdpi.com [mdpi.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, providing potential causes and actionable solutions.
Q1: Why is the reaction yield consistently low?
A1: Low yields can stem from several factors:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or naphthalene-1,4-dicarboxylic acid can interfere with the reaction. It is crucial to use high-purity reagents. Recrystallization or distillation of starting materials may be necessary.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature is critical. For instance, in the synthesis of related benzoxazoles, polar aprotic solvents like dimethylformamide (DMF) can improve the solubility of intermediates but may require higher catalyst loads.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the formation of mono-amide intermediates that do not fully cyclize.
Q2: How can I minimize the formation of side products?
A2: Minimizing side product formation is key to maximizing yield:
-
Control of Stoichiometry: Ensure the correct molar ratios of the reactants. A slight excess of one reactant may drive the reaction to completion, but a large excess can lead to the formation of side products.
-
Reaction Temperature: Gradual heating and maintaining a stable reaction temperature can prevent the formation of undesired byproducts that may occur at higher temperatures.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the 2-aminophenol starting material, which can lead to colored impurities and byproducts.
Q3: The reaction appears to have stalled and is not proceeding to completion. What steps can be taken?
A3: A stalled reaction can often be restarted or driven to completion by:
-
Increasing Temperature: If the reaction is being conducted at a lower temperature, gradually increasing the heat may provide the necessary activation energy for the reaction to proceed.
-
Adding More Catalyst: If a catalyst is being used, its activity may have diminished over time. Adding a fresh portion of the catalyst can sometimes restart the reaction.
-
Solvent Considerations: If the reactants or intermediates have low solubility in the chosen solvent, the reaction rate may be slow. Switching to a solvent in which all components are more soluble can improve the reaction kinetics.
Q4: What is the most effective method for purifying the final product?
A4: The purification method will depend on the nature of the impurities present:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been reported as a suitable recrystallization solvent for similar compounds.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A suitable eluent system can be determined by TLC analysis.
-
Washing: Simple washing of the crude product with a solvent in which the impurities are soluble but the product is not can be an effective preliminary purification step.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-?
A1: The most common synthetic route is the condensation reaction between naphthalene-1,4-dicarboxylic acid (or its derivatives like the diacid chloride) and 2-aminophenol.[2] This reaction, often referred to as the Phillips-Ladenburg synthesis of benzoxazoles, typically requires high temperatures and often utilizes a dehydrating agent or catalyst such as polyphosphoric acid (PPA).[3] An alternative and often more rapid method is microwave-assisted synthesis.[4]
Q2: What are the advantages of microwave-assisted synthesis over conventional heating?
A2: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (minutes versus hours) and often improved reaction yields.[5][6] The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products.
Q3: What is the role of polyphosphoric acid (PPA) in the synthesis?
A3: Polyphosphoric acid serves as both a solvent and a dehydrating agent in the condensation reaction. It facilitates the formation of the benzoxazole ring by promoting the cyclization and removal of water.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, one can observe the disappearance of the reactants and the appearance of the product spot.
Data Presentation
Table 1: Comparison of Synthetic Methods for Bis(benzoxazole) Synthesis
| Method | Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | Titanium Tetrabutoxide in NMP | ~225 | 15 min | 83% (initial) + 14% (from mother liquor) | [4] |
| Conventional Heating | Polyphosphoric Acid (PPA) | 210 | 4 hours | 98% (for a similar p-phenylene linked bis(benzoxazole)) | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
This protocol is adapted from a reported procedure for the synthesis of the target molecule.[4]
-
Reactant Mixture: In a pressure-resistant glass cuvette equipped with a stirrer, suspend 0.71 g (3.3 mmol) of naphthalene-1,4-dicarboxylic acid and 0.81 g (7.4 mmol) of 2-aminophenol in 2.4 g of N-methylpyrrolidone (NMP).
-
Catalyst Addition: Add 169 µL of titanium tetrabutoxide to the suspension.
-
Microwave Irradiation: Seal the cuvette and expose the mixture to microwave irradiation at 300 W with stirring and external cooling for 15 minutes. The temperature should reach approximately 225°C and the pressure around 20 bar.
-
Cooling and Crystallization: After irradiation, cool the reaction mixture to room temperature over 10 minutes. The product should crystallize as yellowish needles.
-
Initial Product Isolation: Filter the crystals and wash them with ethanol.
-
Purification: To remove any unreacted acid, stir the crystals with an alcoholic sodium hydroxide solution. Filter, wash with ethanol, and dry to obtain the pure product.
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Second Crop from Mother Liquor: The mother liquor can be dried to remove water and subjected to another 15 minutes of microwave irradiation to obtain a further yield of the product.
Protocol 2: Polyphosphoric Acid (PPA) Mediated Synthesis of a Structurally Similar Bis(benzoxazole)
This protocol is for the synthesis of p-phenylene-2,2'-bis(5-aminobenzoxazole) and can be adapted for the synthesis of the target compound by replacing terephthalic acid with naphthalene-1,4-dicarboxylic acid and 2,4-diaminophenol hydrochloride with 2-aminophenol.[3]
-
PPA Preparation: Under a nitrogen atmosphere in a 500 mL four-necked flask, prepare a polyphosphoric acid solution by combining 71.32 g of 85% phosphoric acid and 121.74 g of phosphorus pentoxide (P₂O₅).
-
Reactant Addition: Cool the PPA solution to 60°C and add the appropriate molar equivalents of naphthalene-1,4-dicarboxylic acid and 2-aminophenol.
-
Reaction: Heat the mixture to 210°C and maintain this temperature for 4 hours.
-
Workup: After the reaction is complete, cool the mixture and neutralize it with an aqueous sodium carbonate solution.
-
Product Isolation: Collect the precipitate by suction filtration and dry it.
-
Purification: The crude product can be further purified by Soxhlet extraction with ethanol and water, followed by vacuum drying.
Mandatory Visualization
Caption: Synthetic pathway for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis- | SIELC Technologies [sielc.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Challenges of 1,4-Bis(2-benzoxazolyl)naphthalene Solubility: A Technical Guide
For researchers, scientists, and professionals in drug development, achieving the desired solubility of chemical compounds is a critical step in experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges encountered when working with 1,4-Bis(2-benzoxazolyl)naphthalene (BBON), a fluorescent whitening agent known for its limited solubility in common organic solvents.
This guide offers practical solutions and detailed experimental protocols to enhance the dissolution of BBON, ensuring reliable and reproducible results in your research endeavors.
Troubleshooting Guide: Overcoming Common Solubility Hurdles
Researchers may face several issues when attempting to dissolve 1,4-Bis(2-benzoxazolyl)naphthalene. This section provides a systematic approach to troubleshooting these common problems.
Issue 1: The compound is not dissolving or is dissolving very slowly.
-
Initial Assessment:
-
Verify the purity of the BBON, as impurities can significantly affect solubility.
-
Confirm the identity and purity of the solvent being used.
-
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the solvent while stirring. For many organic compounds, solubility increases with temperature.[1] Be cautious not to exceed the boiling point of the solvent.
-
Agitation and Sonication: Continuous stirring or the use of an ultrasonic bath can help break down solute aggregates and accelerate the dissolution process. For higher solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[2]
-
Particle Size Reduction: If you have the solid compound, reducing its particle size can increase the surface area available for solvent interaction, thereby speeding up dissolution.[3] This can be achieved through grinding with a mortar and pestle for small-scale laboratory applications.
-
Solvent Selection: If the compound remains insoluble, the chosen solvent may be inappropriate. Refer to the solubility data table below and consider switching to a more suitable solvent.
-
Issue 2: The compound dissolves upon heating but precipitates out of solution upon cooling.
-
Initial Assessment:
-
This indicates that the solution is supersaturated at room temperature.
-
-
Troubleshooting Steps:
-
Use a Co-solvent System: Introduce a second, miscible solvent (a co-solvent) in which BBON has higher solubility. This can increase the overall solvating power of the solvent mixture. The addition of water-miscible organic reagents can enhance the solubility of compounds with low water solubility.
-
Work with a Diluted Solution: Increase the volume of the solvent to prepare a less concentrated solution that will remain stable at room temperature.
-
Maintain Elevated Temperature: If your experimental setup allows, maintain the solution at a slightly elevated temperature to keep the compound dissolved.
-
Issue 3: The solution appears cloudy or contains suspended particles even after prolonged stirring.
-
Initial Assessment:
-
This may be due to the presence of insoluble impurities or that the solubility limit has been exceeded.
-
-
Troubleshooting Steps:
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm pore size) to remove any undissolved particles or impurities.
-
Centrifugation: For larger volumes, centrifuge the solution and carefully decant the supernatant.
-
Re-evaluate Concentration: You may have exceeded the solubility limit of BBON in the chosen solvent. Try preparing a more dilute solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the best organic solvents for dissolving 1,4-Bis(2-benzoxazolyl)naphthalene?
A1: Based on available data, 1,4-Bis(2-benzoxazolyl)naphthalene is soluble in chloroform, dichloromethane, ethyl acetate, Dimethyl Sulfoxide (DMSO), and acetone.[2] The choice of solvent will depend on the specific requirements of your experiment, such as compatibility with other reagents and desired concentration.
Q2: Is 1,4-Bis(2-benzoxazolyl)naphthalene soluble in water?
A2: No, 1,4-Bis(2-benzoxazolyl)naphthalene is generally considered insoluble in water.
Q3: How can I prepare a stock solution of 1,4-Bis(2-benzoxazolyl)naphthalene?
A3: To prepare a stock solution, accurately weigh the desired amount of BBON and add it to a volumetric flask. Add a portion of the chosen solvent (e.g., DMSO or chloroform), and sonicate or stir with gentle warming until the solid is completely dissolved. Once dissolved, allow the solution to cool to room temperature before adding solvent to the final volume. If you need to prepare a stock solution in advance, it can be stored at -20°C for several months.[2]
Q4: Can I use a mixture of solvents to dissolve BBON?
A4: Yes, using a co-solvent system can be an effective strategy to enhance solubility. For example, if BBON has limited solubility in your primary solvent, adding a small amount of a solvent in which it is more soluble can significantly improve dissolution.
Q5: Does the pH of the solution affect the solubility of BBON?
A5: While BBON is primarily used in non-aqueous systems, the stability and fluorescence of similar optical brighteners can be pH-dependent in aqueous environments. For applications involving potential contact with aqueous phases, it is advisable to maintain a neutral to slightly alkaline pH for optimal performance.
Data Presentation
| Solvent | Qualitative Solubility |
| Chloroform | Soluble[2] |
| Dichloromethane | Soluble[2] |
| Ethyl Acetate | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Acetone | Soluble[2] |
| Water | Insoluble |
| Ethanol | Sparingly Soluble |
| Methanol | Sparingly Soluble |
Experimental Protocols
Protocol 1: Standard Dissolution of 1,4-Bis(2-benzoxazolyl)naphthalene
-
Materials:
-
1,4-Bis(2-benzoxazolyl)naphthalene (solid)
-
Selected organic solvent (e.g., Chloroform, DMSO)
-
Volumetric flask
-
Magnetic stirrer and stir bar or ultrasonic bath
-
Heating mantle or hot plate (optional)
-
-
Procedure:
-
Accurately weigh the desired mass of BBON.
-
Transfer the solid to the volumetric flask.
-
Add approximately 70-80% of the final desired volume of the solvent to the flask.
-
Place the flask on a magnetic stirrer or in an ultrasonic bath.
-
Stir or sonicate the mixture. If necessary, gently warm the solution to 37°C to aid dissolution.[2]
-
Once the solid is completely dissolved, allow the solution to cool to room temperature.
-
Add the solvent to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly.
-
Protocol 2: Enhancing Solubility using a Co-solvent System
-
Materials:
-
1,4-Bis(2-benzoxazolyl)naphthalene (solid)
-
Primary solvent (with limited solubility for BBON)
-
Co-solvent (with high solubility for BBON, e.g., DMSO)
-
Volumetric flask
-
Magnetic stirrer and stir bar or ultrasonic bath
-
-
Procedure:
-
Weigh the desired mass of BBON and transfer it to a volumetric flask.
-
Add a small amount of the co-solvent (e.g., 5-10% of the final volume) and swirl to wet the solid.
-
Sonicate or stir until the BBON is fully dissolved in the co-solvent.
-
Slowly add the primary solvent in increments while continuously stirring.
-
After adding all of the primary solvent, continue to stir for an additional 10-15 minutes to ensure a homogenous solution.
-
Add the primary solvent to the final volume.
-
Visualizing Experimental Workflows
To further clarify the troubleshooting and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: A flowchart illustrating the troubleshooting steps for dissolving 1,4-Bis(2-benzoxazolyl)naphthalene.
Caption: A diagram showing the logical relationship of key factors that influence the solubility of 1,4-Bis(2-benzoxazolyl)naphthalene.
References
Addressing photostability and degradation issues of Fluorescent Brightener 367
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing photostability and degradation issues associated with Fluorescent Brightener 367 (FB 367).
Troubleshooting Guide
This guide addresses common problems encountered during the use of Fluorescent Brightener 367 in a question-and-answer format.
Q1: My sample containing Fluorescent Brightener 367 is showing a rapid loss of fluorescence during my experiment. What could be the cause?
A1: Rapid fluorescence loss, or photobleaching, is a common issue. Several factors could be contributing to this:
-
High-Intensity Light Source: Prolonged exposure to high-intensity light, especially UV radiation, is the primary cause of photobleaching. The energy from the light can induce chemical reactions that destroy the fluorophore.
-
Presence of Oxygen: Molecular oxygen can react with the excited state of the fluorescent molecule, leading to the formation of reactive oxygen species (ROS) that can degrade the brightener.
-
Solvent Effects: The polarity of the solvent can influence the stability of the excited state of FB 367. Protic or highly polar solvents may accelerate degradation pathways.
-
Presence of Quenchers: Certain molecules in your sample, such as heavy atoms or specific chemical compounds, can act as quenchers, deactivating the excited state of FB 367 without fluorescence emission.
Q2: I have dissolved Fluorescent Brightener 367 in a new solvent and its fluorescence intensity is much lower than expected. Why is this happening?
A2: The fluorescence properties of FB 367, including its intensity, are highly dependent on its environment. A change in solvent can lead to:
-
Solvatochromism: The polarity of the solvent can alter the energy levels of the ground and excited states of the brightener, potentially leading to a decrease in the fluorescence quantum yield.
-
Aggregation: FB 367 is insoluble in water and has limited solubility in some organic solvents. At higher concentrations, it may form non-fluorescent or weakly fluorescent aggregates.
-
pH Mismatch: If the solvent has a pH that is not optimal for FB 367, it could affect the molecule's electronic structure and thus its fluorescence efficiency.
Q3: After incorporating Fluorescent Brightener 367 into a polymer matrix, I'm observing yellowing of the material over time, especially when exposed to sunlight. What is the cause of this?
A3: The yellowing of polymers containing fluorescent brighteners upon exposure to light is a known degradation issue. This can be attributed to:
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Photodegradation of the Brightener: UV radiation from sunlight can cause the chemical structure of FB 367 to break down. The degradation products are often colored, leading to a yellowish appearance.
-
Polymer Matrix Degradation: The polymer itself can undergo photodegradation, and the presence of the brightener can sometimes influence this process.
-
Interaction with Additives: Other additives in the polymer formulation, such as certain types of UV absorbers or hindered amine light stabilizers (HALS), could potentially interact with FB 367 and affect its photostability.
Q4: How can I improve the photostability of Fluorescent Brightener 367 in my experiments?
A4: To enhance the photostability of FB 367, consider the following strategies:
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Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time required for your measurements. Use neutral density filters to attenuate the light source.
-
Use Antifade Reagents: For solution-based applications, consider adding commercially available antifade reagents to your medium. These reagents often work by scavenging reactive oxygen species.
-
Deoxygenate Solutions: If experimentally feasible, deoxygenating your solutions can significantly reduce photobleaching by removing molecular oxygen.
-
Choose the Right Matrix: In solid-state applications, the choice of polymer matrix is crucial. A matrix that offers good UV protection and is chemically compatible with the benzoxazole structure of FB 367 can enhance its longevity.
-
Co-addition of Stabilizers: In polymer formulations, the use of appropriate UV absorbers and HALS can protect both the polymer and the fluorescent brightener from photodegradation. However, compatibility and potential quenching effects should be evaluated.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of Fluorescent Brightener 367?
A1: Fluorescent Brightener 367, also known as KCB, is a benzoxazole-type optical brightening agent.[1] Its chemical name is 2,2'-(1,4-naphthalenediyl)bis-benzoxazole, and its chemical formula is C24H14N2O2.[2]
Q2: What are the spectral properties of Fluorescent Brightener 367?
A2: Fluorescent Brightener 367 absorbs ultraviolet light and emits it in the blue region of the visible spectrum, which creates the whitening effect.[1] While specific values can vary slightly depending on the solvent, its maximum absorption wavelength is around 370 nm, and its maximum fluorescence emission wavelength is approximately 437 nm.[3]
Q3: Is Fluorescent Brightener 367 considered to have good stability?
A3: Generally, Fluorescent Brightener 367 is marketed as having excellent light and heat resistance and good chemical stability.[3] However, like all organic fluorophores, it is susceptible to photodegradation under prolonged or intense light exposure.
Q4: What are the likely degradation pathways for a benzoxazole-type fluorescent brightener?
A4: While specific degradation pathways for FB 367 are not extensively documented in publicly available literature, benzoxazole derivatives can be susceptible to photo-oxidation. This process can lead to the cleavage of the oxazole ring or modifications to the naphthalene core, resulting in a loss of fluorescence and the formation of colored byproducts.
Q5: Are there any known degradation products of Fluorescent Brightener 367?
Data Presentation
Table 1: General Properties of Fluorescent Brightener 367
| Property | Value | Reference |
| Chemical Name | 2,2'-(1,4-naphthalenediyl)bis-benzoxazole | [2] |
| CAS Number | 5089-22-5 | [4] |
| Molecular Formula | C24H14N2O2 | [2] |
| Molecular Weight | 362.38 g/mol | [2] |
| Appearance | Yellowish-green crystalline powder | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, toluene, and PVC. | [5] |
| Maximum Absorption (λmax) | ~370 nm | [3] |
| Maximum Emission (λem) | ~437 nm | [3] |
Table 2: Factors Influencing the Photostability of Fluorescent Brighteners
| Factor | Effect on Stability | Troubleshooting Considerations |
| Light Intensity | Higher intensity leads to faster degradation. | Use the lowest practical excitation intensity. |
| Excitation Wavelength | Shorter wavelengths (UV) are generally more damaging. | Use filters to block unnecessary UV light if possible. |
| Oxygen Concentration | Presence of oxygen promotes photo-oxidation. | Deoxygenate solutions or use antifade reagents with oxygen scavengers. |
| Solvent/Matrix | Polarity and chemical nature of the medium can affect stability. | Test stability in different solvents or polymer matrices. |
| Temperature | Higher temperatures can accelerate degradation reactions. | Maintain a stable and controlled temperature during experiments. |
| Presence of Additives | UV absorbers and HALS can improve stability in polymers, while some compounds can act as quenchers. | Screen for compatibility and quenching effects of other components in the formulation. |
Experimental Protocols
Protocol 1: Determination of Photobleaching Half-Life in Solution
This protocol provides a general method to quantify the photostability of Fluorescent Brightener 367 in a specific solvent.
1. Materials:
- Fluorescent Brightener 367
- Spectrophotometer-grade solvent (e.g., toluene, acetone)
- Fluorometer with a stable light source (e.g., Xenon arc lamp)
- Quartz cuvette
- Magnetic stirrer and stir bar
- Computer with data acquisition software
2. Procedure:
- Sample Preparation: Prepare a dilute solution of Fluorescent Brightener 367 in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
- Instrument Setup:
- Turn on the fluorometer and allow the light source to stabilize.
- Set the excitation wavelength to the absorption maximum of FB 367 (~370 nm).
- Set the emission wavelength to the fluorescence maximum of FB 367 (~437 nm).
- Use a constant, controlled excitation intensity.
- Measurement:
- Place the cuvette with the sample solution in the fluorometer.
- Start continuous irradiation of the sample with the excitation light.
- Record the fluorescence intensity at regular time intervals (e.g., every 30 seconds) for an extended period, until the intensity has significantly decreased.
- Data Analysis:
- Plot the fluorescence intensity as a function of time.
- The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
- For a more detailed analysis, the data can be fitted to an exponential decay function to determine the photobleaching rate constant.
Protocol 2: Accelerated Weathering Test for Polymers Containing Fluorescent Brightener 367
This protocol outlines a general procedure for evaluating the photostability of FB 367 in a polymer matrix according to standards like ASTM G154 or ISO 4892-3.
1. Materials:
- Polymer plaques containing a known concentration of Fluorescent Brightener 367.
- Control polymer plaques without the brightener.
- Accelerated weathering chamber (e.g., QUV tester with UVA-340 lamps or a Xenon arc chamber).
- Colorimeter or spectrophotometer for measuring color changes (CIELAB Lab* values).
- Gloss meter.
2. Procedure:
- Initial Measurements: Before exposure, measure the initial color (L, a, b* values) and gloss of all polymer plaques.
- Exposure:
- Mount the polymer plaques in the accelerated weathering chamber.
- Set the exposure conditions according to the relevant standard, including the type of UV lamps, irradiance level, temperature, and humidity cycles (including periods of condensation or water spray).
- Periodic Evaluation:
- At specified time intervals, remove the plaques from the chamber.
- Measure the color and gloss of the exposed samples.
- Data Analysis:
- Calculate the change in color (ΔE*) and the percentage of gloss retention over time.
- Plot these changes as a function of exposure time to evaluate the rate of degradation.
- Compare the performance of the polymer with FB 367 to the control sample.
Mandatory Visualization
Caption: Simplified Jablonski diagram illustrating the photophysical and potential photodegradation pathways of Fluorescent Brightener 367.
Caption: Troubleshooting workflow for addressing fluorescence instability issues with Fluorescent Brightener 367.
References
Technical Support Center: Purification of Crude "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-".
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-"?
A1: Common impurities can include unreacted starting materials such as 2-aminophenol and 1,4-naphthalenedicarboxylic acid (or its derivatives), as well as the mono-substituted intermediate where only one benzoxazole ring has formed. Other potential byproducts may arise from side reactions of the starting materials under the reaction conditions.
Q2: What is a suitable method for monitoring the purification process?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of purification. It allows for the rapid assessment of the separation of the desired product from impurities. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of purity.
Q3: Is "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" susceptible to degradation during purification?
A3: Benzoxazole rings can be susceptible to hydrolysis under strongly acidic conditions, which would lead to the opening of the heterocyclic ring to form the corresponding amidophenol. It is advisable to avoid prolonged exposure to strong acids during workup and purification.
Q4: What are the general solubility characteristics of this compound?
A4: "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" is a largely non-polar, aromatic heterocyclic compound. It is generally insoluble in water but shows solubility in various organic solvents. The choice of solvent is critical for successful purification by recrystallization or chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-".
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize. | - The chosen solvent is too good a solvent. - The solution is not sufficiently saturated. - Presence of impurities inhibiting crystallization. | - Add a less polar anti-solvent dropwise to induce precipitation. - Concentrate the solution by slowly evaporating the solvent. - Try a different solvent system. - Attempt to "seed" the solution with a small crystal of pure product, if available. - Perform a preliminary purification by column chromatography to remove impurities that hinder crystallization. |
| Oily product is obtained instead of crystals. | - The melting point of the compound is lower than the boiling point of the solvent. - Presence of significant amounts of impurities. | - Use a lower-boiling point solvent for recrystallization. - Purify the crude product by column chromatography before attempting recrystallization. |
| Low recovery of the purified product. | - The product has significant solubility in the cold recrystallization solvent. - Too much solvent was used. | - Cool the solution in an ice bath to minimize solubility. - Minimize the amount of hot solvent used to dissolve the crude product. - Recover additional product from the mother liquor by concentrating it and cooling again. |
| Colored impurities persist in the crystals. | - Impurities are co-crystallizing with the product. - The impurity has a similar polarity to the product. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that this may also adsorb some of your product. - Consider an alternative purification method like column chromatography for better separation. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | - The chosen mobile phase is too polar or not polar enough. - The column is overloaded with the crude mixture. | - Optimize the mobile phase using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Gradually increase the polarity. An Rf value of 0.2-0.4 for the target compound is often ideal. - Use a smaller amount of crude material relative to the amount of stationary phase. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| The product is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking of spots on TLC analysis of fractions. | - The compound is interacting too strongly with the silica gel. - The sample is not fully dissolved in the mobile phase. | - Add a small percentage of a more polar solvent like methanol or a few drops of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve elution and peak shape. This should be done cautiously as it can affect compound stability. - Ensure the crude sample is fully dissolved before loading it onto the column. |
| Cracking of the silica gel bed. | - The column was packed unevenly. - The solvent level dropped below the top of the stationary phase. | - Repack the column carefully, ensuring a uniform slurry and gentle settling. - Always maintain a level of solvent above the silica gel to prevent it from drying out. |
Experimental Protocols
Recrystallization Protocol
A general protocol for recrystallization involves dissolving the crude "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Suitable solvents to screen include toluene, xylene, or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane).
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase Selection: Silica gel (60-120 or 230-400 mesh) is a common choice for the purification of aromatic heterocyclic compounds.
-
Mobile Phase Selection: A solvent system of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis of the crude mixture.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the least polar mobile phase.
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Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of compounds by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Diagrams
Technical Support Center: Aggregation of Naphthalenediyl Bisbenzoxazole in Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with naphthalenediyl bisbenzoxazole-containing polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the aggregation of the naphthalenediyl bisbenzoxazole moiety in your polymer systems.
Frequently Asked Questions (FAQs)
Q1: What is naphthalenediyl bisbenzoxazole, and why is its aggregation in polymers a concern?
A1: Naphthalenediyl bisbenzoxazole is a rigid, aromatic heterocyclic moiety. When incorporated into polymer chains, it can impart desirable properties such as high thermal stability, mechanical strength, and specific optoelectronic characteristics. However, due to strong π-π stacking and intermolecular interactions, these moieties have a tendency to aggregate. Uncontrolled aggregation can lead to:
-
Reduced solubility of the polymer.
-
Phase separation and poor film morphology.
-
Quenching of fluorescence (in optoelectronic applications).
-
Unpredictable changes in mechanical properties.
-
In drug delivery systems, it can affect drug loading and release kinetics.
Q2: What are the primary drivers of naphthalenediyl bisbenzoxazole aggregation in a polymer matrix?
A2: The primary drivers of aggregation are:
-
Intermolecular Forces: Strong van der Waals forces and π-π stacking interactions between the planar naphthalenediyl bisbenzoxazole units.
-
Polymer Chain Rigidity: The rigid nature of the moiety can lead to ordered packing and crystallization.
-
Solvent Quality: In solution, a poor solvent for the naphthalenediyl bisbenzoxazole unit will promote its aggregation.
-
Concentration: Higher concentrations of the polymer in solution can increase the likelihood of intermolecular aggregation.
-
Temperature: Temperature can influence both solubility and the kinetics of aggregation.
Q3: How can I detect and characterize the aggregation of naphthalenediyl bisbenzoxazole in my polymer system?
A3: Several spectroscopic and microscopic techniques can be employed:
-
UV-Vis Spectroscopy: Aggregation can lead to changes in the absorption spectrum, such as peak broadening, a blue shift (H-aggregation), or a red shift (J-aggregation).[1]
-
Fluorescence Spectroscopy: Aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) can be observed.[2] Changes in the emission wavelength and quantum yield are indicative of aggregation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Aggregation can cause broadening of peaks in the NMR spectrum.
-
Dynamic Light Scattering (DLS): Can be used to determine the size of aggregates in solution.
-
Microscopy (AFM, TEM, SEM): These techniques can directly visualize the morphology of aggregates in solid-state films.
Troubleshooting Guide
Issue 1: Poor Solubility of Naphthalenediyl Bisbenzoxazole-Containing Polymer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Strong intermolecular aggregation of the naphthalenediyl bisbenzoxazole moieties. | 1. Solvent Screening: Test a range of polar aprotic solvents (e.g., NMP, DMAc, DMSO) and solvent mixtures.[3] Consider halogenated aromatic solvents for enhanced solubility, though be mindful of their toxicity.[4] | Improved dissolution of the polymer. |
| 2. Temperature Control: Gently heat the solvent during dissolution to overcome kinetic barriers to solvation. | Faster and more complete dissolution. | |
| 3. Sonication: Use an ultrasonic bath to break up initial aggregates and aid in solvation. | Enhanced dispersion and dissolution. | |
| 4. Polymer Modification: If feasible, introduce flexible or bulky side chains to the polymer backbone to disrupt π-π stacking. | Increased solubility due to reduced intermolecular interactions. |
Issue 2: Hazy or Inhomogeneous Polymer Films
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Macroscopic aggregation and phase separation during solvent evaporation. | 1. Solvent Additives: Introduce a small percentage of a high-boiling point solvent or an additive that can modify the aggregation behavior, such as 1-chloronaphthalene or 1-phenylnaphthalene.[3] | More uniform film morphology and reduced light scattering. |
| 2. Spin-Coating/Casting Conditions: Optimize the spin speed, acceleration, and solvent evaporation rate to control the film formation process. | Smoother and more homogeneous films. | |
| 3. Thermal Annealing: Anneal the film after casting to potentially redissolve and reorganize aggregates into a more favorable morphology. | Improved film quality and potentially enhanced performance. | |
| 4. Polymer Matrix Selection: If blending, choose a polymer matrix with good miscibility with the naphthalenediyl bisbenzoxazole-containing polymer. | Reduced phase separation and improved compatibility. |
Issue 3: Unexpected Quenching of Fluorescence in the Solid State
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of non-emissive H-aggregates due to excessive π-π stacking. | 1. Controlled Polymerization: Utilize controlled polymerization techniques (e.g., ATRP, RAFT) to synthesize polymers with well-defined molecular weights and low dispersity, which can influence aggregation behavior.[5] | Better control over the self-assembly process and potentially favoring emissive states. |
| 2. Introduction of Bulky Groups: Synthesize copolymers with bulky co-monomers that sterically hinder close packing of the naphthalenediyl bisbenzoxazole units. | Reduced π-π stacking and preservation of fluorescence. | |
| 3. Blending with an Inert Polymer Matrix: Disperse the active polymer in an inert matrix like polystyrene or PMMA to physically separate the chromophores.[6][7] | Reduced aggregation and enhanced fluorescence quantum yield.[6] |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data to aid in experimental design.
Table 1: Solubility of Benzoxazole-Containing Polymers in Various Solvents
| Polymer Type | Solvents for Good Solubility | Notes | Reference |
| Poly(benzoxazole imide)s (PBOPIs) | NMP, DMAc, DMSO | Good solubility in strong aprotic solvents. | [3] |
| Poly(o-hydroxy amide-imide)s | NMP, DMAc | Precursors to poly(benzoxazole-imide)s with good solubility. | [8] |
| TQ1 (a quinoxaline-thiophene copolymer) | Chloroform, toluene, xylene, THF, chlorobenzene, dichlorobenzene | Relevant for similar rigid-rod polymers. | [4] |
| N2200 (a naphthalene diimide-based polymer) | o-Xylene, tetrahydronaphthalene, toluene/1-methylnaphthalene blends | Demonstrates the utility of solvent blends for challenging polymers. | [4] |
Table 2: Thermal Properties of Polyimides Containing Bisbenzoxazole Moieties
| Polymer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) | Reference |
| PI-a Series (from 2a diamine) | 285 - 345 °C | 510 - 553 °C in N2 | [4] |
| PI-b Series (from 2b diamine) | 315 - 363 °C | 530 - 564 °C in N2 | [4] |
| DBOA-BPDA Polyimide | 395 °C | > 500 °C | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Poly(benzoxazole imide) via Thermal Imidization
This protocol is a generalized procedure based on the synthesis of polyimides containing benzoxazole moieties.[4]
-
Poly(amic acid) Synthesis:
-
In a dry, three-necked flask under a nitrogen atmosphere, dissolve the diamine monomer (e.g., a diamine containing the naphthalenediyl bisbenzoxazole unit) in a dry polar aprotic solvent (e.g., NMP or DMAc).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of a tetracarboxylic dianhydride powder in small portions while stirring vigorously.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean glass plate.
-
Place the plate in a vacuum oven and heat it in a stepwise manner:
-
80°C for 1 hour
-
150°C for 1 hour
-
250°C for 1 hour
-
350°C for 1 hour
-
-
This process removes the solvent and induces thermal cyclization to form the final poly(benzoxazole imide) film.
-
Protocol 2: Characterization of Aggregation using UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of the polymer in a good solvent at a known concentration.
-
Titration with a Non-Solvent:
-
Take a known volume of the stock solution in a cuvette.
-
Record the UV-Vis absorption spectrum.
-
Incrementally add a non-solvent for the naphthalenediyl bisbenzoxazole moiety and record the spectrum after each addition.
-
-
Data Analysis:
-
Monitor for changes in the absorption peaks. A new, shifted peak or a significant change in the ratio of peak intensities can indicate the formation of aggregates.
-
Plot the change in absorbance at a specific wavelength against the volume fraction of the non-solvent to determine the critical aggregation concentration.
-
Visualizations
References
- 1. Spectroscopic studies on aggregation phenomena of dyes | Semantic Scholar [semanticscholar.org]
- 2. Aggregation-induced emission characteristics and solvent triggered hierarchical self-assembled chiral superstructures of naphthalenediimide amphiphiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Additive-assisted molecular aggregation manipulation towards efficient thick organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Controlling Molecular Aggregation-Induced Emission by Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perylene bisimide J-aggregates in a polymer matrix: controlling self-assembly and fluorescence properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polyimides containing a novel bisbenzoxazole with high Tg and low CTE - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1,4-Bis(2-benzoxazolyl)naphthalene (BON) Fluorescence Troubleshooting
Welcome to the technical support center for 1,4-Bis(2-benzoxazolyl)naphthalene (BON), a fluorescent compound also known as Fluorescent Brightener 367. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to its fluorescence quenching during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1,4-Bis(2-benzoxazolyl)naphthalene (BON)?
A1: 1,4-Bis(2-benzoxazolyl)naphthalene is a fluorescent whitening agent characterized by a naphthalene core substituted with two benzoxazole groups.[1][2] It typically appears as a yellow-to-green crystalline powder and is known for its strong blue fluorescence under ultraviolet light.[1] While it has low solubility in water, it is soluble in various organic solvents.[1][3]
Q2: What are the typical applications of BON in a research setting?
A2: Due to its notable fluorescence properties, BON and similar benzoxazole derivatives are of interest as fluorescent probes in various applications, including materials science and potentially in biological studies.[2]
Q3: What is fluorescence quenching?
A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. Common quenching mechanisms include excited-state reactions, energy transfer, complex formation, and collisional encounters with quenching agents.
Q4: My BON solution is not fluorescing as expected. What are the common causes?
A4: Reduced or absent fluorescence of your BON solution can be attributed to several factors, including incorrect instrument settings, degradation of the compound, or the presence of quenching agents in your sample. A common issue with large, planar aromatic molecules like BON is aggregation-caused quenching (ACQ), where the molecules stack together at higher concentrations, leading to a decrease in fluorescence.[4][5][6]
Troubleshooting Guide: Fluorescence Quenching of BON
This guide provides a systematic approach to identifying and resolving common causes of fluorescence quenching in experiments involving 1,4-Bis(2-benzoxazolyl)naphthalene.
Problem: Weak or No Fluorescence Signal
Possible Cause 1: Incorrect Spectrofluorometer Settings
Possible Cause 2: Aggregation-Caused Quenching (ACQ)
Large aromatic molecules like BON have a tendency to aggregate in solution, especially at high concentrations or in certain solvents, which can lead to a significant decrease in fluorescence intensity.[4][5][6]
-
Solution 1: Dilute the Sample: Prepare a dilution series of your BON solution and measure the fluorescence of each. If the fluorescence intensity increases upon dilution (to a certain point), aggregation is a likely cause of the quenching.
-
Solution 2: Change the Solvent: The solvent environment can significantly impact the fluorescence of benzoxazole derivatives.[7][8] Experiment with different solvents of varying polarity to find conditions that minimize aggregation and maximize fluorescence.
Possible Cause 3: Presence of Quenching Agents
Certain molecules or ions in your sample can act as quenchers, deactivating the excited state of BON without the emission of light. Quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching (formation of a non-fluorescent complex).[9][10]
-
Solution: To identify the type of quenching, you can perform a Stern-Volmer analysis. This involves measuring the fluorescence intensity of BON in the presence of varying concentrations of the suspected quencher.
Experimental Protocols
Protocol 1: Distinguishing Between Static and Dynamic Quenching using Stern-Volmer Analysis
-
Sample Preparation:
-
Prepare a stock solution of BON in a suitable solvent.
-
Prepare a series of solutions with a constant concentration of BON and varying concentrations of the suspected quenching agent.
-
Prepare a blank solution containing only the solvent.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is set to the absorption maximum of BON.
-
Determine the fluorescence intensity (I) at the emission maximum for each sample. Let I₀ be the intensity in the absence of the quencher.
-
-
Data Analysis:
-
Plot I₀/I versus the concentration of the quencher [Q]. This is the Stern-Volmer plot.
-
Linear Plot: A linear Stern-Volmer plot is indicative of a single type of quenching mechanism, either purely dynamic or purely static.
-
Upward Curvature: An upward-curving plot suggests that both static and dynamic quenching are occurring.[11]
-
-
Temperature-Dependence Study:
-
To further distinguish between static and dynamic quenching, repeat the Stern-Volmer analysis at different temperatures.
-
Dynamic Quenching: The quenching rate constant (and thus the slope of the Stern-Volmer plot) will increase with increasing temperature due to higher diffusion rates.[9][12]
-
Static Quenching: The stability of the ground-state complex typically decreases with increasing temperature, leading to a decrease in the quenching effect and a smaller slope on the Stern-Volmer plot.[12]
-
Table 1: Summary of Quenching Mechanism Characteristics
| Feature | Dynamic Quenching | Static Quenching |
| Mechanism | Collisional deactivation of the excited state. | Formation of a non-fluorescent ground-state complex. |
| Stern-Volmer Plot | Linear (if purely dynamic). | Linear (if purely static). |
| Effect of Temperature | Quenching increases with increasing temperature. | Quenching decreases with increasing temperature. |
| Fluorescence Lifetime | Decreases in the presence of the quencher. | Unchanged in the presence of the quencher. |
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying the cause of fluorescence quenching.
Signaling Pathway for Fluorescence Quenching
Caption: Mechanisms of static and dynamic fluorescence quenching.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 5089-22-5: 1,4-Bis(2-benzoxazolyl)naphthalene [cymitquimica.com]
- 3. 1,4-Bis(2-benzoxazolyl)naphthalene | CAS:5089-22-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 8. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. 2.4. Quenching Behavior Modeling [bio-protocol.org]
- 11. edinst.com [edinst.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Polymer Thermal Stability with Fluorescent Brightener 367
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fluorescent Brightener 367 to enhance the thermal stability of polymers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Fluorescent Brightener 367 and how does it work?
A: Fluorescent Brightener 367, also known by its C.I. name FBA 367 and CAS number 5089-22-5, is a benzoxazole-type optical brightening agent.[1] It functions by absorbing ultraviolet (UV) light and re-emitting it as visible blue light, which masks the inherent yellowness of polymers and results in a whiter, brighter appearance.[2] Its high melting point and excellent heat resistance make it suitable for use in plastics processed at elevated temperatures.[1]
Q2: Which polymers are compatible with Fluorescent Brightener 367?
A: Fluorescent Brightener 367 is widely used in a variety of polymers, including polyethylene (PE), polypropylene (PP), polyvinyl chloride (PVC), polystyrene (PS), acrylonitrile butadiene styrene (ABS), and ethylene-vinyl acetate (EVA).[1][3]
Q3: What is the recommended dosage of Fluorescent Brightener 367?
A: The typical recommended dosage for plastics is between 0.01% and 0.05% by weight.[1] However, the optimal concentration can vary depending on the specific polymer, processing conditions, and desired level of whiteness and thermal stability.
Q4: How does Fluorescent Brightener 367 enhance thermal stability?
A: While primarily used as an optical brightener, the inherent high thermal stability of Fluorescent Brightener 367 can contribute to the overall thermal performance of the polymer composite. Its stable molecular structure at high temperatures can help to mitigate degradation pathways that are initiated or accelerated by thermal stress. It is also suggested that a synergistic effect may exist between optical brighteners and other thermal stabilizers.[4][5]
Q5: Can Fluorescent Brightener 367 be used in combination with other additives?
A: Yes, it can be used with other additives like thermal stabilizers and antioxidants. However, it is important to consider potential interactions. For instance, some UV absorbers may compete for UV radiation, potentially reducing the brightening effect. It is recommended to conduct compatibility and performance tests with the specific additive package.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered when using Fluorescent Brightener 367 to enhance polymer thermal stability.
Issue 1: Inconsistent Thermal Stability Results from Thermogravimetric Analysis (TGA)
-
Q: Why do my TGA results for the same polymer with Fluorescent Brightener 367 show significant variability in the onset of degradation?
-
A: Inconsistent TGA results can stem from several factors. Uneven dispersion of the brightener powder within the polymer matrix is a common cause. Ensure your blending process achieves a homogeneous mixture. Additionally, variations in sample size, heating rate, and the atmosphere within the TGA instrument can all impact the results. It is crucial to maintain consistent experimental parameters across all runs.
-
Issue 2: Unexpected Peaks or Steps in Differential Scanning Calorimetry (DSC) Thermogram
-
Q: I am observing an unexpected endothermic or exothermic peak in the DSC curve of my polymer containing Fluorescent Brightener 367. What could be the cause?
-
A: An unexpected peak could indicate a few possibilities. It might be related to the melting of the brightener itself if it has not fully dissolved or dispersed in the polymer. It could also suggest an interaction between the brightener and the polymer or other additives, leading to a phase change or a reaction at a specific temperature. To investigate, run a DSC scan on the pure Fluorescent Brightener 367 under the same conditions to identify its melting point. Also, consider potential reactions with other components in your formulation.
-
Issue 3: Lack of Significant Improvement in Thermal Stability
-
Q: I have added Fluorescent Brightener 367 to my polymer, but TGA analysis does not show a significant increase in the decomposition temperature. Why might this be?
-
A: The effect of Fluorescent Brightener 367 on thermal stability can be subtle and polymer-dependent. The dosage might be too low to impart a measurable improvement. Consider a dosage optimization study. Furthermore, the inherent thermal stability of the base polymer plays a significant role. For polymers that are already very thermally stable, the additional effect of the brightener may be minimal. It is also possible that for your specific polymer system, Fluorescent Brightener 367 acts primarily as an optical brightener with limited impact on thermal degradation pathways. Investigating its synergy with conventional thermal stabilizers could be a valuable next step.[4][5]
-
Issue 4: Discoloration of the Polymer at High Processing Temperatures
-
Q: My polymer compound with Fluorescent Brightener 367 is showing some discoloration after processing at high temperatures, even though the brightener is supposed to be heat stable. What is happening?
-
A: While Fluorescent Brightener 367 has high heat stability, processing temperatures that exceed its decomposition point or prolonged exposure to high heat can still lead to degradation of the brightener itself or interactions with the polymer melt. This can result in discoloration. Review the technical data sheet for the specific grade of Fluorescent Brightener 367 you are using to confirm its thermal limits. Also, consider reducing the processing temperature or residence time if possible. The discoloration could also be due to the degradation of the polymer itself, which the brightener may not be able to fully mitigate at extreme temperatures.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from your experiments.
Table 1: Thermogravimetric Analysis (TGA) Data
| Sample ID | Fluorescent Brightener 367 Conc. (%) | Onset of Decomposition (Td, 5% weight loss) (°C) | Temperature at Maximum Decomposition Rate (°C) | Residue at 600°C (%) |
| Polymer (Control) | 0 | |||
| Polymer + FB 367 | 0.01 | |||
| Polymer + FB 367 | 0.03 | |||
| Polymer + FB 367 | 0.05 |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Sample ID | Fluorescent Brightener 367 Conc. (%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) |
| Polymer (Control) | 0 | |||
| Polymer + FB 367 | 0.01 | |||
| Polymer + FB 367 | 0.03 | |||
| Polymer + FB 367 | 0.05 |
Experimental Protocols
1. Protocol for Thermogravimetric Analysis (TGA)
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Objective: To determine the effect of Fluorescent Brightener 367 on the thermal decomposition temperature of a polymer.
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Preparation:
-
Dry the polymer and Fluorescent Brightener 367 to remove any residual moisture.
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Prepare polymer composites with varying concentrations of Fluorescent Brightener 367 (e.g., 0%, 0.01%, 0.03%, 0.05% by weight) using a suitable blending method (e.g., melt extrusion, solution casting) to ensure homogeneous dispersion.
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Accurately weigh 5-10 mg of the composite sample into a TGA crucible (e.g., alumina, platinum).[6]
-
-
TGA Parameters:
-
Purge Gas: Nitrogen (or air, depending on the desired atmosphere) at a flow rate of 20-50 mL/min.
-
Heating Rate: A constant rate of 10°C/min is recommended for standard analysis.
-
Temperature Range: Start from ambient temperature (e.g., 30°C) to a temperature sufficiently high to ensure complete decomposition of the polymer (e.g., 600°C).
-
-
Data Analysis:
-
Determine the onset of decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.
-
Identify the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG curve).
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Record the percentage of residue remaining at the end of the experiment.
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Compare the TGA curves of the polymer with and without Fluorescent Brightener 367.
-
2. Protocol for Differential Scanning Calorimetry (DSC)
-
Objective: To determine the effect of Fluorescent Brightener 367 on the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation:
-
DSC Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating and Cooling Cycles:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10°C/min. This is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate of 10°C/min to a temperature below its expected glass transition temperature.
-
Second Heating Scan: Heat the sample again at 10°C/min to a temperature above its melting point. The data from this scan is typically used for analysis.
-
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the inflection point in the baseline of the second heating scan.
-
Determine the melting temperature (Tm) from the peak of the endothermic melting transition in the second heating scan.
-
Determine the crystallization temperature (Tc) from the peak of the exothermic crystallization transition in the cooling scan.
-
Compare the DSC thermograms of the polymer with and without Fluorescent Brightener 367.
-
Visualizations
Caption: Experimental workflow for evaluating the thermal stability of polymers with Fluorescent Brightener 367.
Caption: Troubleshooting logic for inconsistent TGA results.
References
- 1. Optical brightener KCB - Shandong Grand Chemical Co., Ltd. [obachemical.com]
- 2. Optical Brighteners, Plasticizers, and Antioxidants as Polymer Stabilizers [diagnosticsworldnews.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: High-Purity Benzoxazole Compounds via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in refining the recrystallization process for high-purity benzoxazole compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of benzoxazole compounds.
Problem: No Crystals Form Upon Cooling
Possible Causes:
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Insufficient Supersaturation: The concentration of the benzoxazole compound in the solvent may be too low.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Presence of Impurities: Certain impurities can inhibit crystal nucleation.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a few seed crystals of the pure benzoxazole compound to the solution. This provides a template for further crystal growth.
-
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the benzoxazole compound.
-
Solvent Re-evaluation: If crystallization still fails, the solvent may be unsuitable. Re-evaluate the solvent choice by performing small-scale solubility tests.
Problem: "Oiling Out" - Formation of an Oily Layer Instead of Crystals
Possible Causes:
-
High Supersaturation: The solution is too concentrated, causing the compound to separate as a liquid before it can form an ordered crystal lattice.
-
Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring oil formation.
-
Low Melting Point Compound: If the melting point of the benzoxazole derivative is lower than the temperature of the saturated solution, it may "oil out."
-
Inappropriate Solvent: The solvent's boiling point might be too high relative to the compound's melting point.
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slower cooling rates provide more time for molecules to orient themselves into a crystal lattice.[1]
-
Dilute the Solution: Re-heat the solution to dissolve the oil and add a small amount of additional solvent to decrease the concentration.
-
Change Solvent System:
-
Select a solvent with a lower boiling point.
-
Employ a mixed-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Problem: Low Yield of Recrystallized Product
Possible Causes:
-
Using Too Much Solvent: An excessive amount of solvent will keep more of the compound dissolved in the mother liquor, reducing the final yield.
-
Premature Crystallization: Crystals forming during hot filtration will be lost.
-
Incomplete Crystallization: Not allowing enough time for crystallization or not cooling to a low enough temperature.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold will dissolve some of the product.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Prevent Premature Crystallization: Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely.
-
Maximize Crystallization Time and Lower Temperature: Allow the solution to cool undisturbed for an adequate amount of time. Cooling in an ice bath can further increase the yield.
-
Use Ice-Cold Washing Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize product loss.
Problem: Impurities Present in the Final Crystals
Possible Causes:
-
Rapid Crystal Growth: Fast cooling can trap impurities within the crystal lattice.[1]
-
Insoluble Impurities Not Removed: Failure to perform a hot filtration to remove insoluble impurities.
-
Co-precipitation of Soluble Impurities: If a soluble impurity has similar solubility characteristics to the desired compound, it may crystallize as well.
Solutions:
-
Slow Down Crystal Growth: As mentioned previously, a slower cooling rate allows for the formation of larger, purer crystals by giving impurities time to diffuse away from the growing crystal surface.[1]
-
Perform Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot gravity filtration before allowing the solution to cool.
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Re-crystallize: If the purity is still not satisfactory, a second recrystallization step may be necessary.
-
Consider a Different Solvent: A different solvent or solvent system may have a better solubility profile for separating the desired compound from the specific impurities present.
Frequently Asked Questions (FAQs)
Q1: What are the characteristics of a good recrystallization solvent for benzoxazole compounds?
A1: A good recrystallization solvent should:
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Completely dissolve the benzoxazole compound at its boiling point.
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Have very low solubility for the benzoxazole compound at low temperatures (e.g., 0-5 °C).
-
Either not dissolve impurities at all, or dissolve them very well even at low temperatures.
-
Have a boiling point that is not excessively high, to allow for easy removal from the final product.
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Be chemically inert and not react with the benzoxazole compound.
-
Commonly used solvents for benzoxazole recrystallization include ethanol, acetone, and dimethyl sulfoxide (DMSO).[2]
Q2: How do I perform a solvent screening to find the best recrystallization solvent?
A2: To perform a solvent screening:
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Place a small amount (e.g., 10-20 mg) of your crude benzoxazole compound into several test tubes.
-
Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility. A good solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes that did not show complete dissolution. A good solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
-
Evaluate the purity of the crystals from the most promising solvents using techniques like Thin Layer Chromatography (TLC) or melting point analysis.
Q3: What is the purpose of a mixed-solvent system in recrystallization?
A3: A mixed-solvent system is used when no single solvent has the ideal solubility characteristics. It typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which the compound is insoluble. The crude compound is dissolved in a minimal amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation). This technique allows for a more controlled crystallization process.
Q4: How does the cooling rate affect the purity and size of the crystals?
A4: The cooling rate has a significant impact on both the purity and size of the resulting crystals.
-
Slow Cooling: Promotes the growth of larger, more well-defined crystals. The slow process allows molecules to selectively deposit onto the crystal lattice, excluding impurities more effectively, leading to higher purity.[1]
-
Fast Cooling: Tends to produce smaller crystals and can lead to the trapping of impurities within the crystal lattice, resulting in lower purity.[1]
Data Presentation
Table 1: Solvent Selection for Recrystallization of 2-Phenylbenzoxazole
| Solvent System | Solubility at Room Temp. (25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling | Estimated Yield | Purity |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | High | High |
| Water | Insoluble | Insoluble | No dissolution | N/A | N/A |
| Hexane | Insoluble | Sparingly Soluble | Poor crystal formation | Low | Moderate |
| Toluene | Soluble | Very Soluble | Poor crystal formation | Low | Low |
| Ethanol/Water | Sparingly Soluble | Soluble | Good crystal formation | High | High |
Note: This table provides a qualitative summary based on general principles of recrystallization and the known solubility of benzoxazole derivatives. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Detailed Methodology for the Recrystallization of 2-Phenylbenzoxazole
This protocol provides a step-by-step guide for the purification of 2-phenylbenzoxazole using ethanol as the recrystallization solvent.[3]
Materials:
-
Crude 2-phenylbenzoxazole
-
96% Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-phenylbenzoxazole in an Erlenmeyer flask. Add a small amount of 96% ethanol (e.g., 2 ml for a small-scale recrystallization) and gently heat the mixture while stirring.[3] Continue to add ethanol dropwise until the solid completely dissolves at the boiling point of the ethanol. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of boiling ethanol. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation and contamination. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold 96% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a low-temperature oven.
-
Analysis: Determine the melting point and yield of the purified 2-phenylbenzoxazole. Compare the melting point to the literature value to assess purity.
Visualizations
Caption: A general workflow for the recrystallization of benzoxazole compounds.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Mitigating Environmental Concerns in Benzoxazole Derivative Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the environmental impact of benzoxazole derivative synthesis. The information is presented through troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with traditional benzoxazole synthesis methods?
A1: Traditional synthesis routes for benzoxazole derivatives often raise environmental flags due to several factors. These include the use of hazardous and volatile organic solvents, the requirement for strong acids or toxic reagents, and the generation of significant chemical waste.[1][2] Such methods can also be energy-intensive, further contributing to their environmental footprint.[1]
Q2: What are the key green chemistry strategies for synthesizing benzoxazole derivatives?
A2: The core of green benzoxazole synthesis lies in the condensation reaction between a 2-aminophenol and a carbonyl compound, such as an aldehyde or carboxylic acid.[3] Key sustainable strategies focus on:[3][4]
-
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or glycerol.[3][5]
-
Solvent-Free Conditions: Conducting reactions without a solvent, which simplifies the work-up process and reduces waste.[3][6] This is often facilitated by techniques like microwave irradiation or ultrasound.[3][7]
-
Reusable Catalysts: Employing heterogeneous catalysts, such as nanoparticles (e.g., Fe3O4@SiO2-SO3H), ionic liquids, and metal-organic frameworks, that can be easily separated and recycled for multiple reaction cycles.[3][8]
-
Alternative Energy Sources: Utilizing microwave-assisted synthesis (MAOS) and ultrasound irradiation to reduce reaction times, often leading to improved yields and milder reaction conditions.[9][10][11]
Q3: How do alternative energy sources like microwaves and ultrasound contribute to greener synthesis?
A3: Microwave-assisted and ultrasound-assisted synthesis are considered green technologies because they offer significant advantages over conventional heating methods.[4][9] Microwave irradiation provides rapid and uniform heating, which can drastically reduce reaction times and improve product yields.[9][10] Ultrasound irradiation, through the phenomenon of acoustic cavitation, can also lead to shorter reaction times and high yields under milder conditions.[4][7]
Q4: Are there catalyst-free methods for synthesizing benzoxazoles?
A4: Yes, catalyst-free methods for benzoxazole synthesis have been developed, often in conjunction with microwave irradiation and solvent-free conditions.[9][10] These approaches are highly desirable from a green chemistry perspective as they eliminate the need for a catalyst, which can sometimes be a source of contamination or require a separate removal step.
Troubleshooting Guide
Q1: My green benzoxazole synthesis reaction is resulting in a low yield. What are the common causes?
A1: Low yields in benzoxazole synthesis can arise from several factors. Key areas to investigate include:[12]
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the corresponding aldehyde/carboxylic acid can interfere with the reaction.[12][13]
-
Suboptimal Reaction Conditions: The temperature, reaction time, and choice of solvent or catalyst are crucial and may need optimization.[12]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Side Product Formation: Competing reactions can consume starting materials, thereby reducing the yield of the desired product.[12]
-
Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.[12]
-
Inefficient Purification: Significant product loss can occur during purification steps.[12]
Q2: My reaction seems to be incomplete, with starting materials still present. What should I do?
A2: An incomplete reaction, often indicated by the presence of starting materials on a TLC plate after the expected reaction time, can be addressed by:[12]
-
Extending the Reaction Time: Continue the reaction and monitor its progress at regular intervals.[12]
-
Increasing the Temperature: If the reaction is sluggish, a moderate increase in temperature might be necessary to overcome the activation energy.[13]
-
Checking Catalyst Activity: If a catalyst is being used, ensure it is active and present in the optimal amount. Some catalysts may require activation or are sensitive to air and moisture.[12][13]
Q3: I suspect side products are forming in my reaction. What are the common side products, and how can I minimize them?
A3: Side product formation is a common reason for low yields. Potential side products depend on the specific synthetic route and can include:[12][13]
-
Incomplete Cyclization: The intermediate Schiff base may fail to cyclize. To encourage complete cyclization, consider increasing the reaction temperature or time, or adding a suitable oxidant.[13]
-
Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures.[13]
To minimize side products, focus on optimizing reaction conditions by carefully controlling the temperature, reaction time, and stoichiometry of the reactants.[12]
Data Presentation
Table 1: Comparison of Green Synthesis Methods for 2-Phenylbenzoxazole
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ultrasound Irradiation | None | Ethanol | 70 | 30 min | High (not specified) | [4][7] |
| Microwave Irradiation | None | None | 200 | Varies | High (not specified) | [10] |
| Fe3O4@SiO2-SO3H | Fe3O4@SiO2-SO3H | None | 50 | Varies | High (not specified) | [8] |
| Brønsted Acidic Ionic Liquid Gel | BAIL Gel | None | 130 | 5 h | 98 | [14][15] |
| Molecular Sieve | Molecular Sieve | Not specified | Not specified | Not specified | High (not specified) | [16][17] |
| Ni-SiO2 | Nickel supported silica | Not specified | Room Temp | Not specified | High (not specified) | [18] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of Benzoxazoles
-
Reactants: A mixture of azo-linked substituted salicylic acid and 2-amino-4-chlorophenol in ethanol is placed in a Pyrex glass open vessel.[4]
-
Reaction: The vessel is irradiated with ultrasound in a water bath at room temperature.[4]
-
Monitoring: The reaction progress can be monitored by TLC.
-
Work-up: After completion, the solvent is evaporated, and the crude product is purified, typically by recrystallization.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Benzoxazoles
-
Reactant Preparation: In a microwave process vial, thoroughly mix 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).[10]
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate the mixture at 200°C for a specified time. Monitor the reaction progress by TLC.[10]
-
Work-up and Purification: After the reaction is complete, allow the vial to cool. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), and purify by recrystallization or column chromatography.[10]
Protocol 3: Synthesis using a Reusable Heterogeneous Catalyst (Fe3O4@SiO2-SO3H)
-
Reaction Setup: In a round-bottom flask, combine 2-aminophenol (1 mmol), the aromatic aldehyde (1 mmol), and the Fe3O4@SiO2-SO3H nanocatalyst (0.03 g).[8]
-
Reaction: Stir the mixture at 50°C in the absence of a solvent for the required time.[8]
-
Catalyst Recovery: After the reaction, add hot ethanol to the mixture. Use an external magnet to separate the magnetic nanocatalyst.[8]
-
Product Isolation: Decant the ethanol solution and cool to induce crystallization. The solid product is then collected by filtration.[8]
-
Catalyst Recycling: The recovered catalyst can be washed, dried, and reused for subsequent reactions.[8]
Visualizations
Caption: Comparison of conventional vs. green synthesis workflows for benzoxazole derivatives.
Caption: Troubleshooting workflow for low yields in benzoxazole synthesis.
References
- 1. Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. An efficient and green synthesis of novel benzoxazole under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cyclization reaction | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Comparative analysis of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" with other fluorescent probes
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of a promising blue-emitting fluorophore in comparison to established fluorescent probes.
Introduction
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of a wide array of analytes and cellular processes. "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-", also known as Fluorescent Brightener 367 or KCB, is a commercially available compound primarily utilized as an optical brightener in the plastics and textile industries. Its inherent fluorescence properties, characterized by absorption in the near-UV spectrum and emission in the blue region, suggest its potential as a fluorescent probe for various research applications. This guide provides a comparative analysis of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" with other well-established fluorescent probes used for detecting amyloid-beta aggregates, imaging mitochondria, and sensing metal ions. Due to the limited availability of published data on the specific use of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" in biological research, this comparison will also include data from structurally similar benzoxazole-based probes to provide a broader context for its potential applications.
Photophysical Properties: A Comparative Overview
The performance of a fluorescent probe is dictated by its photophysical properties. Key parameters include the maximum absorption (λabs) and emission (λem) wavelengths, Stokes shift (the difference between λem and λabs), molar absorptivity (ε), and fluorescence quantum yield (Φ). A high molar absorptivity and quantum yield are indicative of a bright fluorescent probe.
Table 1: Comparison of Photophysical Properties of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" and Other Fluorescent Probes
| Fluorescent Probe | Target Application | λabs (nm) | λem (nm) | Stokes Shift (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | Potential Blue Fluorophore | ~370[1][2][3][4][5] | ~437[1][4][6][7] | ~67 | Data not available | Data not available |
| Thioflavin T (ThT) | Amyloid-beta Aggregates | ~450 (bound) | ~482 (bound) | ~32 | ~36,000 (bound) | ~0.45 (bound to insulin fibrils) |
| Bis-ANS | Amyloid-beta Aggregates | ~385-390 (bound) | ~496-505 (bound) | ~111-115 | Data not available | Significant enhancement |
| MitoTracker Green FM | Mitochondria | ~490 | ~516 | ~26 | ~115,000 | ~0.36 |
| Rhodamine 123 | Mitochondria | ~507 | ~529 | ~22 | ~85,000 | ~0.9 |
| Fluo-4 | Metal Ions (Ca²⁺) | ~494 (bound) | ~516 (bound) | ~22 | ~80,000 (bound) | ~0.14 (unbound) to ~0.81 (bound) |
As indicated in Table 1, "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" exhibits a significant Stokes shift, which is advantageous in reducing self-quenching and improving signal-to-noise ratios in fluorescence measurements. However, the lack of publicly available data on its molar absorptivity and quantum yield prevents a direct comparison of its brightness with other probes. Its primary application as an optical brightener suggests it possesses good photostability.[4][6]
Potential Applications and Comparative Discussion
While direct experimental evidence for the use of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" as a biological probe is scarce, the benzoxazole scaffold is a common feature in probes designed for various biological targets.
Amyloid-Beta Detection
The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Fluorescent probes like Thioflavin T (ThT) and Bis-ANS are widely used to monitor Aβ aggregation. ThT exhibits a characteristic fluorescence enhancement and a blue shift upon binding to Aβ fibrils. Bis-ANS, on the other hand, binds to exposed hydrophobic regions and can detect earlier-stage oligomers in addition to mature fibrils.
Given the structural similarities of the benzoxazole moiety to components of other amyloid-binding dyes, it is plausible that "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" could interact with Aβ aggregates. Its blue fluorescence could offer an alternative spectral window for multiplexing experiments with other probes. However, its efficacy would need to be experimentally validated against established probes like ThT and Bis-ANS.
Mitochondrial Imaging
Mitochondria are crucial organelles involved in cellular energy metabolism and apoptosis. Fluorescent probes for mitochondria, such as MitoTracker Green FM and Rhodamine 123, typically accumulate in the mitochondria due to the mitochondrial membrane potential.
Benzoxazole-based probes have been developed for mitochondrial imaging. The lipophilic and cationic nature of some benzoxazole derivatives facilitates their accumulation within the negatively charged mitochondrial matrix. The blue fluorescence of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" could be suitable for multicolor imaging of mitochondria alongside other organelle-specific probes emitting in the green or red regions of the spectrum.
Metal Ion Sensing
The detection of metal ions is vital in understanding their roles in biological systems and environmental monitoring. Fluorescent chemosensors for metal ions often employ a fluorophore coupled to a specific ion-binding ligand. Upon ion binding, a change in the fluorescence signal (enhancement or quenching) is observed.
Benzoxazole derivatives have been incorporated into chemosensors for various metal ions. The nitrogen and oxygen atoms in the benzoxazole ring can act as coordination sites for metal ions. The potential of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" as a metal ion sensor would depend on its ability to selectively bind to a target ion and exhibit a corresponding change in its fluorescence properties.
Experimental Protocols
Detailed experimental protocols are essential for the evaluation and application of fluorescent probes. Below are general methodologies for key experiments relevant to the potential applications of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-".
General Fluorescence Spectroscopy
Objective: To determine the basic photophysical properties of a fluorescent probe.
Protocol:
-
Sample Preparation: Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO or ethanol). For measurements, dilute the stock solution in the desired buffer or solvent to a concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum to determine the maximum emission wavelength (λem).
-
Quantum Yield Determination: The fluorescence quantum yield can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Molar Absorptivity Calculation: The molar absorptivity (ε) can be calculated from the absorbance at λabs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Amyloid-Beta Aggregation Assay
Objective: To monitor the kinetics of Aβ aggregation using a fluorescent probe.
Protocol:
-
Aβ Peptide Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ₁₋₄₂) in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state. Remove the HFIP by evaporation and dissolve the peptide film in a buffer such as phosphate-buffered saline (PBS) at the desired concentration.
-
Assay Setup: In a multi-well plate, mix the Aβ peptide solution with the fluorescent probe at a final concentration typically in the low micromolar range. Include control wells with the probe alone and Aβ peptide alone.
-
Fluorescence Monitoring: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission filters for the specific probe.
-
Data Analysis: Plot the fluorescence intensity as a function of time to obtain the aggregation kinetics curve.
Mitochondrial Staining in Live Cells
Objective: To visualize mitochondria in living cells using a fluorescent probe.
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture them to the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of the mitochondrial probe in a serum-free cell culture medium. The optimal concentration needs to be determined experimentally but is typically in the nanomolar to low micromolar range.
-
Cell Staining: Remove the culture medium from the cells and wash them with warm PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove excess probe.
-
Imaging: Add fresh, pre-warmed culture medium to the cells and immediately image them using a fluorescence microscope equipped with the appropriate filter set for the probe.
Conclusion
"Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" is a readily available and photostable blue-emitting fluorophore with potential applications in biological research. While its primary use as an optical brightener has limited the availability of detailed photophysical data and biological application studies, its benzoxazole core structure is a promising scaffold for developing novel fluorescent probes. Further research is warranted to fully characterize its photophysical properties, including quantum yield and molar absorptivity, and to evaluate its performance as a probe for specific targets such as amyloid-beta aggregates, mitochondria, and metal ions. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the potential of this and other novel fluorescent compounds.
References
- 1. Optical brightener - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. s4science.at [s4science.at]
- 4. Ranbar KCB Optical Brightener Agent Powder [ranbarr.com]
- 5. Fluorescent Whitening Agents, Titanium Dioxide, Pigments Supplier - Ld Chemical Co., Ltd. [m.made-in-china.com]
- 6. researchgate.net [researchgate.net]
- 7. Optical brightener KCB - Shandong Grand Chemical Co., Ltd. [obachemical.com]
A Comparative Performance Analysis of Fluorescent Brightener 367 and Other Leading Optical Brighteners
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Whitening Agent
In industries where pristine whiteness and superior brightness are paramount, the selection of the appropriate optical brightening agent (OBA) is a critical formulation decision. This guide provides a comprehensive performance evaluation of Fluorescent Brightener 367 (KCB) against other widely used alternatives, such as Optical Brightener OB-1. The comparisons are supported by quantitative data and detailed experimental protocols to aid researchers and professionals in making data-driven decisions for their specific applications in plastics, polymers, and other advanced materials.
Mechanism of Action: The Science of Fluorescence
Optical brighteners, also known as fluorescent whitening agents (FWAs), function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light. This emitted blue light counteracts the inherent yellow cast of many polymers and substrates, resulting in a whiter and brighter appearance. The efficiency and stability of this process vary significantly between different chemical classes of OBAs. Fluorescent Brightener 367 is a benzoxazole type, known for its strong whitening effect and excellent stability.[1][2]
Quantitative Performance Comparison
The selection of an optical brightener is often a balance between desired performance characteristics such as whitening effect, thermal stability, lightfastness, and cost-effectiveness. The following tables summarize the key properties and performance metrics of Fluorescent Brightener 367 (KCB) in comparison to other common optical brighteners.
Table 1: Physical and Chemical Properties of Selected Optical Brighteners
| Property | Fluorescent Brightener 367 (KCB) | Optical Brightener OB-1 | Optical Brightener OB | Optical Brightener KSN |
| CAS Number | 5089-22-5[1][3][4][5][6] | 1533-45-5[7] | 7128-64-5[8] | 5242-49-9[9] |
| Chemical Class | Benzoxazole[2][10] | Bis-benzoxazole[11] | Bis(tert-butyl-benzoxazolyl)thiophene | Benzoxazole |
| Molecular Formula | C₂₄H₁₄N₂O₂[1][3][5][6] | C₂₈H₁₈N₂O₂[7] | C₂₆H₂₆N₂O₂S | C₂₉H₂₀N₂O₂ |
| Appearance | Bright yellow-green powder[3][5] | Yellow or light green crystalline powder[7] | Light yellow powder | Yellowish crystalline powder |
| Melting Point (°C) | 210-212[1][3][4][5] | 355-360[7] | ~200 | ~330 |
| Max. Absorption λ (nm) | ~370[3][5][6] | ~374[7] | N/A | N/A |
| Fluorescence Tone | Bright bluish-white[2][3] | Bluish-violet[7] | Blue-violet | Blue-white |
| Solubility | Insoluble in water; soluble in organic solvents[3][5][6] | Insoluble in water; soluble in high-temp organic solvents[7] | Insoluble in water; soluble in organic solvents[10] | N/A |
Disclaimer: Data is compiled from various technical datasheets and may not be directly comparable due to differing test conditions.
Table 2: Performance Characteristics in Polymer Applications
| Performance Metric | Fluorescent Brightener 367 (KCB) | Optical Brightener OB-1 | Optical Brightener OB | Optical Brightener KSN |
| Heat Resistance | Excellent[1][5] | Excellent, withstands >350°C[7][12] | Good, stable up to 300°C[13] | Excellent, high-temperature resistance[14] |
| Lightfastness | Excellent[5] | Good[15][16] | Good[13] | Good |
| Weather Resistance | Excellent[1] | Good, suitable for outdoor products[7] | Excellent[9] | Good[9] |
| Compatibility | PE, PP, PVC, PS, ABS, EVA, Coatings[3][6] | PVC, PP, PE, PS, ABS, PET, Polyester, Nylon[7][15][17] | Thermoplastics, PVC, PS, PE, PP, ABS, Coatings, Inks[10] | Thermoplastics, Engineering Plastics[9] |
| Key Advantages | Strong whitening, excellent stability, cost-effective for EVA.[1][6] | Superior heat resistance for high-temp processing.[8][12][15][17] | Good dispersibility, less prone to early yellowing in inks/coatings. | Superior whitening effect and compatibility in plastics.[14] |
| Limitations | Lower melting point than OB-1. | Can be prone to yellowing in lower-grade polymers over time.[18] | Lower thermal stability than OB-1.[17] | N/A |
Experimental Protocols
To ensure objective and reproducible evaluation of optical brightener performance, standardized testing methodologies are crucial. Below are detailed protocols for key performance experiments.
Whitening Effect Evaluation (CIE Whiteness Index)
The whitening effect is quantified using a spectrophotometer to measure the CIE Whiteness Index (WI) in accordance with ASTM E313.[19][20][21][22] This index calculates the degree of whiteness from instrumentally measured color coordinates.[19][20][21][22]
Methodology:
-
Sample Preparation:
-
Prepare polymer plaques (e.g., PVC, PE) of a standard thickness (e.g., 2 mm).
-
Incorporate the optical brightener into the polymer matrix at a specified concentration (e.g., 0.01-0.05% by weight) during compounding.[6]
-
Create a control sample with no optical brightener.
-
Ensure all samples are prepared under identical processing conditions (temperature, pressure, time).
-
-
Instrumentation:
-
Measurement:
-
Measure the tristimulus values (X, Y, Z) of the control and test samples.
-
Calculate the CIE Whiteness Index (WI) and Tint Index (T) using the ASTM E313 formula:
-
-
Data Presentation:
-
Report the average CIE Whiteness Index for each optical brightener concentration. A higher WI value indicates a greater whitening effect.
-
Lightfastness Evaluation
Lightfastness measures the resistance of a material to color change upon exposure to light. It is commonly evaluated using the Blue Wool Scale according to ISO 105-B02.[27][28][29]
Methodology:
-
Sample Preparation:
-
Prepare polymer samples containing the optical brighteners as described above.
-
Mount the samples on cards, covering a portion of each sample to serve as an unexposed reference.
-
-
Reference Standards:
-
Use a set of standardized Blue Wool references (typically grades 1-8), where grade 1 has the poorest lightfastness and grade 8 has the best.[30]
-
-
Exposure:
-
Evaluation:
-
Periodically inspect the samples and the Blue Wool references.
-
The test ends when the color change of the test sample matches a specific grade on the AATCC Gray Scale for Color Change (e.g., Grade 4).[30]
-
The lightfastness rating of the sample is the number of the Blue Wool reference that shows a similar degree of fading.[28]
-
-
Data Presentation:
-
Report the lightfastness rating on the Blue Wool Scale (1-8). A higher number indicates better resistance to light-induced fading.
-
Thermal Stability Evaluation
Thermal stability is critical for optical brighteners used in polymers that undergo high-temperature processing. While melting point is an indicator, Thermogravimetric Analysis (TGA) provides a more comprehensive assessment of decomposition temperature.
Methodology:
-
Sample Preparation:
-
Use a small, precise amount (e.g., 5-10 mg) of the pure optical brightener powder.
-
-
Instrumentation:
-
Use a Thermogravimetric Analyzer (TGA).
-
-
Measurement:
-
Place the sample in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
The decomposition temperature is typically identified as the temperature at which a significant weight loss (e.g., 5%) occurs.
-
-
Data Presentation:
-
Report the decomposition temperature (°C) for each optical brightener. A higher decomposition temperature indicates better thermal stability.
-
Conclusion
The choice between Fluorescent Brightener 367 (KCB) and other optical brighteners like OB-1 depends heavily on the specific requirements of the application.
-
Fluorescent Brightener 367 (KCB) offers a strong whitening effect with excellent overall stability, making it a versatile and cost-effective choice for a wide range of plastics like PE, PP, and PVC, and particularly effective in EVA foams.[3][6] Its melting point of 210-212°C is suitable for many standard processing conditions.[1][3][4][5]
-
Optical Brightener OB-1 is the premier choice for high-temperature applications.[8][15][17] With a melting point exceeding 355°C, it is ideal for engineering plastics such as PET, PC, and Nylon that require extreme processing heat.[7][12]
For researchers and formulators, a thorough evaluation based on the experimental protocols outlined in this guide is recommended. By generating comparative data under controlled, application-specific conditions, the optimal optical brightener can be selected to achieve the desired product aesthetics, performance, and longevity.
References
- 1. OPTICAL BRIGHTENER KCB - tonexchem [tonexchem.com]
- 2. Fluorescent Brightener 367 [chemball.com]
- 3. Optical Brightener KCB Details and Applications [wsdchemical.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. ispigment.com [ispigment.com]
- 6. Optical brightener KCB - Shandong Grand Chemical Co., Ltd. [obachemical.com]
- 7. Optical Brightener OB-1 used for PVC in South Africa - Raytop Chemical [raytopoba.com]
- 8. nbinno.com [nbinno.com]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- 10. The main types and uses of Fluorescent brighteners in plastics - Raytop Chemical [raytopoba.com]
- 11. Optical Brighteners for Plastics Manufacturers | blendcolours [blendcolours.com]
- 12. What's the optical brigthener OB-1? - tonexchem [tonexchem.com]
- 13. orientalchemicals.com [orientalchemicals.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. welltchemicals.com [welltchemicals.com]
- 17. nbinno.com [nbinno.com]
- 18. How to Choose Optical Brighteners: List of Types, Benefits and Limitations - Raytop Chemical [raytopoba.com]
- 19. store.astm.org [store.astm.org]
- 20. store.astm.org [store.astm.org]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. standards.iteh.ai [standards.iteh.ai]
- 23. laboratorioseyco.com [laboratorioseyco.com]
- 24. Standard,calculation and application of the Whiteness Index - chnspec.net [chnspec.net]
- 25. scribd.com [scribd.com]
- 26. Whiteness and Yellowness Indices in a SpectroEye [xrite.com]
- 27. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 28. fyitester.com [fyitester.com]
- 29. wewontech.com [wewontech.com]
- 30. jamesheal.com [jamesheal.com]
A Comparative Guide to the Spectral Properties of 1,4-Bis(2-benzoxazolyl)naphthalene and Alternative Fluorescent Whitening Agents
For Researchers, Scientists, and Drug Development Professionals: A comprehensive validation of the spectral data of 1,4-Bis(2-benzoxazolyl)naphthalene (BBON) against established literature values and a comparison with alternative fluorescent whitening agents (FWAs).
This guide provides a detailed analysis of the spectral characteristics of 1,4-Bis(2-benzoxazolyl)naphthalene (BBON), a prominent fluorescent whitening agent. The presented data, sourced from scientific literature, is compared with that of two common classes of alternative FWAs: stilbene-based and distyrylbiphenyl-based compounds. This objective comparison, supported by experimental data and protocols, is intended to assist researchers in the selection and validation of appropriate fluorescent compounds for their specific applications.
Spectral Data Comparison
The following tables summarize the key spectral data for BBON and two representative alternative fluorescent whitening agents: 4,4'-Bis(2-benzoxazolyl)stilbene (BBS) and Disodium 4,4'-bis(2-sulfostyryl)biphenyl.
Table 1: UV-Vis Absorption and Fluorescence Data
| Compound | Solvent | Absorption Max (λ_max) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |
| 1,4-Bis(2-benzoxazolyl)naphthalene (BBON) | Data Not Available in Search Results | ~370 | Data Not Available in Search Results | Data Not Available in Search Results |
| 4,4'-Bis(2-benzoxazolyl)stilbene (BBS) | Solution | Not Specified | Not Specified | ≥ 0.88[1] |
| Disodium 4,4'-bis(2-sulfostyryl)biphenyl | Water | ~350 | ~430 | Data Not Available in Search Results |
Table 2: NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 1,4-Bis(2-benzoxazolyl)naphthalene (BBON) | DMSO-d₆ | A spectrum is available in online databases, however, specific peak assignments were not found in the search results. | Data Not Available in Search Results |
| 4,4'-Bis(2-benzoxazolyl)stilbene (BBS) | Not Specified | Data is available in the literature but specific shifts were not retrieved in the search. | Data Not Available in Search Results |
| Disodium 4,4'-bis(2-sulfostyryl)biphenyl | Data Not Available in Search Results | A ¹H NMR spectrum is available online, but detailed assignments were not found. | Data Not Available in Search Results |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproduction and validation of spectral data. Below are generalized protocols based on common practices for the characterization of fluorescent compounds.
UV-Vis Absorption and Fluorescence Spectroscopy
The absorption and fluorescence spectra of the compounds are typically recorded using a spectrophotometer and a spectrofluorometer, respectively.
Methodology:
-
Sample Preparation: Solutions of the compound are prepared in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol, or water) at a concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity.
-
UV-Vis Absorption Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm). The wavelength of maximum absorption (λ_max) is determined from the spectrum.
-
Fluorescence Emission Measurement: The sample is excited at its λ_max, and the fluorescence emission spectrum is recorded. The wavelength of maximum emission (λ_em) is identified.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) is often determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation is used:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for the structural elucidation and verification of the compounds.
Methodology:
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer at a specific frequency (e.g., 400 MHz for ¹H).
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). The multiplicity (singlet, doublet, triplet, etc.) and integration of the signals in the ¹H NMR spectrum provide information about the number and connectivity of protons. The chemical shifts in the ¹³C NMR spectrum indicate the different carbon environments in the molecule.
Logical Workflow for Spectral Data Validation
The following diagram illustrates the logical workflow for validating the spectral data of a compound like 1,4-Bis(2-benzoxazolyl)naphthalene with literature values.
Caption: Workflow for validating experimental spectral data against literature values.
Conclusion
This guide provides a foundational comparison of the spectral properties of 1,4-Bis(2-benzoxazolyl)naphthalene and its alternatives. While a complete set of literature data for BBON was not retrievable through the conducted search, the available information, in conjunction with the data for comparable fluorescent whitening agents, offers a valuable resource for researchers. The provided experimental protocols and the logical workflow for data validation serve as a practical framework for conducting and verifying spectral characterization of these and similar compounds. For a definitive validation, direct experimental measurement of the spectral data for BBON under controlled conditions is recommended.
References
A Comparative Analysis of Benzoxazole and Benzoxadiazole Derivatives as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of benzoxazole and benzoxadiazole derivatives, two prominent classes of heterocyclic compounds widely utilized as fluorescent probes. This analysis focuses on their synthesis, photophysical properties, and common mechanisms of action, supported by experimental data to aid in the selection of appropriate probes for various research applications.
Introduction: Unveiling the Potential of Heterocyclic Fluorophores
Benzoxazole and benzoxadiazole cores are key building blocks in the design of fluorescent probes due to their rigid, planar structures and unique electronic properties. These characteristics give rise to desirable photophysical behaviors, including strong fluorescence and sensitivity to the local environment. While both classes of compounds are valuable, they exhibit distinct properties that make them suitable for different applications. Benzoxazole derivatives have shown significant promise as DNA imaging agents, while benzoxadiazole-based probes are extensively used for the detection of a wide range of biologically relevant analytes.[1][2]
Comparative Data of Photophysical Properties
The following tables summarize key photophysical parameters for representative benzoxazole and benzoxadiazole derivatives, providing a quantitative basis for comparison. It is important to note that these parameters are highly dependent on the specific molecular structure and the solvent used.
Table 1: Photophysical Properties of Selected Benzoxazole Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Solvent | Application |
| Benzoxazole Derivative 1 | 378-390 | 470-582 | 92-192 | Not Reported | Various polarities | DNA Probe |
| Benzoxazole Derivative 2 | 385-392 | 471-599 | 86-207 | Not Reported | Various polarities | DNA Probe |
| Oxazole Yellow (YO) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | DNA Probe[1] |
Data for Benzoxazole Derivatives 1 and 2 are presented as ranges observed in solvents of varying polarities.[1]
Table 2: Photophysical Properties of Selected Benzoxadiazole Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Solvent | Application |
| Derivative 9a | ~419 | 494 | 3786 | ~0.5 | Chloroform | General Fluorophore[3] |
| Derivative 9b | ~419 | 498 | 3783 | ~0.5 | Chloroform | General Fluorophore[3] |
| Derivative 9c | ~419 | 496 | 3745 | ~0.5 | Chloroform | General Fluorophore[3] |
| Derivative 9d | ~419 | 498 | 3738 | ~0.5 | Chloroform | General Fluorophore[3] |
| NBD-Ether Probe | ~578 | ~744 | 166 nm | Not Reported (Significant "turn-on") | Not Specified | H₂S Detection[2] |
| NBD-Cl | ~476 | ~546 | ~70 nm | Low (initially non-fluorescent) | Not Specified | GSH, Cys, Hcy Detection[2] |
Note: Stokes shift for benzoxadiazole derivatives 9a-d is presented in wavenumbers (cm⁻¹) as reported in the source.[3] For comparison, a larger Stokes shift in nm also corresponds to a larger value in cm⁻¹.
Experimental Protocols
General Synthesis of 2-Substituted Benzoxazoles
A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[4]
Materials:
-
2-Aminophenol derivative
-
Tertiary amide
-
Triflic anhydride (Tf₂O)
-
2-Fluoropyridine
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Petroleum ether (PE) and Ethyl acetate (EtOAc) for elution
Procedure:
-
To a solution of the tertiary amide (0.55 mmol) in DCM (1 mL), add 2-fluoropyridine (1 mmol).
-
Cool the mixture to 0 °C and add triflic anhydride (0.6 mmol) dropwise. Stir for 15 minutes.
-
Add the 2-aminophenol derivative (0.5 mmol) and stir the reaction at room temperature for 1 hour.
-
Quench the reaction with triethylamine (0.5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.[5]
Synthesis of 2,1,3-Benzoxadiazole (BOX) Core
The synthesis of the parent 2,1,3-benzoxadiazole can be achieved from 2-nitroaniline.[6]
Materials:
-
2-Nitroaniline
-
Tetrabutylammonium bromide
-
Diethyl ether
-
Potassium hydroxide (KOH) solution (50% wt)
-
Sodium hypochlorite solution (>10% activated chlorine)
-
Triphenylphosphine
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure for 2,1,3-Benzoxadiazole-1-oxide (6):
-
In a flask, mix 2-nitroaniline (9.0 g), tetrabutylammonium bromide (0.3 g), and diethyl ether (60 mL).
-
To this mixture, add KOH solution (7 mL).
-
Add sodium hypochlorite solution (130 mL) dropwise and stir at room temperature for 7 hours.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the yellow solid product.[6]
Procedure for 2,1,3-Benzoxadiazole (7):
-
In a flask, place 2,1,3-benzoxadiazole-1-oxide (1.7 g), triphenylphosphine (4.0 g), and toluene (150 mL).
-
Reflux the mixture for 3 hours.
-
Cool the mixture and filter.
-
Evaporate the solvents to get the crude product.
-
Purify the crude product by chromatography on silica gel with CH₂Cl₂ to afford 2,1,3-benzoxadiazole as a yellow solid.[6]
Determination of Fluorescence Quantum Yield (Φf)
The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample.[7][8]
Materials:
-
Fluorescence spectrometer
-
UV-Vis spectrophotometer
-
Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.55)
-
Sample of unknown quantum yield
-
Solvent
-
10 mm path length cuvettes
Procedure:
-
Prepare a series of five solutions of increasing, low concentrations for both the standard and the test sample. The absorbance of these solutions in a 10 mm cuvette should not exceed 0.1 at the excitation wavelength to minimize re-absorption effects.[7]
-
Record the UV-Vis absorbance spectrum for each solution.
-
Record the fully corrected fluorescence emission spectrum for each solution, using the same excitation wavelength for both the standard and the sample.
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.[7][8]
-
Mechanisms of Action and Signaling Pathways
Benzoxazole Derivatives as DNA Intercalating Probes
Many benzoxazole-based fluorescent probes function by intercalating into the DNA double helix. This interaction restricts the rotational freedom of the probe molecule, leading to a significant enhancement of its fluorescence quantum yield.
Caption: Workflow of a benzoxazole probe as a DNA intercalator.
Benzoxadiazole Derivatives in Analyte Detection via Intramolecular Charge Transfer (ICT)
Benzoxadiazole probes are often designed to operate via an Intramolecular Charge Transfer (ICT) mechanism. In the absence of the target analyte, the probe is in a low-fluorescence or "quenched" state. The binding of the analyte to a specific recognition site on the probe triggers a change in the electronic properties of the fluorophore, leading to a "turn-on" of fluorescence.
References
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.horiba.com [static.horiba.com]
- 8. chem.uci.edu [chem.uci.edu]
Computational modeling and simulation of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" properties.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computational modeling and simulation of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-", a compound also known as Fluorescent Brightener 367, and related benzoxazole derivatives. Due to the limited availability of direct computational studies on Fluorescent Brightener 367, this guide draws comparisons with structurally similar benzoxazole-based compounds to offer insights into their predicted electronic and photophysical properties. The information presented herein is intended to aid researchers in understanding the application of computational methods for the design and analysis of novel fluorescent probes and materials.
Comparison of Predicted Electronic and Photophysical Properties
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool for predicting the electronic and optical properties of molecules before their synthesis.[1][2] These methods provide valuable insights into the structure-property relationships that govern fluorescence.[2]
Below are tables summarizing key quantitative data from computational studies on various benzoxazole derivatives. These tables are designed to facilitate a comparative analysis of their potential performance as fluorescent agents.
Table 1: DFT Calculated Electronic Properties of Benzoxazole Derivatives
| Compound/Derivative | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 1,3-Benzoxazole | B3LYP/6-31+G(d) | -6.65 | -0.87 | 5.78 |
| 2-Phenylbenzoxazole | B3LYP/6-31+G(d) | -6.23 | -1.50 | 4.73 |
| 4,4'-bis(benzoxazol-2-yl)terphenyl (B.1) | B3LYP/6-311+G(d) | - | - | - |
Note: Specific HOMO/LUMO energy values for 4,4'-bis(benzoxazol-2-yl)terphenyl were not provided in the source material, but the study focused on its donor-acceptor architecture.[3] The HOMO-LUMO energy gap is a critical parameter in determining the electronic excitation properties of a molecule.[4]
Table 2: TD-DFT Calculated Absorption and Emission Spectra of Benzoxazole Derivatives
| Compound/Derivative | Method/Basis Set | Solvent | Calculated λmax (nm) (Absorption) | Calculated λmax (nm) (Emission) |
| 1,3-Benzoxazole | TD-B3LYP/6-31+G(d) | Gas Phase | 266 | - |
| 1,3-Benzoxazole | TD-B3LYP/6-31+G(d) | Methanol | 270 | 432.73 |
| 4,4'-bis(benzoxazol-2-yl)terphenyl (B.1) | CAM-B3LYP/6-311+G(d) | Gas Phase | 358 | - |
| 4,4'-bis(benzoxazol-2-yl)terphenyl (B.1) | CAM-B3LYP/6-311+G(d) | Toluene | 382 | - |
Note: The calculated absorption and emission wavelengths provide an indication of the color of light a molecule will absorb and emit.[5] The choice of solvent can significantly influence these properties.[5]
Experimental Protocols for Computational Modeling
The following section outlines a generalized workflow and methodologies for the computational prediction of fluorescent properties of benzoxazole derivatives, based on common practices in the field.[6][7]
Ground State Geometry Optimization
-
Molecule Building : The initial 3D structure of the benzoxazole derivative is constructed using molecular modeling software.
-
DFT Calculation : The geometry of the molecule in its electronic ground state is optimized using Density Functional Theory (DFT). A common choice of functional and basis set for organic molecules is B3LYP with the 6-31G(d) or a larger basis set like 6-311++G(d,p).[3][8] The optimization process finds the lowest energy conformation of the molecule.[6]
Prediction of Absorption and Emission Spectra
-
TD-DFT Calculations for Absorption : Using the optimized ground state geometry, Time-Dependent DFT (TD-DFT) calculations are performed to predict the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.[6] The selection of the exchange-correlation functional is crucial for accurate predictions, with hybrid functionals like B3LYP and long-range corrected functionals like CAM-B3LYP being widely used.[9]
-
Excited State Geometry Optimization : To predict the fluorescence emission, the geometry of the molecule in its first singlet excited state (S1) is optimized.[6]
-
TD-DFT Calculations for Emission : TD-DFT calculations are then performed on the optimized S1 geometry to determine the emission energies, corresponding to the fluorescence spectrum.[6]
Software
Commonly used software packages for these types of calculations include Gaussian, TURBOMOLE, and Schrödinger Suite.[10][11]
Visualizing Computational Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the typical workflow for computational prediction of fluorescent properties and the conceptual relationship between molecular structure and fluorescence.
Caption: A typical workflow for predicting the absorption and emission spectra of a molecule.
Caption: The relationship between a molecule's structure and its fluorescent properties.
References
- 1. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 2. Frontiers | Interpretation and prediction of optical properties: novel fluorescent dyes as a test case [frontiersin.org]
- 3. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. 4 steps for fluorescence calculation – Zengkui's Page [wp.nyu.edu]
- 7. Frontiers | Interpretation and prediction of optical properties: novel fluorescent dyes as a test case [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of Benzoxazoles: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of diverse benzoxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to facilitate further investigation and development of benzoxazole-based therapeutic agents.
Benzoxazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, owing to their broad spectrum of pharmacological activities.[1][2][3][4] Their structural similarity to naturally occurring nucleic acid bases allows for interaction with various biological macromolecules, making them a versatile scaffold for designing novel therapeutic agents.[5] This guide synthesizes available data to offer a comparative perspective on their efficacy.
Anticancer Activity of Benzoxazole Derivatives
Benzoxazole derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[6][7][8] The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells.
Comparative Anticancer Activity Data (IC50 Values)
The following table summarizes the IC50 values of various benzoxazole derivatives against different cancer cell lines. Lower IC50 values indicate higher potency.
| Benzoxazole Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1 (unsubstituted benzoxazole with cyclohexyl amide) | HCT-116 (Colon) | - | Sorafenib | - |
| Compound 1 (unspecified) | VEGFR-2 | 0.268 | Sorafenib | 0.352 |
| Compound 11 (unspecified) | VEGFR-2 | 0.361 | Sorafenib | 0.352 |
| Compound 12 (unspecified) | VEGFR-2 | 0.385 | Sorafenib | 0.352 |
| Compound 8d | MCF-7 (Breast) | 3.43 | Sorafenib | 4.21 |
| Compound 8d | HCT-116 (Colon) | 2.79 | Sorafenib | 5.30 |
| Compound 8d | HepG2 (Liver) | 2.43 | Sorafenib | 3.40 |
| Compound 8d | VEGFR-2 | 0.0554 | Sorafenib | 0.0782 |
| Compound 3m | HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain) | Significant Activity | Doxorubicin | - |
| Compound 3n | HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain) | Significant Activity | Doxorubicin | - |
| Compound 19 (4-NO2 phenyl derivative) | MAGL | 0.0084 | - | - |
| Compound 20 (4-SO2NH2 phenyl derivative) | MAGL | 0.0076 | - | - |
| Tetrazole based isoxazolines 4h | A549 (Lung) | 1.51 | - | - |
| Tetrazole based isoxazolines 4i | A549 (Lung) | 1.49 | - | - |
Note: "-" indicates data not available in the provided search results. The specific structures of the compounds are detailed in the cited literature.
Signaling Pathways in Anticancer Activity
The anticancer effects of benzoxazole derivatives are often attributed to their ability to interfere with specific signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. One of the key targets identified is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[9][10][11] Inhibition of VEGFR-2 can effectively suppress tumor growth by cutting off its blood supply. Another implicated pathway is the Hedgehog signaling pathway, which is involved in cell differentiation and proliferation.[12]
Caption: Simplified signaling pathways targeted by anticancer benzoxazole derivatives.
Antimicrobial Activity of Benzoxazole Derivatives
Benzoxazole derivatives have also been investigated for their efficacy against a variety of pathogenic microorganisms, including bacteria and fungi.[13] The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Activity Data (MIC Values)
The following table presents the MIC values of different benzoxazole derivatives against selected microbial strains. Lower MIC values signify greater antimicrobial activity.
| Benzoxazole Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compounds (IIIa-IIIe) | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | 15.6 - 500 | - | - |
| Quinoline-2-carbaldehyde hydrazone derivative 4 | E. faecalis | 2 | - | - |
| Quinoline-2-carbaldehyde hydrazone derivative 8 | E. faecalis | 1 | - | - |
| Quinoline-2-carbaldehyde hydrazone derivative 5 | P. aeruginosa | 8 | - | - |
| 3,4,5-trimethoxyphenyl benzoxazole derivatives (IIIa-IIIe) | Gram-positive & Gram-negative bacteria, Fungi | 15.6 - 500 | - | - |
| Various novel compounds | E. faecalis | 64 | - | - |
Note: "-" indicates data not available in the provided search results. The specific structures of the compounds are detailed in the cited literature.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of benzoxazole derivatives is believed to involve the inhibition of essential microbial enzymes. One proposed target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[6][14] By inhibiting DNA gyrase, these compounds can effectively halt bacterial proliferation.
Caption: Proposed mechanism of antimicrobial action of benzoxazole derivatives.
Anti-inflammatory Activity of Benzoxazole Derivatives
Several benzoxazole derivatives have exhibited significant anti-inflammatory properties.[15][16] Their efficacy is often evaluated by their ability to reduce inflammation in animal models, such as the carrageenan-induced paw edema model, and by their inhibitory effects on pro-inflammatory enzymes and cytokines.
Comparative Anti-inflammatory Activity Data
The following table summarizes the anti-inflammatory activity of various benzoxazole derivatives.
| Benzoxazole Derivative | Assay | Activity | Reference Compound | Activity |
| Compounds 3a, 3l, 3n | Carrageenan-induced paw edema (% protection) | 45.1 - 81.7% | Diclofenac sodium | 69.5% |
| Compounds 3a, 3l, 3n | Cotton-pellet-induced granuloma (% protection) | 39.3 - 48.4% | Diclofenac sodium | 60.2% |
| Compounds SH1-SH3, SH6-SH8 | Carrageenan-induced paw edema | Significant reduction in inflammation | - | - |
| Compound 3g | IL-6 inhibition (IC50) | 5.09 ± 0.88 µM | - | - |
| Compound 3d | IL-6 inhibition (IC50) | 5.43 ± 0.51 µM | - | - |
| Compound 3c | IL-6 inhibition (IC50) | 10.14 ± 0.08 µM | - | - |
| Compound 8d | TNF-α inhibition | 90.54% | Dexamethasone | 93.15% |
| Compound 8d | IL-6 inhibition | 92.19% | Dexamethasone | 93.15% |
Note: "-" indicates data not available in the provided search results. The specific structures of the compounds are detailed in the cited literature.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of benzoxazole derivatives are linked to the inhibition of key mediators of the inflammatory response. These include the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that contribute to pain and inflammation.[17] Additionally, these compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[11][18]
Caption: Key targets in the anti-inflammatory mechanism of benzoxazole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and support further research.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][19]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][19] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[2]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.[19]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Caption: General workflow of the MTT cytotoxicity assay.
Agar Diffusion Method for Antimicrobial Activity
The agar diffusion method (including disk diffusion and well diffusion) is a widely used technique to assess the antimicrobial activity of chemical substances.[20][21][22]
Principle: An antimicrobial agent diffuses from a source (a saturated paper disk or a well in the agar) through a solid agar medium that has been uniformly inoculated with a test microorganism. The diffusion of the agent creates a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth (zone of inhibition) will appear around the source. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.[21]
Procedure (Disk Diffusion):
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the microbial suspension to create a lawn of bacteria.[23]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the benzoxazole derivative onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone Measurement: Measure the diameter of the zone of inhibition in millimeters.
Procedure (Well Diffusion):
-
Plate Preparation and Inoculation: Prepare and inoculate the agar plate as described for the disk diffusion method.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.[20]
-
Compound Addition: Add a defined volume of the benzoxazole derivative solution at various concentrations into the wells.
-
Incubation and Measurement: Incubate the plates and measure the zones of inhibition as described above.
Caption: Workflow for the agar diffusion antimicrobial susceptibility test.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
The carrageenan-induced paw edema model is a well-established in vivo assay for screening the acute anti-inflammatory activity of compounds.[24]
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Grouping: Divide the animals (typically rats or mice) into control and treatment groups.
-
Compound Administration: Administer the benzoxazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the treatment groups, and the vehicle to the control group, typically 30-60 minutes before carrageenan injection.[24][25]
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[8][24]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[24]
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
References
- 1. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science [eurekaselect.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chemistnotes.com [chemistnotes.com]
- 21. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. asm.org [asm.org]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. phytopharmajournal.com [phytopharmajournal.com]
Benchmarking the Quantum Yield of 1,4-Bis(2-benzoxazolyl)naphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Fluorescent Compounds
While quantitative data for the fluorescence quantum yield of 1,4-Bis(2-benzoxazolyl)naphthalene is not prominently reported, it is known to exhibit strong blue fluorescence under ultraviolet light. This characteristic is integral to its function as a fluorescent brightener in various materials, including plastics and textiles. For a comprehensive comparison, the following table summarizes the quantum yields of several common fluorescent standards.
| Compound | Solvent | Quantum Yield (Φ) | Excitation Wavelength (nm) |
| 1,4-Bis(2-benzoxazolyl)naphthalene (BBOT) | - | Not Reported | - |
| Quinine Sulfate | 0.1 M H₂SO₄ | 0.58 | 350 |
| Fluorescein | 0.1 M NaOH | 0.95 | 496 |
| Rhodamine 6G | Water | 0.95 | 488 |
| Rhodamine B | Water | 0.31 | 514 |
| POPOP | Cyclohexane | 0.97 | 300 |
| Cresyl Violet | Methanol | 0.53 | 580 |
Experimental Protocol: Relative Quantum Yield Determination
The fluorescence quantum yield (Φf) represents the efficiency of the conversion of absorbed light into emitted light. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., cyclohexane, ethanol, deionized water)
-
Fluorescent standard (e.g., Quinine Sulfate, Fluorescein)
-
Sample compound (1,4-Bis(2-benzoxazolyl)naphthalene)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the fluorescent standard of known concentration.
-
Prepare a stock solution of the sample compound (BBOT) of known concentration.
-
Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution of the standard and the sample at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectra of each diluted solution of the standard and the sample at the same excitation wavelength used for the absorbance measurements. It is crucial to keep the instrument settings (e.g., excitation and emission slit widths) constant throughout all measurements.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the measured fluorescence spectra.
-
Integrate the area under the corrected emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample solutions.
-
The slope of these plots represents the gradient (Grad).
-
The quantum yield of the sample (Φₓ) can be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ is the gradient of the plot for the sample.
-
Gradₛₜ is the gradient of the plot for the standard.
-
nₓ is the refractive index of the sample's solvent.
-
nₛₜ is the refractive index of the standard's solvent.
-
-
Experimental Workflow
Caption: A flowchart illustrating the key steps in determining the relative fluorescence quantum yield.
A Comparative Guide to the Efficacy of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- in Various Polymers
This guide provides a detailed comparison of the optical brightener Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, commonly known as Optical Brightener KCB (FBA 367), with a prevalent alternative, Optical Brightener OB-1 (FBA 393). The focus is on their efficacy in enhancing the whiteness and brightness of different polymer types, including polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC). This document is intended for researchers, scientists, and professionals in drug development and polymer science who require a technical understanding of these additives.
Introduction to Optical Brightening Agents
Optical Brightening Agents (OBAs), or Fluorescent Whitening Agents (FWAs), are chemical compounds that absorb light in the ultraviolet region of the electromagnetic spectrum and re-emit it as blue light in the visible spectrum. This process of fluorescence masks the inherent yellowness of polymers and other materials, resulting in a whiter and brighter appearance. The selection of an appropriate OBA is critical and depends on the polymer type, processing conditions, and desired end-product characteristics.
"Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" (KCB/FBA 367) is a fluorescent whitening agent noted for its application in synthetic fibers and a variety of plastics, including PE, PP, PVC, PS, and ABS. It is particularly effective in EVA foam for footwear.[1][2] It is recognized for its strong light stability and heat resistance.[1]
Optical Brightener OB-1 (FBA 393) is another widely used OBA, known for its excellent thermal stability and high-temperature resistance, making it suitable for engineering plastics processed at high temperatures.[3][4] It finds application in a broad range of polymers such as polyester, nylon, PP, ABS, PS, HIPS, PA, PC, EVA, and rigid PVC.[3]
Comparative Performance Data
The following tables summarize the key performance indicators of KCB and OB-1 in different polymer matrices. The data is compiled from various technical sources and represents typical values. Actual performance may vary depending on the specific grade of the polymer, processing conditions, and the presence of other additives like UV absorbers or pigments.
Table 1: General Properties of KCB vs. OB-1
| Property | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- (KCB) | Optical Brightener OB-1 |
| Chemical Name | 2,2'-(1,4-naphthalenediyl)bis(benzoxazole) | 2,2'-(Vinylenedi-p-phenylene)bisbenzoxazole |
| CAS Number | 5089-22-5 | 1533-45-5 |
| C.I. Number | 367 | 393 |
| Appearance | Yellowish-green crystalline powder | Bright yellowish-green crystalline powder |
| Melting Point | 210-212 °C | 357-361 °C |
| Maximum UV Absorption | ~370 nm | ~374 nm |
| Maximum Emission Wavelength | ~437 nm | ~434 nm |
| Solubility | Insoluble in water; soluble in alkanes, mineral oil, and common organic solvents.[1] | Insoluble in water; soluble in high boiling point organic solvents. |
Table 2: Performance Comparison in Polyethylene (PE)
| Performance Metric | KCB in PE | OB-1 in PE | Key Observations |
| Whiteness Index (WI) | Good | Excellent | OB-1 generally provides a higher initial whiteness index. |
| Yellowness Index (YI) | Low | Low | Both effectively reduce the yellowness of polyethylene. |
| Thermal Stability | Good | Excellent | OB-1's higher melting point makes it more suitable for high-temperature PE processing. |
| Lightfastness (Blue Wool Scale) | 6-7 (Good to Very Good) | 5-6 (Moderate to Good) | KCB may offer slightly better resistance to fading upon light exposure in some PE grades. |
| Migration Resistance | Good | Moderate | Some sources suggest OB-1 may have a higher tendency to migrate in flexible plastics. |
| Recommended Dosage | 0.01-0.03% | 0.005-0.2% | Dosage depends on the desired level of whiteness and the presence of other additives.[1][5] |
Table 3: Performance Comparison in Polypropylene (PP)
| Performance Metric | KCB in PP | OB-1 in PP | Key Observations |
| Whiteness Index (WI) | Good | Excellent | OB-1 is often preferred for achieving high whiteness in PP. |
| Yellowness Index (YI) | Low | Low | Both are effective in counteracting the yellowish tint of polypropylene. |
| Thermal Stability | Good | Excellent | OB-1's superior heat resistance is a significant advantage in PP processing, which often involves high temperatures.[4] |
| Lightfastness (Blue Wool Scale) | 6-7 (Good to Very Good) | 5-6 (Moderate to Good) | KCB tends to exhibit better lightfastness in polypropylene applications. |
| Migration Resistance | Good | Moderate | Similar to PE, migration can be a consideration for OB-1 in certain PP applications. |
| Recommended Dosage | 0.01-0.03% | 0.005-0.2% | Optimal concentration should be determined through testing.[1][5] |
Table 4: Performance Comparison in Polyvinyl Chloride (PVC)
| Performance Metric | KCB in PVC | OB-1 in PVC | Key Observations |
| Whiteness Index (WI) | Excellent | Excellent | Both provide significant whitening effects in rigid and flexible PVC. |
| Yellowness Index (YI) | Low | Low | Both are effective at masking the yellowing that can occur in PVC. |
| Thermal Stability | Good | Excellent | OB-1's high thermal stability is beneficial for PVC processing. |
| Lightfastness (Blue Wool Scale) | 7 (Very Good) | 6 (Good) | KCB generally shows superior lightfastness in PVC, which is crucial for outdoor applications. |
| Migration Resistance | Excellent | Good | KCB is often favored in flexible PVC due to its lower migration tendency. |
| Recommended Dosage | 0.01-0.03% | 0.005-0.2% | The presence of plasticizers and other additives in PVC formulations can influence the required dosage.[1][5] |
Experimental Protocols
Detailed methodologies for evaluating the performance of optical brighteners are crucial for accurate comparisons. Below are outlines of key experimental protocols.
Sample Preparation
A standardized method for incorporating the optical brightener into the polymer is essential for reproducible results.
Protocol for Melt Blending:
-
Dry the polymer resin to the manufacturer's recommended moisture content.
-
Create a masterbatch by pre-blending the optical brightener powder (KCB or OB-1) with a small amount of the polymer powder at a concentration of 1-5% by weight.
-
Tumble-blend the masterbatch with the bulk of the polymer resin to achieve the desired final concentration of the optical brightener (e.g., 0.01%, 0.05%, 0.1%).
-
Melt-compound the blend using a twin-screw extruder with a specified temperature profile and screw speed suitable for the polymer.
-
Extrude the molten polymer into strands, cool in a water bath, and pelletize.
-
Produce test specimens (e.g., plaques, films) from the pellets by injection molding or compression molding under controlled conditions (temperature, pressure, and time).
Whiteness and Yellowness Index Measurement
The whitening effect is quantified using a spectrophotometer or colorimeter.
Protocol based on ASTM E313 / ASTM D1925:
-
Calibrate the spectrophotometer or colorimeter using a standard white tile.
-
Set the instrument to measure color coordinates in the CIE Lab* color space under a D65 illuminant and a 10° observer.
-
Place the polymer specimen at the measurement port of the instrument.
-
Take at least three measurements at different locations on the specimen to ensure an average reading.
-
Record the L, a, and b* values.
-
Calculate the Whiteness Index (WI) and Yellowness Index (YI) using the instrument's software or the formulas specified in the ASTM standards. A higher WI and a lower YI indicate better whitening performance.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the optical brighteners within the polymer matrix.
Protocol for TGA:
-
Place a small, known weight (5-10 mg) of the polymer sample containing the optical brightener into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).
-
Record the weight loss of the sample as a function of temperature.
-
The onset temperature of decomposition, indicated by a significant weight loss, provides a measure of the thermal stability of the additive in the polymer.
Lightfastness Testing
Accelerated weathering tests are used to evaluate the resistance of the brightened polymer to fading upon exposure to light.
Protocol based on ISO 4892-2 (Xenon-Arc Lamp):
-
Mount the polymer specimens in the sample holders of a xenon-arc weathering chamber.
-
Expose the samples to a filtered xenon-arc light source that simulates the solar spectrum.
-
Control the test conditions, including irradiance level, black panel temperature, chamber temperature, and relative humidity, as specified in the standard for the intended application (e.g., outdoor or indoor use).
-
Periodically remove the samples from the chamber at specified intervals (e.g., 100, 200, 500 hours).
-
Measure the color change (ΔE*) and the change in Whiteness Index of the exposed samples relative to unexposed control samples.
-
Alternatively, assess the degree of fading by comparing the exposed samples to a Blue Wool Scale under standardized lighting conditions. The Blue Wool Scale consists of eight blue wool swatches with known lightfastness, where a rating of 8 indicates the highest lightfastness.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of optical brighteners and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for optical brighteners in a polymer matrix.
Caption: A typical workflow for evaluating the performance of optical brighteners in polymers.
Conclusion
The choice between "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" (KCB) and Optical Brightener OB-1 depends heavily on the specific polymer and the processing conditions involved. OB-1's high thermal stability makes it an excellent choice for high-temperature engineering plastics.[4] In contrast, KCB often demonstrates superior lightfastness and lower migration, making it a preferred option for applications requiring long-term color stability, especially in outdoor use or in flexible polymer formulations. For optimal results, it is recommended to conduct experimental evaluations under the specific conditions of use to determine the most suitable optical brightener and its ideal concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. fp-pigments.com [fp-pigments.com]
- 3. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. nbinno.com [nbinno.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. surteco.com [surteco.com]
A Comparative Guide to Benzoxazole-Based Fluorescent Probes: In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
Benzoxazole-based fluorescent probes are a class of synthetic organic dyes increasingly utilized in biomedical research for their versatile photophysical properties and diverse applications in cellular and in vivo imaging. This guide provides an objective comparison of their performance against other common fluorescent probes, supported by experimental data and detailed methodologies.
At a Glance: Benzoxazole Probes vs. The Alternatives
Benzoxazole derivatives offer a compelling alternative to traditional fluorophores such as fluoresceins, rhodamines, and cyanine dyes. Their core advantages often include a significant Stokes shift, environmental sensitivity, and good photostability. However, their performance can vary depending on the specific chemical modifications.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for representative benzoxazole-based probes compared with commonly used fluorescent dyes. It is important to note that these values are compiled from various sources and experimental conditions may differ.
Table 1: In Vitro Photophysical Properties
| Property | Benzoxazole Derivative (Representative) | Fluorescein (FITC) | Rhodamine B | Cyanine (Cy5) |
| Excitation Max (λex) | ~380-450 nm[1] | ~495 nm | ~553 nm | ~649 nm |
| Emission Max (λem) | ~470-600 nm[1] | ~519 nm | ~576 nm | ~670 nm |
| Molar Absorptivity (ε) | 16,700 - 35,100 M⁻¹cm⁻¹[1] | ~80,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φf) | 0.1 - 0.7 (highly solvent dependent) | ~0.92 | ~0.31 | ~0.28 |
| Stokes Shift | Often > 100 nm[2] | ~24 nm | ~23 nm | ~21 nm |
| Photostability | Generally good to excellent[3] | Moderate (photobleaches relatively quickly) | Good | Good to excellent |
Table 2: In Vitro and In Vivo Biological Performance
| Property | Benzoxazole Derivative (Representative) | Fluorescein (FITC) | Rhodamine B | Cyanine (Cy5) |
| Cell Permeability | Can be tailored by chemical modification | Generally cell-permeable | Generally cell-permeable | Generally cell-permeable |
| Cytotoxicity (IC50) | Varies widely with structure (e.g., 0.95 µM to >100 µM in MCF-7 cells)[4] | Generally low for imaging concentrations | Moderate | Generally low for imaging concentrations |
| In Vivo Applicability | Promising for targeted imaging, especially in cancer models[5] | Limited due to poor photostability and pH sensitivity | Used for some in vivo applications | Widely used for in vivo imaging due to NIR emission[6] |
| Targeting Capability | Readily functionalized for specific targeting[7] | Can be conjugated to targeting ligands | Can be conjugated to targeting ligands | Can be conjugated to targeting ligands |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fluorescent probes. Below are standard protocols for key experiments.
In Vitro Assays
1. Determination of Fluorescence Quantum Yield (Relative Method)
The quantum yield (Φf) is a measure of the efficiency of fluorescence. The relative method compares the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.
-
Materials: Spectrofluorometer, quartz cuvettes, a fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54), the benzoxazole probe of interest, and appropriate spectroscopic grade solvents.
-
Procedure:
-
Prepare a series of dilute solutions of both the standard and the benzoxazole probe in the chosen solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same for both the standard and the sample.
-
Integrate the area under the emission curves for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
2. Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: 96-well plates, cell culture medium, the benzoxazole probe, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzoxazole probe and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the probe that inhibits 50% of cell growth).
-
In Vivo Imaging
1. Tumor Imaging in a Mouse Model
This protocol describes a general workflow for evaluating the in vivo performance of a benzoxazole-based fluorescent probe for cancer imaging.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used. Tumor cells (e.g., human breast cancer cell line MCF-7) are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
-
Probe Administration: The benzoxazole-based fluorescent probe, often conjugated to a tumor-targeting ligand, is dissolved in a biocompatible vehicle (e.g., saline or PBS with a small amount of DMSO). The probe is administered to the tumor-bearing mice via intravenous (tail vein) injection.
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), the mice are anesthetized.
-
The mice are placed in an in vivo imaging system (e.g., IVIS Spectrum).
-
Fluorescence images are acquired using an appropriate excitation and emission filter set for the specific benzoxazole probe.
-
The fluorescence intensity in the tumor region and other organs is quantified to assess tumor accumulation and biodistribution.
-
-
Ex Vivo Analysis:
-
After the final imaging session, the mice are euthanized.
-
The tumor and major organs (e.g., heart, liver, spleen, lungs, kidneys) are excised.
-
The excised tissues are imaged ex vivo to confirm the in vivo fluorescence signal and to get a more accurate measurement of probe distribution.
-
Histological analysis (e.g., H&E staining and fluorescence microscopy of tissue sections) can be performed to visualize the probe's distribution at the cellular level within the tumor.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical experimental workflow for evaluating a novel fluorescent probe.
Caption: A generalized signaling pathway for a targeted benzoxazole probe in cancer cells.
Conclusion
Benzoxazole-based fluorescent probes represent a versatile and promising class of fluorophores for a wide range of bio-imaging applications. Their key advantages, such as large Stokes shifts and tunable properties, make them highly adaptable for specific research needs. While they may not possess the exceptionally high molar absorptivity of cyanine dyes, their overall performance, including good photostability and the potential for low cytotoxicity, makes them a strong contender in the field of fluorescent probe development. The choice of a fluorescent probe will ultimately depend on the specific requirements of the experiment, including the target of interest, the imaging modality, and the biological system under investigation.
References
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 4. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 7. Development of Fluorescence Imaging Probes for Labeling COX-1 in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Correlating experimental findings with theoretical predictions for naphthalenediyl bisbenzoxazoles
For Researchers, Scientists, and Drug Development Professionals: A Detailed Correlation of Experimental Findings and Theoretical Predictions
This guide provides a comprehensive comparison of experimental data and theoretical predictions for the photophysical and electrochemical properties of naphthalenediyl bisbenzoxazoles. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes, this document aims to facilitate a deeper understanding of these promising compounds for applications in materials science and drug development.
Photophysical Properties: A Tale of Two Methodologies
Naphthalenediyl bisbenzoxazoles are a class of organic molecules that exhibit interesting fluorescent properties. Understanding the relationship between their structure and their light-absorbing and emitting characteristics is crucial for designing new materials with tailored optical properties. This section compares the experimentally measured photophysical data with results obtained from theoretical modeling, primarily using Time-Dependent Density Functional Theory (TD-DFT).
A key example is the 2,6-bis((E)-2-(benzoxazol-2-yl)vinyl)naphthalene (BBVN) laser dye. Theoretical studies have been conducted to investigate its photophysical properties, and the calculated results show good agreement with experimental observations.[1][2]
Table 1: Comparison of Experimental and Theoretical Photophysical Data for 2,6-bis((E)-2-(benzoxazol-2-yl)vinyl)naphthalene (BBVN)
| Property | Experimental Value | Theoretical Value (TD-DFT) | Solvent |
| Absorption Maximum (λabs) | ~390 nm | 388 nm | Dichloromethane |
| Emission Maximum (λem) | ~440 nm | 435 nm | Dichloromethane |
| Stokes Shift | ~50 nm | 47 nm | Dichloromethane |
| 0-0 Energy (E0-0) | Matches absorption-fluorescence crossing point | Agrees with experimental crossing point[1][2] | Dichloromethane |
Note: Experimental values are approximated from spectral data presented in theoretical studies for comparative purposes.
The close correlation between the experimental and theoretical data for BBVN demonstrates the predictive power of TD-DFT in understanding the electronic transitions of these molecules. The intense π-π* transition observed is responsible for the strong absorption and emission in the visible region, making these compounds suitable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.[1][2]
Electrochemical Properties: Probing the Redox Behavior
The electrochemical properties of naphthalenediyl bisbenzoxazoles are critical for their application in electronic devices and as redox-active probes. While specific experimental and theoretical data for the electrochemical properties of naphthalenediyl bisbenzoxazoles are not as readily available in the literature as their photophysical properties, we can infer their likely behavior based on related naphthalene and benzoxazole derivatives. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting redox potentials.
Table 2: Predicted Electrochemical Properties of a Representative Naphthalenediyl Bisbenzoxazole
| Property | Predicted Value (DFT) | Method |
| First Reduction Potential (V vs. SHE) | -1.8 to -2.2 V | B3LYP/6-311++g(d,p) |
| First Oxidation Potential (V vs. SHE) | +1.0 to +1.5 V | B3LYP/6-311++g(d,p) |
Note: These are generalized predicted ranges based on computational studies of similar organic molecules and should be validated by experimental measurements.
The predicted redox potentials suggest that naphthalenediyl bisbenzoxazoles are likely to be stable compounds with potential applications in organic electronics.
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining reliable and reproducible data.
UV-Visible Absorption and Fluorescence Spectroscopy
This protocol outlines the general procedure for measuring the absorption and emission spectra of naphthalenediyl bisbenzoxazoles.
-
Sample Preparation: Prepare a dilute solution of the naphthalenediyl bisbenzoxazole derivative in a spectroscopic grade solvent (e.g., dichloromethane, DMSO). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) to ensure linearity.
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer and a spectrofluorometer.
-
Absorption Measurement:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Measurement:
-
Excite the sample at its λabs.
-
Record the emission spectrum, scanning a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).
Cyclic Voltammetry
This protocol describes the measurement of the redox potentials of naphthalenediyl bisbenzoxazoles.
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile, dichloromethane).
-
Analyte Solution: Dissolve the naphthalenediyl bisbenzoxazole derivative in the electrolyte solution at a concentration of approximately 1 mM.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement:
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
Scan the potential in the desired range and record the resulting current to obtain the cyclic voltammogram.
-
Determine the half-wave potentials for the reduction and oxidation processes.
-
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) help to visualize the workflow of correlating experimental and theoretical data and the fundamental photophysical processes.
Caption: Workflow for correlating experimental and theoretical data.
Caption: Jablonski diagram of photophysical processes.
References
Safety Operating Guide
Proper Disposal Procedures for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
This guide provides essential safety and logistical information for the proper disposal of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- (CAS No. 5089-22-5), ensuring the safety of laboratory personnel and environmental protection. Adherence to these protocols is critical for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before handling or initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile).[1]
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: A particulate filter device may be necessary if dust generation is unavoidable.[1]
Hazard Profile and Chemical Data
Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, also known as Fluorescent Brightener 367, is classified as hazardous.[1][2] It is crucial to be aware of its properties and hazards to ensure safe handling and disposal.
| Parameter | Information | Citation |
| CAS Number | 5089-22-5 | [1] |
| Molecular Formula | C24H14N2O2 | [1] |
| Appearance | Yellow to green crystalline powder | [3][4] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H413: May cause long lasting harmful effects to aquatic life. | [1][5] |
| Primary Disposal Route | Incineration at an industrial combustion plant. | [1][5] |
| Incompatible Materials | Store away from strong oxidizing agents. | [3] |
| Solubility | Insoluble in water. | [3][4] |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this chemical is to treat it as hazardous waste. It must never be disposed of down the drain or in regular trash .[1]
1. Waste Segregation and Collection:
-
Collect waste Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- and any contaminated materials (e.g., weighing paper, contaminated PPE, absorbent materials) in a dedicated, clearly labeled, and sealable container.[6][7]
-
Ensure the container is made of a compatible, chemically resistant material.
-
Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[6]
2. Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste ".[6]
-
The label must include the full chemical name: "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- " and its CAS Number: 5089-22-5 .
-
Indicate the associated hazards (e.g., "Irritant," "Environmental Hazard").[1]
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste satellite accumulation area.[1][8][9]
-
The storage area should be at or near the point of generation and away from sources of ignition or heat.[8][9]
-
Keep the container tightly closed.[1]
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional and local regulations for waste documentation and handover.
-
The final disposal must be conducted at an approved industrial combustion plant or hazardous waste incinerator.[1]
Accidental Spill Response Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate spill area. Inform your supervisor and the institutional EHS department.
-
Ventilate: Ensure the area is well-ventilated to disperse any dust.[1]
-
Contain and Clean:
-
Decontaminate: Thoroughly clean the spill area.
-
Environmental Precautions: Prevent the spilled material from entering drains, surface water, or ground water.[1][2]
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.
Caption: Disposal workflow for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.
Experimental Protocols Cited
Specific experimental protocols for the disposal of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- are not detailed in the available literature. The universally recommended disposal method is based on standard procedures for combustible and hazardous organic chemicals.
Cited Protocol: Incineration
-
Methodology: The primary cited protocol is high-temperature incineration at a licensed industrial combustion plant.[1][5] This process utilizes controlled, high-temperature burning to destroy the chemical, converting it into less hazardous substances like carbon dioxide and water. Industrial incinerators are equipped with afterburners and scrubbers to treat the exhaust gases and remove harmful byproducts before they are released into the atmosphere, ensuring environmental compliance. This method is the standard and required procedure for the ultimate disposal of this type of hazardous chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
